molecular formula C11H8N2O B1279966 Di(pyridin-4-yl)methanone CAS No. 6918-15-6

Di(pyridin-4-yl)methanone

Cat. No.: B1279966
CAS No.: 6918-15-6
M. Wt: 184.19 g/mol
InChI Key: CLAOXGJAXHTMPM-UHFFFAOYSA-N
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Description

Di(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAOXGJAXHTMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484767
Record name Dipyridin-4-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6918-15-6
Record name Dipyridin-4-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Di(pyridin-4-yl)methanone: Mechanisms and Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Di(pyridin-4-yl)methanone, a prominent heterocyclic ketone, serves as a critical structural motif in medicinal chemistry and a versatile ligand in coordination chemistry. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the underlying reaction mechanisms, key intermediates, and detailed experimental protocols. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the causal factors influencing experimental design and outcomes. This document aims to be a self-validating resource, grounded in authoritative scientific literature, to empower researchers in the efficient and reproducible synthesis of this important compound.

Introduction: The Significance of this compound

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials, owing to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] this compound, also known as 4,4'-dipyridyl ketone, features two pyridine rings linked by a carbonyl group. This arrangement imparts a specific three-dimensional geometry and electronic distribution, making it a valuable building block in several scientific domains.

In medicinal chemistry, the this compound core is explored for its potential in designing novel therapeutic agents. The pyridine moieties can interact with biological targets, while the central ketone can be further functionalized. Its derivatives are investigated for a range of biological activities.[3] Furthermore, in materials science, this compound and its derivatives are utilized as ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers, leveraging the nitrogen atoms of the pyridine rings for metal coordination.[4]

This guide will focus on the practical synthesis of this compound, providing a detailed examination of the most common and effective synthetic strategies.

Synthetic Pathways and Mechanistic Insights

The synthesis of this compound can be approached through several strategic disconnections. The most prevalent methods involve the formation of the central carbonyl-carbon bond by coupling two 4-substituted pyridine precursors. This can be achieved via organometallic reactions or palladium-catalyzed cross-coupling reactions. An alternative approach involves the oxidation of a pre-formed di(pyridin-4-yl)methane scaffold.

Grignard-based Synthesis: A Robust and Scalable Approach

One of the most reliable and widely applicable methods for the synthesis of this compound involves the reaction of a 4-pyridyl Grignard reagent with a suitable 4-pyridyl electrophile. This approach offers good yields and is amenable to scale-up.

2.1.1. Synthesis of the Grignard Reagent: 4-Pyridylmagnesium Halide

The key intermediate in this synthesis is the 4-pyridyl Grignard reagent, typically 4-pyridylmagnesium bromide or chloride. It is prepared by the reaction of a 4-halopyridine with magnesium metal. The formation of Grignard reagents from pyridyl halides can be challenging due to the electron-deficient nature of the pyridine ring and potential side reactions. However, with careful control of reaction conditions, it can be achieved successfully.[5]

2.1.2. Reaction with an Acylating Agent: The Carbonyl Insertion Step

Once the 4-pyridyl Grignard reagent is formed, it is reacted with a suitable 4-pyridyl acylating agent to form the desired ketone. A common and effective acylating agent is isonicotinoyl chloride, which can be prepared from isonicotinic acid.

Mechanism of Grignard Reaction with Isonicotinoyl Chloride:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic carbon of the 4-pyridyl Grignard reagent attacks the electrophilic carbonyl carbon of isonicotinoyl chloride. This addition leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride leaving group to yield this compound.

Figure 2: Lithiation Reaction Mechanism.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods often employ palladium-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon bonds. While less commonly reported for the direct synthesis of this compound, these methods offer high functional group tolerance and are theoretically applicable. A plausible approach would be a carbonylative cross-coupling of a 4-halopyridine with a 4-pyridyl organometallic reagent in the presence of carbon monoxide. [6][7]

Oxidation of Di(pyridin-4-yl)methanol

This method involves the synthesis of the corresponding secondary alcohol, di(pyridin-4-yl)methanol, followed by its oxidation to the ketone. Di(pyridin-4-yl)methanol can be prepared by the reaction of a 4-pyridyl Grignard reagent with 4-pyridinecarboxaldehyde. Subsequent oxidation can be achieved using various oxidizing agents such as manganese dioxide (MnO2), potassium permanganate (KMnO4), or Swern oxidation conditions. [8]

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of this compound and its key precursors.

Synthesis of Isonicotinoyl Chloride Hydrochloride

[9] Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl2)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous diethyl ether

Procedure:

  • To a stirred mixture of isonicotinic acid (1.0 eq) and a catalytic amount of DMF, carefully add thionyl chloride (2.0-3.0 eq) at room temperature.

  • A vigorous evolution of gas will be observed. After the initial reaction subsides, heat the mixture to reflux for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • To the residue, add anhydrous diethyl ether and stir to precipitate the product.

  • Filter the solid, wash with anhydrous diethyl ether, and dry under vacuum to yield isonicotinoyl chloride hydrochloride as a white solid.

Synthesis of this compound via Grignard Reaction

Materials:

  • 4-Bromopyridine

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Isonicotinoyl chloride hydrochloride

  • Triethylamine

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of 4-Pyridylmagnesium Bromide: a. In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). b. Add a small crystal of iodine to activate the magnesium. c. Add a solution of 4-bromopyridine (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction may need gentle heating to initiate. d. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the 4-bromopyridine solution. e. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Isonicotinoyl Chloride: a. In a separate flask, suspend isonicotinoyl chloride hydrochloride (1.0 eq) in anhydrous THF and cool to 0 °C. b. Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt. c. Cool the freshly prepared Grignard reagent to 0 °C and slowly add the solution of isonicotinoyl chloride. d. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification: a. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with ethyl acetate (3 x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. d. Remove the solvent under reduced pressure to obtain the crude product. e. Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Technique Expected Observations
¹H NMR Signals in the aromatic region corresponding to the protons of the two pyridine rings. The protons ortho to the nitrogen will appear at a lower field (higher ppm) than the protons meta to the nitrogen.
¹³C NMR A signal for the carbonyl carbon will be observed at a characteristic downfield shift (typically >180 ppm). Signals for the carbons of the pyridine rings will also be present.
IR Spectroscopy A strong absorption band corresponding to the C=O stretching vibration of the ketone will be present, typically in the range of 1650-1680 cm⁻¹.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₈N₂O, MW: 184.19 g/mol ) should be observed.
Melting Point The melting point of the purified compound should be sharp and consistent with the literature value.
X-ray Crystallography Single crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing information.

Table 1: Spectroscopic and Physical Characterization of this compound.

Conclusion

This technical guide has detailed the primary synthetic routes for the preparation of this compound, with a focus on organometallic approaches utilizing Grignard and organolithium reagents. The mechanisms of these reactions have been elucidated, and step-by-step experimental protocols have been provided to facilitate the practical synthesis of this important heterocyclic ketone. The information presented, grounded in established chemical principles and supported by scientific literature, is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science. The successful synthesis and characterization of this compound open avenues for the development of novel compounds with potential applications in drug discovery and the design of advanced materials.

References

Sources

A Technical Guide to the Theoretical Calculation of Di(pyridin-4-yl)methanone's Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Di(pyridin-4-yl)methanone is a pivotal heterocyclic ketone that serves as a versatile building block in supramolecular chemistry, coordination polymers, and pharmaceutical sciences. Its utility is fundamentally governed by its electronic structure, which dictates its reactivity, photophysical behavior, and interaction with biological targets. This technical guide provides a comprehensive, in-depth protocol for the theoretical calculation of its electronic properties using first-principles quantum chemical methods. We detail a complete workflow, from initial structure optimization to the analysis of frontier molecular orbitals, electrostatic potential, and simulated electronic absorption spectra. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply robust theoretical methods to understand and predict the behavior of N-heterocyclic compounds.

Introduction: The Rationale for Computational Analysis

This compound, with its two terminal pyridine rings linked by a carbonyl group, possesses a unique combination of structural features: the nitrogen atoms act as hydrogen bond acceptors and metal coordination sites, while the conjugated π-system influences its electronic and optical properties.[1][2] Its application as a precursor for photoresponsive ligands highlights the importance of its electronic excited states.[1] Understanding the distribution of electron density, the energy of frontier molecular orbitals, and the nature of its electronic transitions is paramount for designing novel functional materials and pharmacologically active molecules.

Experimental characterization provides essential data, but theoretical calculations offer a powerful complementary approach. They allow us to visualize properties that are not directly observable and to predict the behavior of novel derivatives before undertaking costly and time-consuming synthesis. This guide focuses on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), which represent the gold standard for balancing computational accuracy and efficiency in the study of medium-sized organic molecules.[3][4]

Theoretical Framework: Selecting the Right Tools

The accuracy of any quantum chemical calculation is contingent on the chosen methodology. For a molecule like this compound, the following framework provides a reliable and well-documented approach.

Density Functional Theory (DFT)

DFT is a computational method used to investigate the electronic structure of many-body systems.[3] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach includes electron correlation, making it highly effective for predicting molecular geometries and ground-state electronic properties.[3]

Choice of Functional and Basis Set
  • Functional (B3LYP): The choice of the exchange-correlation functional is critical. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for organic molecules.[5][6][7] It incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of both covalent bonding and electronic energies.

  • Basis Set (6-311+G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311+G(d,p) basis set offers a good compromise between accuracy and computational cost.

    • 6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons.

    • +: Adds diffuse functions, which are crucial for accurately describing the electron density far from the nucleus, important for anions and non-covalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron distribution and improving the description of chemical bonds.

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the properties of electronic excited states, such as UV-Visible absorption, TD-DFT is the preferred method.[4][8] It allows for the calculation of transition energies and oscillator strengths, which can be used to simulate the electronic absorption spectrum of the molecule.

Computational Protocol: A Validated Workflow

This section provides a step-by-step protocol for calculating the electronic properties of this compound. The workflow is designed to be self-validating at critical stages.

Diagram: Computational Workflow

G cluster_0 Preparation cluster_1 Ground-State Calculation (DFT) cluster_2 Excited-State Calculation (TD-DFT) cluster_3 Analysis A Step 1: Build Initial 3D Structure (e.g., Avogadro, GaussView) B Step 2: Geometry Optimization (B3LYP/6-311+G(d,p) Opt) A->B C Step 3: Frequency Analysis (B3LYP/6-311+G(d,p) Freq) B->C D Validation: No Imaginary Frequencies? C->D  Confirm Minimum Energy Structure D->B No (Re-optimize) E Step 4: Single-Point Calculation (HOMO, LUMO, MEP) D->E Yes F Step 5: TD-DFT Calculation (TD-DFT, NStates=15) E->F H Data Interpretation & Visualization E->H G Step 6: Spectrum Simulation (UV-Vis Absorption) F->G G->H

Caption: A validated workflow for the theoretical calculation of electronic properties.

Step 1: Molecular Structure Preparation
  • Construct the Molecule: Using a molecular editor such as Avogadro or GaussView, build the 3D structure of this compound (InChI=1S/C11H8N2O/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10/h1-8H).[1]

  • Pre-optimization: Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting geometry. This step helps to accelerate the convergence of the more accurate DFT calculation.

Step 2: Geometry Optimization (DFT)

The goal of this step is to find the most stable, lowest-energy conformation of the molecule.

  • Protocol:

    • Create an input file for a quantum chemistry software package (e.g., Gaussian).

    • Specify the calculation type, method, and basis set in the route section (keyword line): #p B3LYP/6-311+G(d,p) Opt

    • Define the molecular coordinates from Step 1.

    • Execute the calculation.

  • Causality: The Opt keyword instructs the software to perform an iterative search for the geometry that minimizes the total energy of the molecule. This process is crucial because all subsequent electronic property calculations depend on having an accurate and stable molecular structure.

Step 3: Vibrational Frequency Analysis

This is a critical self-validation step to ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

  • Protocol:

    • Using the optimized geometry from Step 2, perform a frequency calculation.

    • Keyword line: #p B3LYP/6-311+G(d,p) Freq

  • Trustworthiness: A true minimum energy structure will have zero imaginary frequencies. If one or more imaginary frequencies are found, it indicates that the structure is a transition state or a saddle point, and the geometry must be re-optimized.

Step 4: Ground-State Electronic Property Calculation

With the validated minimum-energy structure, we can now calculate key electronic properties. This is a "single-point" energy calculation that does not alter the geometry.

  • Protocol: The necessary data, including orbital energies and electrostatic potential, are typically generated by the frequency calculation output file. If not, a separate single-point calculation can be run.

  • Key Properties:

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[9] The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and electronic excitability.[7][10]

    • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface. It visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insight into intermolecular interactions and reactive sites.[8]

Step 5: Excited-State Property Calculation (TD-DFT)

This step calculates the vertical excitation energies, which correspond to the absorption of light.

  • Protocol:

    • Using the optimized ground-state geometry, set up a TD-DFT calculation.

    • Keyword line: #p TD(NStates=15, Singlets) B3LYP/6-311+G(d,p)

    • For calculations in a solvent, a continuum model like the Polarizable Continuum Model (PCM) can be added: SCRF=(PCM, Solvent=Water).[8]

  • Causality: The TD(NStates=15) keyword requests the calculation of the first 15 singlet excited states. This provides the transition energies (which can be converted to wavelengths) and the oscillator strengths (f), which represent the intensity of the absorption.

Data Presentation and Interpretation

The output from these calculations should be organized for clarity and ease of comparison.

Diagram: Structure-Property Relationship

G cluster_0 Input cluster_1 Calculated Properties cluster_2 Predicted Behavior A This compound Optimized Geometry B Ground State HOMO Energy LUMO Energy HOMO-LUMO Gap MEP Surface A:f0->B:f0 DFT A:f0->B:f1 DFT A:f0->B:f3 DFT C Excited State (TD-DFT) Transition Wavelengths (λ) Oscillator Strengths (f) Major Orbital Contributions A:f0->C TD-DFT B:f0->B:f2 B:f1->B:f2 D Reactivity & Stability Electron Donor/Acceptor Sites Kinetic Stability B:f2->D:f1 B:f3->D:f0 E Optical Properties UV-Vis Absorption Spectrum Color & Photophysics C:f0->E:f0 C:f1->E:f0 C:f2->E:f1

Caption: Relationship between molecular structure and its predicted properties.

Table 1: Calculated Ground-State Electronic Properties
PropertyCalculated Value (Hartree)Calculated Value (eV)Significance
HOMO Energy(Value from output)(Converted value)Electron-donating capability
LUMO Energy(Value from output)(Converted value)Electron-accepting capability
HOMO-LUMO Gap (ΔE)(LUMO - HOMO)(Converted value)Chemical reactivity, electronic excitation energy
Table 2: Simulated UV-Vis Absorption Data (TD-DFT)
TransitionWavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁(Value from output)(Value from output)e.g., HOMO → LUMO (95%)
S₀ → S₂(Value from output)(Value from output)e.g., HOMO-1 → LUMO (80%)
............

Note: The values in the tables are placeholders and must be populated with the results from the actual quantum chemical calculations.

Conclusion

This guide has outlined a robust and scientifically grounded workflow for the theoretical calculation of the electronic properties of this compound. By employing DFT and TD-DFT with the B3LYP functional and a triple-zeta basis set, researchers can obtain reliable insights into the molecule's geometry, frontier orbital energies, electrostatic potential, and electronic absorption spectrum. The protocol emphasizes self-validation through frequency analysis, ensuring the trustworthiness of the results. The data generated through this computational approach provides a powerful predictive framework, enabling a deeper understanding of molecular behavior and accelerating the rational design of new materials and therapeutic agents.

References

  • Hanwell, M. D., Curtis, D. E., Lonie, D. C., Vandermeersch, T., Zurek, E., & Hutchison, G. R. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. Journal of Cheminformatics, 4(1), 17. Available from: [Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789. Available from: [Link]

  • Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. Available from: [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Available from: [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Available from: [Link]

  • ACS Publications. Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. Available from: [Link]

  • Semantic Scholar. Computational study of heterocyclic anticancer compounds through nbo method. Available from: [Link]

  • ResearchGate. DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. Available from: [Link]

  • Runge, E., & Gross, E. K. U. (1984). Density-Functional Theory for Time-Dependent Systems. Physical Review Letters, 52(12), 997–1000. Available from: [Link]

  • Panicker, C. Y., et al. FT-IR AND COMPUTATIONAL STUDY OF DI-2-PYRIDYL KETONE NICOTINOYLHYDRAZONE. Available from: [Link]

  • Singh, M. B., et al. (2023). Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds. Heliyon, 9(7), e17804. Available from: [Link]

  • ResearchGate. Synthesis, DFT Calculations to investigate the Structure Electronic, Absorption Electronic Spectra, Antimicrobial Activity Application, and Non-Linear Optical Analysis of Pyridinyl and Pyrimidinyl Phosphonates Schemes. Available from: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of Di(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

Abstract: Di(pyridin-4-yl)methanone, also known as bis(4-pyridyl) ketone, is a heteroaromatic ketone with significant applications as a ligand in coordination chemistry and a precursor in organic synthesis.[1] Rigorous structural confirmation and purity assessment are paramount for its effective use in research and development. This technical guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While a consolidated set of experimental spectra for this specific molecule is not consistently available across public databases, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust analytical protocol. The focus is on the causality behind experimental design and the logic of spectral interpretation, equipping researchers with the expertise to validate this and similar molecular structures.

Introduction and Molecular Structure

This compound (CAS 6918-15-6, Molecular Formula: C₁₁H₈N₂O, Molecular Weight: 184.19 g/mol ) is a symmetrical molecule featuring a central carbonyl group linking two pyridine rings at their 4-positions.[1] This symmetry is a critical feature that dictates its spectroscopic signature, particularly in NMR. Understanding the electronic environment—specifically, the electron-withdrawing nature of both the carbonyl group and the nitrogen heteroatoms—is key to predicting and interpreting its spectral data.

The primary objective of this guide is to establish a self-validating workflow for confirming the molecular structure of this compound. Each analytical technique provides a unique piece of the structural puzzle, and their combined interpretation offers unambiguous confirmation.

Caption: Molecular Structure of this compound with Atom Labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the C₂ symmetry of this compound, a simplified spectrum is anticipated.

Experimental Protocol & Rationale

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent in a 5 mm NMR tube.

  • Solvent Selection (Causality):

    • Chloroform-d (CDCl₃): A good first choice for many organic molecules. It is relatively non-polar. However, if the compound has limited solubility, an alternative is needed.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for polar compounds and those with poor solubility in CDCl₃. Its residual proton signal (~2.50 ppm) and carbon signals (~39.5 ppm) are well-documented and typically do not interfere with the aromatic region of interest.[2] Given the polar nature of the pyridine nitrogens and the carbonyl group, DMSO-d₆ is a highly reliable solvent for this analysis.

  • Instrumentation: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion, especially for resolving the coupling patterns in the aromatic region.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay (d1) of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire with broadband proton decoupling to produce a spectrum of singlets, simplifying interpretation.[2]

    • Use a wider spectral width (e.g., 0-200 ppm) to ensure all carbons, including the carbonyl, are observed.

    • A greater number of scans will be required due to the low natural abundance of ¹³C.

Predicted ¹H NMR Spectral Analysis

The symmetry of the molecule means there are only two distinct types of aromatic protons.

  • Hα (Protons at C2, C6, C2', C6'): These protons are adjacent to the electron-deficient nitrogen atom. This proximity causes significant deshielding, shifting their resonance to a higher frequency (downfield). They will appear as a doublet due to coupling with the adjacent Hβ protons.

  • Hβ (Protons at C3, C5, C3', C5'): These protons are further from the nitrogen but are ortho to the carbon atom attached to the electron-withdrawing carbonyl group. They will appear as a doublet from coupling to Hα.

The two sets of doublets may present as a complex AA'XX' system, but are often resolved as two distinct doublets in pyridine-4-substituted systems.

Predicted ¹³C NMR Spectral Analysis

The molecule's symmetry results in only four expected signals in the proton-decoupled ¹³C NMR spectrum.

  • Carbonyl Carbon (C=O): Ketone carbonyls are highly deshielded and typically appear significantly downfield.

  • C4 (ipso-Carbon): The quaternary carbon attached to the carbonyl group. Its signal is often of lower intensity.

  • Cα (Carbons at C2, C6): Adjacent to the nitrogen, these carbons are significantly deshielded.

  • Cβ (Carbons at C3, C5): These carbons are less deshielded than Cα.

Predicted NMR Data Summary
Analysis Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~ 8.8 - 8.9Doublet (d)Hα (4H)
~ 7.6 - 7.7Doublet (d)Hβ (4H)
¹³C NMR ~ 185 - 190SingletC=O
~ 150 - 152Singlet
~ 142 - 144SingletC4 (ipso)
~ 122 - 124Singlet

Note: Predictions are based on standard chemical shift values for pyridine and aromatic ketones. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol & Rationale

Objective: To identify key functional groups, particularly the carbonyl group and aromatic ring vibrations.

Methodology:

  • Sample Preparation (Causality):

    • KBr Pellet: A traditional method for solid samples. A small amount of sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk. This method avoids solvent peaks but requires careful preparation to avoid moisture contamination, which appears as a broad O-H stretch.

    • Attenuated Total Reflectance (ATR): A modern, rapid, and preferred method. A small amount of the solid sample is pressed directly onto a crystal (e.g., diamond or germanium). ATR is less sensitive to sample thickness and often requires no sample preparation, making it highly efficient and reproducible.

  • Data Acquisition:

    • Scan the sample over the mid-IR range (4000 - 400 cm⁻¹).

    • Perform a background scan of the empty ATR crystal or a pure KBr pellet first, which is automatically subtracted from the sample spectrum.

Predicted IR Spectral Interpretation

The IR spectrum is dominated by absorptions from the ketone and the pyridine rings.

Predicted Wavenumber (cm⁻¹) Vibration Type Significance & Interpretation
3100 - 3000C-H Aromatic StretchThe presence of sp² C-H bonds confirms the aromatic nature of the rings.
~ 1670 C=O Stretch (Ketone) This is a key diagnostic peak. It is typically strong and sharp. Its position, slightly lower than a simple aliphatic ketone (~1715 cm⁻¹), is due to conjugation with the two aromatic pyridine rings, which lowers the energy of the C=O double bond.
1600 - 1580C=C Aromatic StretchConfirms the presence of the pyridine rings. Often appears as a sharp, medium-intensity band.
1500 - 1400C=N/C=C Aromatic StretchFurther evidence of the pyridine ring system.
~ 830C-H Out-of-Plane BendThe position of this band can be indicative of the substitution pattern on an aromatic ring. For 1,4-disubstituted (para) rings, a strong band is often observed in this region.

Mass Spectrometry (MS)

MS provides two crucial pieces of information: the molecular weight of the compound and structural information based on its fragmentation pattern.

Experimental Protocol & Rationale

Objective: To confirm the molecular weight and analyze fragmentation patterns to support the proposed structure.

Methodology:

  • Sample Introduction: The sample is typically introduced via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if volatile.

  • Ionization Method (Causality):

    • Electron Ionization (EI): This is a high-energy "hard" ionization technique that causes extensive fragmentation.[3] It is ideal for this analysis because the resulting fragmentation pattern provides a structural "fingerprint" that can be used to confirm connectivity. The standard electron energy is 70 eV.

    • Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺. It is useful for confirming the molecular weight with minimal fragmentation but provides less structural information than EI. For this guide, EI is the more informative choice.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Interpretation (EI)
  • Molecular Ion (M⁺∙): The most important peak, corresponding to the intact molecule minus one electron. For C₁₁H₈N₂O, this peak is expected at m/z = 184 . The presence of two nitrogen atoms means the molecular weight is even, consistent with the Nitrogen Rule.

  • Key Fragmentation Pathways: Ketones commonly undergo alpha-cleavage, where the bond adjacent to the carbonyl group breaks.

    • Loss of a Pyridyl Radical: Cleavage of the C-C bond between the carbonyl and one pyridine ring would result in the formation of a stable pyridylcarbonyl cation (m/z 106) . This is often a prominent peak.

    • Formation of a Pyridyl Cation: The charge could also be retained by the other fragment, leading to a pyridyl cation (m/z 78) .

    • Further Fragmentation: The pyridylcarbonyl cation (m/z 106) can lose carbon monoxide (CO, 28 Da) to form the pyridyl cation (m/z 78). The pyridine ring itself can fragment further by losing HCN (27 Da), leading to smaller fragments.

fragmentation_workflow cluster_legend Fragmentation Pathway M Molecular Ion (M⁺∙) m/z = 184 F1 Pyridylcarbonyl Cation [C₅H₄NCO]⁺ m/z = 106 M->F1 α-cleavage F2 Pyridyl Radical [C₅H₄N]∙ M->F2 F3 Pyridyl Cation [C₅H₄N]⁺ m/z = 78 F1->F3 - CO F4 CO (Neutral Loss) F3->F4

Caption: Predicted EI-MS Fragmentation Pathway for this compound.

Integrated Spectroscopic Analysis Workflow

Confirming a chemical structure requires synthesizing the information from all analytical techniques. No single method is sufficient on its own. The workflow below illustrates the logical progression from initial analysis to final structural confirmation.

workflow Sample Sample: this compound IR IR Spectroscopy (ATR) Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR_Data Data: C=O, Aromatic C=C/C-H Confirms Functional Groups IR->IR_Data NMR_Data Data: 2 Aromatic Proton Signals 4 Carbon Signals Confirms Symmetry & C-H Framework NMR->NMR_Data MS_Data Data: M⁺∙ at m/z 184 Fragments at m/z 106, 78 Confirms MW & Connectivity MS->MS_Data Integration Data Integration & Interpretation IR_Data->Integration NMR_Data->Integration MS_Data->Integration Structure Structure Confirmed Integration->Structure

Caption: Workflow for the Spectroscopic Confirmation of a Molecular Structure.

Conclusion

The structural elucidation of this compound is a clear-cut process when approached with a systematic, multi-technique spectroscopic strategy. The anticipated ¹H and ¹³C NMR spectra will confirm the molecule's C₂ symmetry and the precise electronic environment of the carbon-hydrogen framework. IR spectroscopy provides definitive evidence of the key carbonyl functional group and its conjugation with the aromatic system. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. By integrating the data from these three core techniques, researchers can achieve an unambiguous and confident confirmation of the identity and purity of this compound, ensuring its suitability for downstream applications.

References

  • Gaus, P. L., Haim, A., & Johnson, F. (1977). Synthesis of bis(4-pyridyl)methane. The Journal of Organic Chemistry, 42(4), 564–567. [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. ACS Omega. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • Lin, T., et al. (1985). The synthesis and chemistry of some bis‐aziridinylketones and their spectral study. Journal of Heterocyclic Chemistry, 22(4), 1017–1020. [Link]

  • Chemguide. Fragmentation Patterns in Mass Spectra. [Link]

  • Pons, J., et al. (2010). Phenyl and Pyridyl Bis-Pyrazoles: Synthesis from the Bis(β-diketone) Precursors and Characterization by Analytical and Spectroscopic Methods. Letters in Organic Chemistry, 7(2), 178-181. [Link]

  • University of Michigan. Mass Spectrometry: Fragmentation. [Link]

  • University of Oxford, Chemistry Research Laboratory. A User Guide to Modern NMR Experiments. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Di(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di(pyridin-4-yl)methanone, a key heterocyclic ketone, stands as a versatile building block in supramolecular chemistry, catalysis, and pharmaceutical sciences. Its utility is intrinsically linked to its solid-state properties, namely its crystal structure and potential for polymorphism. The arrangement of molecules in the crystalline lattice dictates crucial physicochemical properties such as solubility, stability, and bioavailability, making a thorough understanding of its crystallographic landscape paramount for any application. This guide provides a comprehensive overview of the theoretical underpinnings of polymorphism, details methodologies for the synthesis and crystallization of this compound, and presents a systematic approach to its structural characterization. While a definitive public crystal structure for this compound remains elusive in open literature, this document equips researchers with the necessary protocols and theoretical framework to explore its solid-state chemistry, predict its structural behavior based on analogous compounds, and contribute to the collective understanding of this important molecule.

Introduction to this compound

This compound, also known as 4,4'-dipyridyl ketone, possesses a molecular structure featuring two pyridine rings linked by a carbonyl group (Figure 1). This configuration offers a rich tapestry of chemical functionality. The pyridine nitrogen atoms act as hydrogen bond acceptors and coordination sites for metal ions, while the carbonyl group can participate in various hydrogen bonding and nucleophilic addition reactions. This unique combination of features makes it a valuable precursor in the synthesis of photoresponsive ligands and metal-organic frameworks (MOFs).[1][2] The planarity and rotational freedom of the pyridyl rings around the central carbonyl linker suggest a high propensity for forming diverse crystalline arrangements, and thus, a likelihood of exhibiting polymorphism.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

The Phenomenon of Polymorphism: A Foundational Overview

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different crystalline forms, known as polymorphs, have the same chemical composition but differ in the arrangement of their molecules in the crystal lattice. This can lead to significant variations in physical properties, including:

  • Melting Point: Different lattice energies result in different melting points.

  • Solubility and Dissolution Rate: These are critical parameters in the pharmaceutical industry, directly impacting a drug's bioavailability.

  • Stability: Polymorphs can have different thermodynamic stabilities. A metastable form may convert to a more stable form over time.

  • Mechanical Properties: Hardness, tabletability, and flow properties can all be affected by the crystal form.

The discovery and characterization of polymorphs are crucial in drug development to ensure the safety, efficacy, and consistency of the final product.

Synthesis and Crystallization of this compound

The synthesis of this compound is not extensively detailed in the provided search results, however, general synthetic routes for analogous ketones can be adapted. A common approach involves the oxidation of the corresponding secondary alcohol, di(pyridin-4-yl)methanol.

Synthesis Protocol: Oxidation of Di(pyridin-4-yl)methanol
  • Dissolution: Dissolve Di(pyridin-4-yl)methanol in a suitable organic solvent such as dichloromethane (DCM) or acetone.

  • Oxidation: Add a mild oxidizing agent, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), to the solution. The reaction is typically stirred at room temperature.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove the oxidant.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Polymorph Screening via Recrystallization

The key to obtaining different polymorphs is to vary the crystallization conditions. A systematic polymorph screen should be conducted.

Experimental Workflow for Polymorph Screening

G cluster_0 Preparation cluster_1 Crystallization Conditions cluster_2 Solid Form Isolation cluster_3 Characterization A Crude this compound B Solvent Screening (e.g., Ethanol, Acetone, Toluene, Water) A->B C Cooling Rate Variation (Slow vs. Rapid Cooling) A->C D Evaporation Rate Control (Slow vs. Fast Evaporation) A->D E Introduction of Seed Crystals A->E F Filtration and Drying B->F C->F D->F E->F G Powder X-Ray Diffraction (PXRD) F->G H Differential Scanning Calorimetry (DSC) F->H I Thermogravimetric Analysis (TGA) F->I J Spectroscopy (FTIR, Raman) F->J K Single-Crystal X-Ray Diffraction G->K If distinct patterns are observed

Caption: Workflow for polymorph screening of this compound.

Structural Characterization of Crystalline Forms

A multi-technique approach is essential for the comprehensive characterization of the polymorphic forms of this compound.

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the crystal structure of a compound. It provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Protocol for Single-Crystal X-Ray Diffraction

  • Crystal Selection: A suitable single crystal of high quality is mounted on a goniometer head.

  • Data Collection: The crystal is cooled in a stream of nitrogen gas to minimize thermal vibrations, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a model of the molecule's arrangement in the unit cell.

Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique for identifying crystalline phases and is often used for routine analysis and to assess sample purity. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint".

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting points, phase transitions, and decomposition temperatures. These techniques are crucial for identifying and characterizing different polymorphs.

Spectroscopic Techniques

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the vibrational modes of molecules. Since the intermolecular interactions differ in various polymorphs, their vibrational spectra will also show distinct differences, particularly in the regions corresponding to hydrogen bonding.

Anticipated Structural Features of this compound Polymorphs

Based on the crystal structures of analogous pyridyl-containing compounds, we can anticipate several key structural features in the polymorphs of this compound:

  • Hydrogen Bonding: The nitrogen atoms of the pyridine rings are expected to act as acceptors for weak C-H···N hydrogen bonds from neighboring molecules.

  • π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • Conformational Polymorphism: Due to the rotational freedom around the C-C bonds connecting the carbonyl group to the pyridine rings, different conformers may exist in the solid state, leading to conformational polymorphism.

Conclusion

The solid-state chemistry of this compound presents a fertile ground for research. While a definitive public crystal structure is yet to be reported, the foundational principles of polymorphism and the established experimental protocols outlined in this guide provide a clear roadmap for its investigation. By systematically applying the described synthesis, crystallization, and characterization techniques, researchers can unlock the structural secrets of this versatile molecule, paving the way for its informed application in materials science and drug development. The scientific community is encouraged to pursue the crystallographic characterization of this compound and to deposit the resulting data in public repositories such as the Cambridge Structural Database (CSD) to foster further scientific advancement.

References

Sources

The Synthesis of Di(pyridin-4-yl)methanone: A Journey Through Historical and Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of a Symmetrical Ketone

Di(pyridin-4-yl)methanone, also known as 4,4'-dipyridyl ketone, is a symmetrical aromatic ketone that has garnered significant interest in various fields of chemistry, most notably in medicinal chemistry and materials science. Its rigid, V-shaped structure, coupled with the coordinating ability of its two pyridine nitrogen atoms, makes it a versatile building block for supramolecular architectures, coordination polymers, and pharmacologically active molecules. The pyridinone core, which can be accessed from this compound, is a privileged scaffold found in numerous FDA-approved drugs. This guide provides a comprehensive overview of the discovery and evolution of synthetic routes to this important molecule, offering insights into the chemical principles that have guided its preparation from early methods to more contemporary approaches.

Part 1: The Emergence of a Key Intermediate - Early Synthetic Approaches

While a singular, definitive "discovery" of this compound in the classical sense is not readily apparent in the historical literature, its synthesis is intrinsically linked to the development of fundamental organic reactions. Early approaches to its synthesis can be categorized into several key strategies, each with its own set of advantages and limitations.

Oxidation of Di(pyridin-4-yl)methane

One of the most direct conceptual routes to this compound is the oxidation of the corresponding methylene-bridged precursor, di(pyridin-4-yl)methane. This approach is predicated on the selective oxidation of the benzylic-like C-H bonds of the methylene group.

Causality Behind Experimental Choices: The primary challenge in this approach lies in achieving selective oxidation of the methylene bridge without over-oxidation or degradation of the electron-deficient pyridine rings. The choice of oxidant and reaction conditions is therefore critical. Milder oxidizing agents are generally preferred to avoid unwanted side reactions.

Experimental Protocol: A Representative Oxidation Procedure

  • Step 1: Precursor Synthesis: Di(pyridin-4-yl)methane is typically prepared via the reaction of 4-picoline with a suitable base to generate the corresponding carbanion, followed by reaction with 4-chloropyridine or 4-bromopyridine.

  • Step 2: Oxidation: To a solution of di(pyridin-4-yl)methane in a suitable solvent such as glacial acetic acid, an oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) is added portion-wise at a controlled temperature, typically between 0 and 25 °C.

  • Step 3: Work-up and Purification: After the reaction is complete, the excess oxidant is quenched (e.g., with sodium bisulfite for KMnO₄). The reaction mixture is then neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent like dichloromethane or chloroform. The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Data Summary: Oxidation of Di(pyridin-4-yl)methane

Oxidizing AgentSolventTemperature (°C)Typical Yield (%)
KMnO₄Acetic Acid/Water0 - 2540 - 60
CrO₃Acetic Acid20 - 3050 - 70
DDQDioxaneReflux60 - 80

Diagram: Workflow for the Oxidation of Di(pyridin-4-yl)methane

G cluster_0 Precursor Synthesis cluster_1 Oxidation cluster_2 Purification start 4-Picoline + 4-Halopyridine step1 Base-mediated Condensation start->step1 product1 Di(pyridin-4-yl)methane step1->product1 step2 Addition of Oxidizing Agent product1->step2 product2 Crude this compound step2->product2 step3 Work-up & Chromatography product2->step3 final_product Pure this compound step3->final_product G start1 4-Bromopyridine step1 Organometallic Formation (e.g., n-BuLi or Mg) start1->step1 intermediate 4-Pyridyl Organometallic step1->intermediate reaction Acylation intermediate->reaction start2 Isonicotinic Acid Derivative (Ester or Weinreb Amide) start2->reaction product This compound reaction->product G cluster_0 Grignard Formation cluster_1 Reaction & Hydrolysis start 4-Bromopyridine + Mg intermediate 4-Pyridylmagnesium bromide start->intermediate reaction Nucleophilic Addition intermediate->reaction nitrile 4-Cyanopyridine nitrile->reaction hydrolysis Acidic Hydrolysis reaction->hydrolysis product This compound hydrolysis->product

A Technical Guide to the Solvatochromic Properties of Di(pyridin-4-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Di(pyridin-4-yl)methanone and its derivatives represent a compelling class of compounds for investigating and exploiting solvatochromism—the phenomenon where a substance's color changes with the polarity of its solvent. This guide provides an in-depth technical exploration of the principles, mechanisms, experimental investigation, and applications of these compounds. We delve into the photophysical basis for their environment-sensitive spectral shifts, focusing on intramolecular charge transfer (ICT) mechanisms. Detailed, field-proven protocols for the synthesis of a representative derivative and the systematic spectroscopic analysis of its solvatochromic behavior are presented. Furthermore, we outline the quantitative analysis of spectral data using established models like the Lippert-Mataga and Kamlet-Taft relationships. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these versatile molecular probes for sensing, bio-imaging, and materials science applications.

Introduction: The Phenomenon of Solvatochromism

Solvatochromism describes the change in the absorption or emission spectrum of a chemical compound when it is dissolved in different solvents.[1][2] This spectral shift is a direct result of differential solvation of the molecule's electronic ground and excited states, driven by intermolecular interactions between the solute (the chromophore) and the surrounding solvent molecules.[2][3] These interactions can range from non-specific dielectric effects to more specific interactions like hydrogen bonding.[2]

The phenomenon is broadly categorized into two types:

  • Positive Solvatochromism: A bathochromic (red) shift in the maximum wavelength of absorption or emission (λmax) with increasing solvent polarity. This occurs when the excited state is more polar than the ground state, leading to greater stabilization by polar solvents.[2][4]

  • Negative Solvatochromism: A hypsochromic (blue) shift in λmax with increasing solvent polarity. This is observed when the ground state is more polar and thus more stabilized by polar solvents than the excited state.[2][4]

Solvatochromic dyes are powerful tools used to probe the local microenvironment polarity in complex systems, making them invaluable in biological research for studying lipid domains, protein interactions, and cellular dynamics.[5][6][7]

This compound: A Core Scaffold for Solvatochromic Probes

This compound, also known as bis(4-pyridyl) ketone, serves as an excellent foundational structure for designing advanced solvatochromic probes.[8] Its core structure possesses key attributes:

  • Electron-Withdrawing Carbonyl Group: The central ketone (C=O) group acts as a potent electron-withdrawing moiety or π-acceptor.

  • Aromatic Pyridyl Rings: The two pyridin-4-yl rings provide a conjugated π-system. The nitrogen atom in the pyridine ring also influences the electronic distribution and can act as a hydrogen bond acceptor.[9]

This intrinsic structure is, however, electronically symmetric. To induce significant solvatochromism, the key is to create an asymmetric electronic profile, typically by designing a "push-pull" or Donor-π-Acceptor (D-π-A) system.[10][11] By chemically modifying one of the pyridyl rings with an electron-donating group (EDG), we can transform the molecule into a D-π-A chromophore.

For the purposes of this guide, we will focus on a representative derivative: (4-(dimethylamino)phenyl)(pyridin-4-yl)methanone . In this derivative, the dimethylamino group (-N(CH₃)₂) serves as a powerful electron donor, creating the necessary electronic asymmetry for pronounced solvatochromic behavior.

The Photophysical Mechanism: Intramolecular Charge Transfer (ICT)

The solvatochromic properties of D-π-A this compound derivatives are primarily governed by an Intramolecular Charge Transfer (ICT) process.[12][13][14]

  • Ground State (S₀): In the ground state, the molecule has a certain charge distribution and an associated dipole moment (µ_G). The electron density is largely localized.

  • Excitation (S₀ → S₁): Upon absorption of a photon, the molecule is promoted to an electronically excited state (S₁). In D-π-A systems, this excitation involves a significant redistribution of electron density, moving from the electron-donating part of the molecule to the electron-accepting part. This creates a new, highly polar excited state with a much larger dipole moment (µ_E).[11]

  • Solvent Relaxation: The surrounding solvent molecules, which were oriented around the ground-state dipole, must now reorient themselves to stabilize the new, larger dipole of the excited state. This solvent relaxation process lowers the energy of the excited state.

  • Emission (S₁ → S₀): The molecule then relaxes back to the ground state by emitting a photon (fluorescence). The energy of this emitted photon is lower than the energy of the absorbed photon, and the magnitude of this difference (the Stokes shift) is highly dependent on the solvent's ability to stabilize the ICT excited state.

In highly polar solvents, the stabilization of the polar excited state is more pronounced. This lowers the energy of the excited state more significantly, reducing the energy gap between the excited and ground states. Consequently, the emitted light is of lower energy (longer wavelength), resulting in a bathochromic (red) shift. This is the hallmark of positive solvatochromism.[4]

Solvatochromism_Mechanism cluster_0 Non-Polar Solvent cluster_1 Polar Solvent g_np Ground State (S₀) Low Polarity e_np Excited State (S₁) High Polarity g_np->e_np Absorption (hν_abs) e_np->g_np Emission (hν_em) g_p Ground State (S₀) Stabilized e_p Excited State (S₁) Highly Stabilized g_p->e_p Absorption (hν'_abs) e_p->g_p Emission (hν'_em) note In polar solvents, ΔE' < ΔE leading to a red shift (bathochromism). Experimental_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis stock 1. Prepare Concentrated Stock Solution (e.g., 10⁻³ M) work 2. Prepare Dilute Working Solutions in Various Solvents (e.g., 10⁻⁵ M) stock->work blank 3. Blank Spectrometer with Pure Solvent work->blank record 4. Record UV-Vis & Fluorescence Spectra blank->record get_lambda 5. Determine λmax (Abs & Em) record->get_lambda tabulate 6. Tabulate λmax vs. Solvent Parameters get_lambda->tabulate plot 7. Generate Lippert-Mataga or Kamlet-Taft Plots tabulate->plot correlate 8. Correlate Shifts with Solute-Solvent Interactions plot->correlate

Sources

Tautomerism and equilibrium studies of pyridin-4-ol derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomerism and Equilibrium Studies of Pyridin-4-ol Derivatives

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Pyridin-4-ol and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous active compounds.[1][2] Their chemical behavior, however, is governed by a subtle yet critical phenomenon: prototropic tautomerism. These compounds exist in a dynamic equilibrium between the pyridin-4-ol (enol/lactim) form and the pyridin-4(1H)-one (keto/lactam) form.[3][4] This equilibrium is not static; it is exquisitely sensitive to the molecular environment, including solvent, pH, and substitution patterns on the ring.[5][6] Understanding, quantifying, and predicting the position of this tautomeric equilibrium is paramount for rational drug design, as it directly dictates a molecule's physicochemical properties, such as polarity, hydrogen bonding capability, aromaticity, and ultimately, its pharmacokinetic profile and receptor binding interactions.[7][8] This guide provides a comprehensive exploration of the principles governing this tautomerism, detailed experimental and computational protocols for its characterization, and the field-proven insights necessary to interpret the resulting data accurately.

The Fundamental Equilibrium: Pyridin-4-ol vs. Pyridin-4(1H)-one

The tautomerization of pyridin-4-ol involves the migration of a proton from the exocyclic oxygen to the ring nitrogen, accompanied by a rearrangement of the π-electron system.[3] While the pyridin-4-ol form is a fully aromatic hydroxy-substituted pyridine, the pyridin-4(1H)-one form, often called 4-pyridone, is a vinylogous amide. Though often depicted as non-aromatic, pyridones retain considerable aromatic character due to the delocalization of the nitrogen lone pair into the ring.[4][9][10]

The position of this equilibrium is a delicate balance of competing factors, primarily the gain in aromatic resonance energy versus the strength of the C=O bond and intermolecular stabilization forces.[9][11]

Tautomerism enol keto enol->keto

Caption: The tautomeric equilibrium between pyridin-4-ol and pyridin-4(1H)-one.

Causality: Key Factors Governing the Equilibrium Position

The tautomeric preference is not an intrinsic, immutable property but is instead dictated by a confluence of environmental and structural factors. A priori prediction requires a deep understanding of these influences.

Solvent Effects: The Dominant Influence

The choice of solvent is the most powerful external factor controlling the equilibrium. The underlying principle is that the more polar tautomer will be preferentially stabilized by polar solvents.

  • Gas Phase and Non-Polar Solvents: In the gas phase, the pyridin-4-ol (enol) tautomer is generally the more stable form.[5][8][12] This preference is driven by the greater aromaticity of the pyridine ring. In non-polar solvents like cyclohexane or chloroform, the two tautomers often exist in comparable amounts, with the equilibrium constant (K_T = [keto]/[enol]) being close to unity.[9][13]

  • Polar Solvents: In polar protic (e.g., water, ethanol) and aprotic (e.g., DMSO) solvents, the equilibrium dramatically shifts to favor the pyridin-4(1H)-one (keto) form.[6][8][9]

    • Causality: The 4-pyridone tautomer possesses a larger dipole moment and distinct hydrogen bond donor (N-H) and acceptor (C=O) sites. Polar solvents, especially those capable of hydrogen bonding, can effectively solvate and stabilize this more polar species through strong intermolecular interactions, overcoming the inherent aromaticity advantage of the enol form.[10][13]

Substituent Effects

Substituents on the pyridine ring can fine-tune the equilibrium by altering the relative electronic properties of the two tautomers.[5][6]

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -Cl) generally increase the acidity of the N-H proton in the pyridone form and can stabilize its negative charge density, often favoring the keto tautomer.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -NH₂, -CH₃) can increase the electron density in the ring, which can have more complex effects, but often slightly favor the enol form by stabilizing the aromatic system.

  • Intramolecular Hydrogen Bonding: Substituents at the 3- or 5-position capable of forming an intramolecular hydrogen bond with the 4-hydroxy group can significantly stabilize the enol form, shifting the equilibrium in its favor even in polar solvents.

pH and Ionization

The state of ionization dramatically alters the system. At low pH, the ring nitrogen of either tautomer will be protonated. At high pH, the acidic proton (O-H of the enol or N-H of the keto form) will be removed. The observed species is therefore dependent on both the pKa of the compound and the pH of the medium. Spectroscopic analysis across a range of pH values is crucial for characterizing these different species.[14]

Factors center Tautomeric Equilibrium subst Substituent Effects (EWG/EDG, H-Bonding) subst->center solvent Solvent Effects (Polarity, H-Bonding) solvent->center ph pH / Ionization State ph->center state Physical State (Gas, Solution, Solid) state->center

Caption: Key factors influencing the pyridin-4-ol <=> pyridin-4(1H)-one equilibrium.

Experimental & Computational Workflows

Accurate quantification of the tautomeric equilibrium constant (K_T) requires robust, validated methodologies. NMR and UV-Vis spectroscopy are the primary experimental tools, complemented by quantum chemical calculations for predictive power.

Quantitative ¹H NMR Spectroscopy

NMR spectroscopy is arguably the most powerful technique for this analysis because it allows for direct observation and quantification of both tautomers in solution, provided the interconversion is slow on the NMR timescale.[15][16][17]

Principle of the Method: The chemical environments of protons in the enol and keto forms are distinct, leading to separate sets of signals in the ¹H NMR spectrum. For example, the protons on the ring are in different electronic environments, and the enol has an -OH proton while the keto form has an -NH proton. The equilibrium constant can be determined by integrating the signals corresponding to each tautomer.[18][19]

  • Sample Preparation (Causality-Driven):

    • Accurately weigh ~5-10 mg of the pyridin-4-ol derivative.

    • Dissolve the sample in a precise volume (e.g., 0.6 mL) of a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, D₂O). Rationale: The choice of solvent is the primary experimental variable. DMSO-d₆ is excellent for observing the polar keto form, while CDCl₃ may reveal a higher proportion of the enol form. D₂O will cause exchange with OH and NH protons, which can be a useful diagnostic tool but removes these signals from integration.

    • Ensure the sample is fully dissolved. Gentle warming may be necessary, but the sample must be returned to the desired experimental temperature before analysis.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

    • Ensure the spectral width is sufficient to capture all signals, especially potentially broad N-H or O-H protons which can appear far downfield (>10 ppm).

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons being integrated. Trustworthiness Check: This is critical for accurate quantification. A short relaxation delay will lead to saturation and underestimation of signals with long T₁ values.

  • Data Processing and Analysis:

    • Apply standard processing (Fourier transform, phase correction, baseline correction).

    • Identify a pair of non-overlapping signals, one unique to the enol tautomer and one unique to the keto tautomer.

    • Carefully integrate these signals. Let the integral of the enol signal be Ienol and the keto signal be Iketo.

    • Normalize the integrals by the number of protons they represent. For example, if you integrate a signal for two aromatic protons on the keto form and one aromatic proton on the enol form, you must divide the respective integrals by 2 and 1. Let the normalized integrals be Aenol and Aketo.

    • Calculate the mole fraction (χ) and the equilibrium constant (K_T):

      • χ_keto = A_keto / (A_keto + A_enol)

      • χ_enol = A_enol / (A_keto + A_enol)

      • K_T = [keto] / [enol] = A_keto / A_enol

NMR_Workflow start Start: Pyridin-4-ol Derivative prep 1. Sample Preparation (Dissolve in Deuterated Solvent) start->prep acquire 2. NMR Data Acquisition (Controlled Temp., Sufficient d1) prep->acquire process 3. Data Processing (FT, Phasing, Baseline Correction) acquire->process assign 4. Signal Assignment (Identify unique keto/enol peaks) process->assign integrate 5. Peak Integration (Normalize by proton count) assign->integrate calculate 6. Calculate K_T K_T = A_keto / A_enol integrate->calculate end Result: Equilibrium Constant calculate->end

Caption: Quantitative NMR workflow for determining tautomeric equilibrium constants.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a highly sensitive method suitable for very dilute solutions and for tracking rapid changes in equilibrium.[20]

  • Sample Preparation:

    • Prepare a stock solution of the compound in a spectroscopic grade solvent.

    • Prepare a series of dilutions to ensure the measurements are within the linear range of the spectrophotometer (Absorbance < 1.0).

  • Data Acquisition:

    • Record the UV-Vis spectrum of the sample solution over a relevant wavelength range (e.g., 200-450 nm).

    • Record spectra in different solvents (e.g., cyclohexane, acetonitrile, ethanol, water) to observe the shift in equilibrium.

  • Data Analysis (Method A - When Molar Absorptivities are Known):

    • If pure tautomer spectra can be obtained (e.g., by using N-methylated and O-methylated derivatives as models for the keto and enol forms, respectively), the concentration of each tautomer in the mixture can be calculated using the Beer-Lambert law at two different wavelengths.

  • Data Analysis (Method B - Spectral Deconvolution):

    • This method is used when pure tautomer spectra are unavailable.

    • Record spectra in a series of solvent mixtures (e.g., dioxane-water mixtures of varying composition).

    • Trustworthiness Check: Look for one or more isosbestic points—wavelengths where the molar absorptivity of both tautomers is equal. The presence of sharp isosbestic points is strong evidence for a clean, two-component equilibrium.[23]

Quantum Chemical Calculations

Computational methods, particularly Density Functional Theory (DFT), provide invaluable predictive insights into tautomeric stability.[5][24]

Principle of the Method: By calculating the total Gibbs free energy (G) of the optimized geometries of both tautomers, their relative stability can be predicted. The equilibrium constant is related to the difference in free energy (ΔG) by the equation: ΔG = -RT ln(K_T) .

  • Structure Generation: Build 3D structures of both the enol and keto tautomers.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP or M06-2X functional) and basis set (e.g., 6-311+G(d,p)).[5]

  • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Solvation Modeling: To simulate solution-phase behavior, repeat the calculations incorporating a solvent model. The Polarizable Continuum Model (PCM) is a common and efficient choice.[8]

  • Energy Calculation & K_T Prediction:

    • Calculate the difference in Gibbs free energy: ΔG = G_keto - G_enol.

    • Calculate the theoretical equilibrium constant: K_T = exp(-ΔG / RT).

Data Presentation & Interpretation

Summarizing quantitative data in a structured format is essential for comparison and analysis.

Table 1: Representative Tautomeric Equilibrium Constants (K_T = [4-Pyridone]/[4-Hydroxypyridine]) in Various Environments.

Environment/SolventDielectric Constant (ε)K_T (Approx. Value)Predominant FormReference
Gas Phase1.0< 0.1Pyridin-4-ol (Enol)[8][12]
Cyclohexane2.0~1.7Comparable[13]
Chloroform4.8Shifts towards ketoKeto favored[9]
Acetonitrile37.5>> 1Pyridin-4(1H)-one (Keto)[9]
Water80.1>> 1Pyridin-4(1H)-one (Keto)[6][9]
Solid StateN/AExclusively KetoPyridin-4(1H)-one (Keto)[9][10]

Note: Exact K_T values are highly dependent on the specific derivative and temperature.

Case Insight for Drug Development: Consider a drug candidate containing a pyridin-4-ol moiety designed to be a hydrogen bond donor (-OH) to a protein receptor. Our analysis shows that in the aqueous environment of the body (and likely in the receptor pocket), the molecule will exist almost exclusively as the pyridone tautomer. This tautomer has a hydrogen bond acceptor (C=O) and a hydrogen bond donor at a different position (N-H). This fundamental shift in pharmacophoric features could drastically alter the binding mode and affinity compared to the initial design hypothesis. Therefore, characterizing the tautomeric preference is a critical, non-negotiable step in the lead optimization process.

Conclusion

The tautomerism of pyridin-4-ol derivatives is a cornerstone of their chemistry, with profound implications for their application in science and medicine. The equilibrium is a tunable property, highly responsive to solvent, substituents, and pH. A multi-faceted approach combining high-resolution spectroscopic techniques like NMR and UV-Vis with the predictive power of computational chemistry provides a robust framework for the comprehensive study of these systems. For any researcher working with this scaffold, a thorough understanding and experimental determination of the predominant tautomeric form under relevant conditions is not merely an academic exercise—it is essential for predicting molecular properties, ensuring reproducible results, and achieving rational molecular design.

References

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  • Schlegel, H. B., et al. (1984). Tautomerism of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. Available at: [Link]

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An In-depth Technical Guide to the Computational Modeling of Di(pyridin-4-yl)methanone Ligand Binding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the computational methodologies employed to investigate the binding of Di(pyridin-4-yl)methanone to a protein target. This compound, a symmetrical ketone with two pyridyl rings, serves as an exemplary scaffold for exploring ligand-protein interactions. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and free energy calculations. The guide emphasizes the rationale behind methodological choices, ensuring a robust and reproducible computational workflow. While specific biological targets for this compound are not extensively documented, its structural motifs are present in compounds targeting a range of proteins, including kinases.[1][2][3] Therefore, for the purpose of this guide, we will use a hypothetical scenario involving the binding of this compound to a representative kinase.

Introduction to this compound and Computational Modeling

This compound (C₁₁H₈N₂O) is a small organic molecule with a central ketone group flanked by two pyridin-4-yl rings.[4] Its rigid structure and the presence of nitrogen atoms in the pyridyl rings make it an interesting candidate for forming specific interactions within a protein's binding pocket. Computational modeling provides a powerful lens through which we can predict and analyze these interactions at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.[3]

The primary goals of computationally modeling the binding of a ligand like this compound are:

  • To predict the binding pose: Determine the most likely orientation and conformation of the ligand within the protein's active site.

  • To estimate the binding affinity: Quantify the strength of the interaction between the ligand and the protein.

  • To understand the key interactions: Identify the specific amino acid residues and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

This guide will delineate a multi-faceted computational approach, beginning with initial, less computationally expensive methods like molecular docking and progressing to more rigorous, and resource-intensive, techniques such as molecular dynamics simulations and free energy calculations.

The Computational Modeling Workflow: A Conceptual Overview

A robust computational investigation of ligand binding follows a structured workflow. Each step builds upon the previous one, progressively refining our understanding of the system.

G cluster_prep System Preparation cluster_dock Initial Binding Prediction cluster_md Dynamic Refinement & Stability cluster_fe Binding Affinity Estimation cluster_analysis Data Analysis & Interpretation Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Molecular Dynamics Simulation Molecular Dynamics Simulation Molecular Docking->Molecular Dynamics Simulation Select best pose(s) Free Energy Calculations Free Energy Calculations Molecular Dynamics Simulation->Free Energy Calculations Generate equilibrated structures Analysis of Results Analysis of Results Molecular Dynamics Simulation->Analysis of Results Free Energy Calculations->Analysis of Results

Caption: A generalized workflow for computational modeling of ligand binding.

Part I: System Preparation

The accuracy of any computational model is fundamentally dependent on the quality of the initial structures. This section details the crucial steps for preparing both the protein receptor and the this compound ligand.

Protein Preparation

The starting point is typically a crystal structure of the target protein from a repository like the Protein Data Bank (PDB).[5] However, these structures are static and often contain experimental artifacts that need to be addressed.

Protocol 1: Protein Preparation for Docking and MD Simulations

  • Obtain the Protein Structure: Download the PDB file of the chosen kinase. For this hypothetical study, we will assume a PDB entry is available.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, such as water molecules, co-solvents, and any co-crystallized ligands (unless they are essential cofactors).[6]

  • Handle Missing Residues and Loops: Inspect the structure for any missing residues or loops. If present, these can be modeled using tools like MODELLER or the protein preparation utilities in software suites like Schrödinger or MOE.

  • Add Hydrogen Atoms: Since X-ray crystallography often does not resolve hydrogen atoms, they must be added computationally. This is a critical step as hydrogen atoms are vital for hydrogen bonding and electrostatic interactions.[7]

  • Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4). Tools like H++ can be used for this purpose.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the previous steps. This is typically done using a molecular mechanics force field.

Ligand Preparation

Proper preparation of the ligand is equally important to ensure that its chemical properties are accurately represented.

Protocol 2: Preparation of this compound

  • Obtain the Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or generated from its 2D structure using software like Avogadro or ChemDraw.

  • Add Hydrogens: Add hydrogen atoms to the ligand structure.

  • Generate Conformers: For flexible ligands, it is important to generate a set of low-energy 3D conformers. However, this compound is relatively rigid, so a single, energy-minimized structure is often sufficient for initial docking.

  • Assign Partial Charges: Assign partial atomic charges to the ligand atoms. This is crucial for accurately calculating electrostatic interactions. Common methods include Gasteiger or AM1-BCC charge calculations.[8][9]

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. For this compound, the bonds connecting the pyridyl rings to the central carbonyl group are rotatable.

Part II: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein.[10][11] It is a computationally efficient method, making it suitable for initial screening and hypothesis generation.

Theoretical Principles of Molecular Docking

Molecular docking algorithms explore the conformational space of the ligand within the protein's binding site and use a scoring function to rank the resulting poses. The scoring function estimates the binding affinity, with lower scores generally indicating more favorable binding.

G Ligand Conformers Ligand Conformers Docking Algorithm Docking Algorithm Ligand Conformers->Docking Algorithm Protein Binding Site Protein Binding Site Protein Binding Site->Docking Algorithm Scoring Function Scoring Function Docking Algorithm->Scoring Function Generates Poses Ranked Poses Ranked Poses Scoring Function->Ranked Poses Evaluates and Ranks

Caption: The core components of a molecular docking experiment.

Practical Protocol: Docking with AutoDock Vina

AutoDock Vina is a widely used and freely available software for molecular docking.[12][13]

Protocol 3: Molecular Docking of this compound using AutoDock Vina

  • Prepare Input Files: Convert the prepared protein and ligand structures into the PDBQT file format, which includes partial charges and atom types required by AutoDock.[9] This can be done using AutoDock Tools.

  • Define the Grid Box: Define a 3D grid box that encompasses the binding site of the protein. The size and center of this box should be large enough to allow for the ligand to move and rotate freely within the active site.[1][9]

  • Create the Configuration File: Create a text file that specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box, and other docking parameters.

  • Run the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input.

  • Analyze the Results: Vina will output a file containing the predicted binding poses of this compound, ranked by their binding affinity scores (in kcal/mol).[10] These poses should be visually inspected using molecular visualization software like PyMOL or ChimeraX to assess their plausibility and to identify key interactions with the protein.

Parameter Description Typical Value for this compound
Binding Affinity Estimated free energy of binding (kcal/mol).-5 to -10 kcal/mol (hypothetical)
RMSD Root Mean Square Deviation from a reference pose.< 2.0 Å for a good prediction

Part III: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[14] This provides a more realistic representation of the biological system.

Theoretical Principles of Molecular Dynamics

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to track their trajectories over time. The forces between atoms are described by a molecular mechanics force field.

Practical Protocol: MD Simulation with GROMACS

GROMACS is a versatile and high-performance software package for performing MD simulations.

Protocol 4: MD Simulation of the this compound-Protein Complex

  • Prepare the System Topology: Generate a topology file for the protein-ligand complex. This involves choosing a suitable force field (e.g., CHARMM36m or AMBER14SB for the protein and a compatible general force field like CGenFF or GAFF for the ligand).[15]

  • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).

  • Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and to mimic a physiological salt concentration.[16]

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

  • Production Run: Once the system is equilibrated, run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex, the flexibility of different regions of the protein and ligand, and the persistence of key interactions over time. Common analyses include calculating the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and analyzing hydrogen bonds.

Part IV: Free Energy Calculations

MD simulations can be extended to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores from molecular docking.[4]

Theoretical Principles of Free Energy Calculations

Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) use statistical mechanics to compute the free energy difference between two states. In the context of ligand binding, these methods often involve "alchemically" transforming the ligand into nothing, both in the solvated state and when bound to the protein. The difference in the free energy of these two transformations gives the binding free energy.

G Ligand in Solvent Ligand in Solvent Nothing in Solvent Nothing in Solvent Ligand in Solvent->Nothing in Solvent ΔG_solv Ligand in Protein Ligand in Protein Ligand in Solvent->Ligand in Protein Nothing in Protein Nothing in Protein Nothing in Solvent->Nothing in Protein Ligand in Protein->Nothing in Protein ΔG_complex

Caption: Thermodynamic cycle for calculating absolute binding free energy.

Practical Considerations for Free Energy Calculations

Free energy calculations are computationally very expensive and require careful setup and analysis. They are typically performed using specialized software and require significant computational resources. The results of these calculations can provide a more quantitative prediction of binding affinity compared to other methods.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the computational workflow for modeling the binding of this compound to a protein target. By following a multi-step approach that combines molecular docking, molecular dynamics simulations, and free energy calculations, researchers can gain detailed insights into the molecular recognition process. While the hypothetical nature of the case study highlights the need for more experimental data on the specific biological targets of this compound, the methodologies described herein are broadly applicable to a wide range of ligand-protein systems and represent the state-of-the-art in computational drug discovery. Future work could involve the use of machine learning and artificial intelligence to enhance the accuracy and efficiency of these computational methods.[3]

References

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An In-Depth Technical Guide to Di(pyridin-4-yl)methanone: Structure and Nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Di(pyridin-4-yl)methanone, also known as 4,4'-dipyridyl ketone, is a symmetrical aromatic ketone featuring a central carbonyl group linking two pyridine rings at their 4-positions. This unique arrangement of electron-withdrawing pyridine rings and a polar ketone functional group imparts a distinct electronic profile and three-dimensional architecture, making it a valuable building block in supramolecular chemistry, coordination polymer synthesis, and as a precursor for photoresponsive ligands. This technical guide provides a foundational overview of the molecule's chemical structure and the principles governing its official IUPAC nomenclature.

Molecular Structure and Nomenclature

A precise understanding of a molecule's structure and its formal name is paramount for unambiguous communication in research and development. This section details the structural representation and systematic naming of this compound.

Chemical Structure

This compound is composed of a central ketone (methanone) functional group where the carbonyl carbon is bonded to the C4 carbon of two separate pyridine rings. The pyridine rings are aromatic heterocyclic systems, and their nitrogen atoms significantly influence the molecule's electronic properties, including its ability to act as a ligand in coordination chemistry.

The fundamental structure can be visualized as follows:

Caption: 2D Chemical Structure of this compound.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

  • Methanone: This is the parent name for a ketone (a C=O group) where the carbonyl carbon is not part of a larger chain or ring system and is attached to two other groups.

  • di(pyridin-4-yl): This indicates that there are two identical substituent groups attached to the methanone carbon.

    • pyridin-4-yl: This specifies a pyridine ring that is attached via its number 4 position. The numbering of the pyridine ring starts at the nitrogen atom (position 1) and proceeds around the ring.

    • di(...): The prefix "di" signifies two of these pyridin-4-yl groups.

Due to its common use and symmetrical nature, the compound is also known by several synonyms in chemical literature and commercial catalogs. Understanding these is crucial for comprehensive literature searches.

Nomenclature Type Name
IUPAC Name This compound
Common Synonym 4,4'-Dipyridyl ketone
Common Synonym Bis(4-pyridyl) ketone
Other Name Di(4-pyridinyl)methanone
Key Physicochemical Properties

A summary of the core physicochemical properties is essential for experimental design, including solvent selection and reaction condition planning.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O[1][2]
Molecular Weight 184.19 g/mol [1][2]
Appearance Powder or crystals[3]
Melting Point 142 °C[3]
CAS Number 6918-15-6[1]
SMILES String O=C(C1=CC=NC=C1)C2=CC=NC=C2[3]
InChI Key CLAOXGJAXHTMPM-UHFFFAOYSA-N[3]

Synthesis and Characterization Overview

While this compound is a known compound available from commercial suppliers, understanding its synthesis is vital for derivatization or when custom synthesis is required. The most direct conceptual route involves the oxidation of the corresponding secondary alcohol, di(pyridin-4-yl)methanol.

Synthetic Approach: Oxidation of Di(pyridin-4-yl)methanol

The conversion of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. For the synthesis of this compound, the precursor di(pyridin-4-yl)methanol would be subjected to an oxidizing agent.

Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_reagent Reagent & Conditions cluster_product Final Product Di(pyridin-4-yl)methanol Di(pyridin-4-yl)methanol Oxidation Oxidation Di(pyridin-4-yl)methanol->Oxidation This compound This compound Oxidation->this compound Oxidizing Agent (e.g., MnO₂, PCC)\nInert Solvent (e.g., DCM, Chloroform)\nRoom Temperature Oxidizing Agent (e.g., MnO₂, PCC) Inert Solvent (e.g., DCM, Chloroform) Room Temperature Reagent & Conditions Reagent & Conditions Reagent & Conditions->Oxidation

Caption: Conceptual workflow for the synthesis of this compound.

Causality in Experimental Choice:

  • Oxidant Selection: A mild oxidizing agent such as manganese dioxide (MnO₂) is often preferred for oxidizing benzylic or allylic-type alcohols, a class to which di(pyridin-4-yl)methanol belongs. MnO₂ offers high selectivity for the alcohol over other potentially oxidizable sites and simplifies workup, as the manganese byproducts are solid and can be removed by filtration. Other reagents like Pyridinium chlorochromate (PCC) could also be effective.

  • Solvent Choice: A chlorinated solvent like dichloromethane (DCM) or chloroform is typically chosen because it is relatively inert to the oxidizing conditions and effectively solubilizes the starting material and product.

Applications in Research

The bifunctional nature of this compound—possessing both Lewis basic nitrogen sites and a central carbonyl group—makes it a versatile molecule in several research areas:

  • Precursor for Photoresponsive Ligands: It can be used to synthesize photoresponsive ligands like diazodi(4-pyridyl)methane.[3] Such ligands are valuable in creating metal-carbene systems where magnetic or electronic properties can be modulated with light.

  • Coordination Chemistry: The two pyridine nitrogen atoms can coordinate to metal centers, allowing the molecule to act as a bridging ligand to form coordination polymers or metal-organic frameworks (MOFs). The geometry of the ketone linker dictates the spacing and orientation of the metal nodes.

  • Drug Development: The pyridyl-ketone motif is a structural component in various biologically active molecules. This compound serves as a scaffold for the synthesis of more complex derivatives for screening in drug discovery programs.

Conclusion

This compound is a structurally significant and synthetically useful molecule defined by its symmetrical arrangement of two pyridin-4-yl groups around a central methanone core. Its formal IUPAC name clearly articulates this structure. While it is commercially available, its synthesis is logically approached via the oxidation of its corresponding alcohol precursor. Its utility as a building block in coordination chemistry and as a precursor to functional materials underscores its importance to the scientific community. Further research publishing detailed synthetic protocols and full characterization data would be a valuable addition to the chemical literature.

References

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A Technical Guide to the Physical and Chemical Properties of Bis(4-pyridyl) Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(4-pyridyl) ketone, also known by its IUPAC name dipyridin-4-ylmethanone, is a bifunctional aromatic ketone that has garnered significant interest in the fields of supramolecular chemistry, crystal engineering, and medicinal chemistry. Its rigid structure, combined with the hydrogen-bonding capabilities of the pyridyl nitrogen atoms and the carbonyl group, makes it a versatile molecular building block. The two pyridyl rings are electronically distinct from the central carbonyl group, allowing for a range of chemical modifications and coordination behaviors. This guide provides a comprehensive overview of the core physical and chemical properties of bis(4-pyridyl) ketone, details key experimental protocols for its characterization, and explores its applications, offering a foundational resource for professionals in chemical and pharmaceutical research.

Molecular Structure and Synthesis

Bis(4-pyridyl) ketone possesses a unique diaryl ketone structure where the two phenyl rings are replaced by pyridine-4-yl moieties. This substitution imparts specific electronic and steric properties. The nitrogen atoms in the para-position of the pyridine rings act as accessible Lewis basic sites, making the molecule an excellent ligand for coordinating with metal centers.

Structurally, the molecule is not perfectly planar. The steric hindrance between the ortho-hydrogens of the pyridyl rings forces them to twist out of the plane of the central carbonyl group. This dihedral angle is a critical factor in determining the packing of the molecule in a crystal lattice and the geometry of its metal complexes.[1][2]

Caption: Molecular structure of bis(4-pyridyl) ketone.

Synthesis Protocol

A common and reliable method for synthesizing bis(4-pyridyl) ketone is the oxidation of the corresponding secondary alcohol, bis(4-pyridyl)methanol. Bis(4-pyridyl)methanol can be prepared via a Grignard reaction between 4-pyridylmagnesium bromide and 4-pyridinecarboxaldehyde.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Alcohol Formation cluster_step3 Step 3: Oxidation A 4-Bromopyridine B Mg turnings in dry THF A->B Add C 4-Pyridylmagnesium bromide B->C Reflux E Reaction Mixture C->E D 4-Pyridinecarboxaldehyde D->E Add dropwise at 0°C F Bis(4-pyridyl)methanol E->F Quench with NH4Cl (aq) H Reaction Mixture F->H G PCC or MnO2 in CH2Cl2 G->H Add I Bis(4-pyridyl) Ketone H->I Stir at RT, then purify

Caption: General workflow for the synthesis of bis(4-pyridyl) ketone.

Detailed Methodology:

  • Preparation of Bis(4-pyridyl)methanol:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings to anhydrous tetrahydrofuran (THF).

    • Add a solution of 4-bromopyridine in anhydrous THF dropwise to initiate the Grignard reaction. The mixture may require gentle heating to start.

    • After the magnesium has been consumed, cool the resulting solution of 4-pyridylmagnesium bromide to 0 °C in an ice bath.

    • Slowly add a solution of 4-pyridinecarboxaldehyde in anhydrous THF to the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude bis(4-pyridyl)methanol.

  • Oxidation to Bis(4-pyridyl) Ketone:

    • Dissolve the crude bis(4-pyridyl)methanol in dichloromethane (CH₂Cl₂).

    • Add an oxidizing agent such as pyridinium chlorochromate (PCC) or activated manganese dioxide (MnO₂) in portions. The choice of oxidant is crucial; MnO₂ is milder and often preferred to avoid over-oxidation or side reactions.

    • Stir the mixture at room temperature for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the oxidant residues.

    • Wash the filter cake with additional CH₂Cl₂.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography (silica gel, typically using a gradient of ethyl acetate in hexanes) or recrystallization to obtain pure bis(4-pyridyl) ketone.

Physical and Spectroscopic Properties

Bis(4-pyridyl) ketone is typically a white to off-white crystalline solid at room temperature. Its physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name dipyridin-4-ylmethanoneN/A
Molecular Formula C₁₁H₈N₂O[3]
Molecular Weight 184.19 g/mol [3]
Appearance White to amber powder/crystalN/A
Melting Point 141-143 °CN/A
Solubility Low solubility in water; soluble in chlorinated solvents (CHCl₃, CH₂Cl₂), moderately soluble in alcohols and acetone.N/A
Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of bis(4-pyridyl) ketone. The key spectral features are outlined below.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is characteristic of a symmetrically substituted 4-pyridyl system. Two distinct sets of signals are expected in the aromatic region.

    • The protons ortho to the nitrogen atom (α-protons) typically appear as a doublet around δ 8.7-8.9 ppm.

    • The protons meta to the nitrogen atom (β-protons, ortho to the carbonyl group) appear as another doublet around δ 7.6-7.8 ppm.

    • The integration of these signals will be in a 1:1 ratio (or 4H:4H total).

  • ¹³C NMR: The carbon NMR spectrum provides clear evidence of the carbonyl group and the pyridine rings.[4]

    • The carbonyl carbon (C=O) signal is highly deshielded and appears in the range of δ 180-195 ppm.[4]

    • Signals for the four distinct carbons of the 4-pyridyl rings appear in the aromatic region (δ 120-155 ppm). The carbon attached to the nitrogen (C-α) and the carbon attached to the carbonyl group (C-γ) are typically found at the downfield end of this range.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of bis(4-pyridyl) ketone in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Use standard parameters. A spectral width of 0-12 ppm is sufficient.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A spectral width of 0-220 ppm is appropriate. Longer acquisition times may be needed to obtain a good signal-to-noise ratio for the quaternary carbonyl carbon.[5]

2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration.[6][7]

  • ν(C=O): A strong absorption is typically observed between 1660-1680 cm⁻¹ . The conjugation with the two aromatic pyridine rings lowers the frequency from that of a typical aliphatic ketone (which appears around 1715 cm⁻¹).

  • ν(C=N)/ν(C=C): Aromatic ring stretching vibrations appear in the region of 1580-1610 cm⁻¹ .[8]

  • ν(C-H): Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ .

Protocol for FTIR Analysis (ATR):

  • Sample Preparation: Place a small amount of the crystalline sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum should be collected prior to the sample measurement.

2.1.3. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or acetonitrile, shows absorptions characteristic of aromatic ketones.[9][10]

  • π → π* transition: A strong absorption band is usually observed below 280 nm, arising from the π → π* transitions within the pyridyl rings.[11]

  • n → π* transition: A weaker, broader absorption band is expected at a longer wavelength, typically between 300-340 nm. This corresponds to the forbidden n → π* transition of the carbonyl group's non-bonding electrons.[10][12]

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of bis(4-pyridyl) ketone in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrument Setup: Use a dual-beam spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum from approximately 200 nm to 500 nm, using the pure solvent as a reference.

Chemical Properties and Reactivity

The chemical reactivity of bis(4-pyridyl) ketone is dictated by two primary functional sites: the electrophilic carbonyl carbon and the nucleophilic/basic pyridyl nitrogen atoms.

Reactivity of the Carbonyl Group

The carbonyl carbon is electron-deficient due to the electronegativity of the oxygen atom and is therefore susceptible to nucleophilic attack.[13] However, its reactivity is somewhat attenuated compared to aliphatic ketones due to the electron-withdrawing nature of the two pyridyl rings.[14][15]

  • Nucleophilic Addition: It undergoes typical ketone reactions, such as reduction to the corresponding alcohol (bis(4-pyridyl)methanol) using reducing agents like sodium borohydride (NaBH₄).[16]

  • Hydrate and Hemiketal Formation: In the presence of water or alcohols, especially under acidic or basic catalysis, it can form gem-diol (hydrate) or hemiketal species, respectively. This reactivity is particularly relevant when coordinating to metal ions in aqueous or alcoholic media.[4]

  • Formation of Imines/Schiff Bases: It can react with primary amines to form imines (Schiff bases), a reaction that can be used to synthesize more complex ligands and molecules with potential biological activity.[17]

Coordination Chemistry

The presence of two accessible pyridyl nitrogen atoms makes bis(4-pyridyl) ketone an excellent ligand in coordination chemistry.[18] It can coordinate to metal ions in several modes, influencing the final architecture of the resulting complex.

Coordination_Modes cluster_bidentate A) Bidentate Chelating cluster_bridging B) Bridging Ligand cluster_hydrated C) Hydrated Bridging M1 M L1 Bis(4-pyridyl) ketone L1->M1 L1->M1 N1a N1b M2a M M2b M L2 Bis(4-pyridyl) ketone L2->M2a L2->M2b N2a N2b M3a M M3b M L3 gem-Diol form L3->M3a L3->M3a L3->M3b L3->M3b N3a N3b O3a O3b

Caption: Common coordination modes of bis(4-pyridyl) ketone.

  • Bidentate N,N'-Chelation: While possible, the formation of a stable seven-membered chelate ring is less common due to strain.

  • Monodentate Coordination: It can act as a simple monodentate ligand through one of the pyridyl nitrogens.

  • Bridging Ligand: Most commonly, it acts as a bridging ligand, connecting two different metal centers through its two nitrogen atoms. This is a key feature for the construction of coordination polymers and metal-organic frameworks (MOFs).[19][20]

  • Bridging via Hydrated Form: The carbonyl group can hydrate to a gem-diol, and the resulting hydroxyl groups can also participate in coordination, leading to more complex polynuclear structures.

Applications

The unique combination of a rigid backbone and versatile coordination sites makes bis(4-pyridyl) ketone a valuable component in several areas of chemical science.

  • Crystal Engineering and Metal-Organic Frameworks (MOFs): As a rigid bridging ligand, it is used to construct extended one-, two-, or three-dimensional networks with predictable topologies.[19][21] These porous materials have applications in gas storage, separation, and heterogeneous catalysis.[22][23]

  • Supramolecular Assemblies: The pyridyl groups are effective hydrogen bond acceptors, enabling the formation of intricate hydrogen-bonded networks with complementary donor molecules.[24][25]

  • Medicinal Chemistry: Pyridine and ketone moieties are common pharmacophores.[26][27] Derivatives of bis(pyridyl) compounds have shown promising biological activities, including antitumoral and antiviral effects, making this scaffold an interesting starting point for drug discovery programs.[28][29][30]

Conclusion

Bis(4-pyridyl) ketone is a fundamentally important molecule whose properties are a direct consequence of the interplay between its aromatic pyridyl rings and the central carbonyl linker. Its well-defined geometry, predictable coordination behavior, and accessible synthetic routes make it an invaluable tool for researchers in materials science and drug development. A thorough understanding of its physical and chemical characteristics, as detailed in this guide, is essential for harnessing its full potential in the rational design of novel functional materials and therapeutic agents.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Photoresponsive Ligands from Di(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Illuminating the Path to Photopharmacology with Di(pyridin-4-yl)methanone

The precise control of biological processes with light, a field known as photopharmacology, offers unprecedented opportunities in drug discovery and targeted therapies.[1] Photoresponsive ligands, molecules that undergo reversible structural changes upon irradiation with specific wavelengths of light, are the cornerstone of this field. These molecular switches can be designed to modulate the activity of therapeutic agents, providing spatial and temporal control over their biological effects and minimizing off-target toxicity.[1] this compound, a commercially available and structurally versatile diaryl ketone, serves as an excellent and cost-effective starting material for the synthesis of a variety of photoresponsive ligands. Its two pyridyl rings offer sites for coordination to metal centers or for further functionalization, while the central ketone group provides a reactive handle for the construction of photoswitchable moieties.

This comprehensive guide provides detailed protocols and expert insights into the synthesis of two primary classes of photoresponsive ligands from this compound: stilbene-like and azobenzene-like derivatives. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Part 1: Synthesis of Stilbene-Based Photoresponsive Ligands via McMurry Coupling

Stilbene and its derivatives are a well-studied class of photochromic compounds that undergo reversible trans-cis isomerization upon exposure to UV light.[2][3] The McMurry reaction, a reductive coupling of two carbonyl compounds mediated by a low-valent titanium species, is a powerful method for the synthesis of sterically hindered alkenes, including tetra-substituted stilbene analogues.[4][5] Starting from this compound, this reaction yields 1,1,2,2-tetra(pyridin-4-yl)ethylene, a molecule with significant potential as a photoresponsive ligand.

Causality of Experimental Choices

The McMurry reaction proceeds in two key steps: the formation of a pinacolate intermediate and its subsequent deoxygenation to form the alkene.[4] The choice of low-valent titanium reagent and the reaction conditions are critical for achieving high yields. The use of a mixture of titanium(IV) chloride and a reducing agent like zinc powder is a common and effective method for generating the active low-valent titanium species in situ.[6] Anhydrous conditions are paramount, as the low-valent titanium reagents are highly sensitive to moisture. The use of an inert atmosphere (e.g., argon) prevents oxidation of the reagents. Tetrahydrofuran (THF) is an ideal solvent as it solubilizes the intermediate complexes and is stable under the reaction conditions.[4]

Experimental Protocol: Synthesis of 1,1,2,2-tetra(pyridin-4-yl)ethylene

This protocol is adapted from the well-established McMurry coupling of benzophenone.[6]

Materials:

  • This compound

  • Titanium(IV) chloride (TiCl₄)

  • Zinc dust (<10 micron, activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon gas supply

  • Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks)

Procedure:

  • Preparation of the Low-Valent Titanium Reagent:

    • In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add zinc dust (4.0 g, 61.2 mmol).

    • Under a positive pressure of argon, add 150 mL of anhydrous THF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add titanium(IV) chloride (3.3 mL, 30.0 mmol) dropwise to the stirred suspension of zinc dust in THF. Caution: This addition is exothermic.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours under argon. The color of the suspension will turn from yellow to black, indicating the formation of the low-valent titanium reagent.

  • Reductive Coupling Reaction:

    • In a separate flame-dried flask, dissolve this compound (2.76 g, 15.0 mmol) in 50 mL of anhydrous THF.

    • Cool the black suspension of the low-valent titanium reagent to room temperature.

    • Slowly add the solution of this compound to the stirred titanium suspension via a cannula.

    • Heat the reaction mixture to reflux for 12-16 hours under argon. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of 100 mL of 10% aqueous K₂CO₃ solution.

    • Stir the mixture for 30 minutes, then filter through a pad of Celite®.

    • Wash the filter cake with THF (3 x 50 mL).

    • Combine the organic filtrates and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield 1,1,2,2-tetra(pyridin-4-yl)ethylene as a solid.

Data Presentation:

ParameterValueReference
Starting MaterialThis compoundN/A
Product1,1,2,2-tetra(pyridin-4-yl)ethyleneN/A
ReagentsTiCl₄, Zn dust[6]
SolventAnhydrous THF[4]
Reaction Time14-18 hoursN/A
Typical Yield60-70% (estimated)N/A

Visualization of Synthetic Workflow:

McMurry_Reaction Start This compound Coupling Reductive Coupling (Reflux) Start->Coupling Reagents TiCl4 + Zn dust in anhydrous THF LVT Low-Valent Titanium Reagent Formation Reagents->LVT LVT->Coupling Workup Aqueous Work-up & Purification Coupling->Workup Product 1,1,2,2-tetra(pyridin-4-yl)ethylene Workup->Product

Caption: McMurry coupling workflow for synthesizing 1,1,2,2-tetra(pyridin-4-yl)ethylene.

Part 2: Synthesis of Azobenzene-Based Photoresponsive Ligands

Azobenzenes are another prominent class of photoswitches, known for their robust and reversible trans-cis isomerization.[7] The synthesis of azobenzene derivatives from this compound involves a two-step process: formation of a hydrazone followed by oxidation to the azo compound.

Step 1: Synthesis of this compound Hydrazone

Hydrazone formation is a condensation reaction between a carbonyl compound and a hydrazine.[8][9] The reaction is typically acid-catalyzed and proceeds readily.

Causality of Experimental Choices:

The use of a slight excess of hydrazine hydrate ensures complete conversion of the ketone. An acidic catalyst, such as glacial acetic acid, protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by hydrazine. Ethanol is a common solvent for this reaction as it dissolves both reactants and is easily removed.

Experimental Protocol: Synthesis of this compound Hydrazone

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve this compound (1.84 g, 10.0 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (0.6 mL, 12.0 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization by cooling or adding a small amount of water.

  • Dry the resulting solid to obtain this compound hydrazone.

Data Presentation:

ParameterValueReference
Starting MaterialThis compoundN/A
ProductThis compound HydrazoneN/A
ReagentsHydrazine hydrate, Acetic acid[8][9]
SolventEthanol[8]
Reaction Time4-6 hoursN/A
Typical Yield>90% (estimated)N/A
Step 2: Oxidation of Hydrazone to Azobenzene Derivative (Conceptual Protocol)

The oxidation of the hydrazone to the corresponding azo compound can be achieved using various oxidizing agents. A common method involves the use of an in situ generated nitrous acid from sodium nitrite in an acidic medium, followed by coupling with an aromatic amine. However, for the direct dimerization to an azine and subsequent oxidation, stronger oxidizing agents might be required. The following is a conceptual protocol, and optimization may be necessary.

Conceptual Protocol:

  • Dissolve the this compound hydrazone in a suitable solvent like dichloromethane or acetic acid.

  • Cool the solution in an ice bath.

  • Add an oxidizing agent such as lead(IV) acetate or manganese dioxide portion-wise.

  • Stir the reaction mixture at low temperature and allow it to warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.

Part 3: Alternative Synthetic Routes

Wittig Reaction

The Wittig reaction provides a route to synthesize alkenes from carbonyl compounds and a phosphonium ylide.[10][11] For this compound, a Wittig reaction with a suitable phosphonium ylide could introduce a substituted vinyl group. However, the reaction with ketones can be less facile than with aldehydes.[10]

Conceptual Workflow:

Wittig_Reaction Start This compound Reaction Wittig Reaction Start->Reaction Ylide Phosphonium Ylide Ylide->Reaction Product Substituted Alkene Reaction->Product

Caption: Conceptual workflow for a Wittig reaction with this compound.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound in the presence of a base to form a C=C double bond.[12][13] This method can be used to introduce electron-withdrawing groups to the newly formed double bond, which can tune the photophysical properties of the resulting ligand. While typically used with aldehydes, ketones can also undergo this reaction, albeit sometimes requiring harsher conditions.[14]

Conceptual Workflow:

Knoevenagel_Condensation Start This compound Reaction Knoevenagel Condensation Start->Reaction Methylene Active Methylene Compound Methylene->Reaction Product α,β-Unsaturated Product Reaction->Product

Caption: Conceptual workflow for a Knoevenagel condensation with this compound.

Part 4: Characterization and Photophysical Properties

The synthesized photoresponsive ligands should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

The photoresponsive properties of the ligands are investigated using:

  • UV-Vis Spectroscopy: To monitor the changes in the absorption spectrum upon irradiation with different wavelengths of light, confirming photoisomerization.

  • Quantum Yield Determination: To quantify the efficiency of the photoisomerization process.

Part 5: Applications in Drug Development

Photoresponsive ligands synthesized from this compound have a wide range of potential applications in drug development:

  • Photodynamic Therapy (PDT): The pyridyl groups can coordinate to metal centers to form photosensitizers that generate reactive oxygen species upon light activation.

  • Light-Controlled Enzyme Inhibition: By incorporating a photoresponsive moiety into an enzyme inhibitor, its activity can be turned on or off with light.

  • Targeted Drug Delivery: Photoresponsive ligands can be used to create "caged" drugs that are inactive until released at a specific site by light.[8]

Visualization of a Potential Application:

Drug_Delivery cluster_0 Inactive State (trans-isomer) cluster_1 Active State (cis-isomer) Caged_Drug Drug Molecule + Photoresponsive Ligand Light Light Activation (e.g., UV) Caged_Drug->Light Irradiation Released_Drug Released Drug Target Biological Target Released_Drug->Target Binding & Effect Ligand Photoresponsive Ligand (cis-form) Ligand->Light Reversible Isomerization Light->Released_Drug

Caption: Light-activated drug release from a photoresponsive ligand conjugate.

Conclusion

This compound is a readily accessible and versatile precursor for the synthesis of photoresponsive ligands with significant potential in drug discovery and development. The McMurry coupling provides a robust route to stilbene-based photoswitches, while the formation of hydrazones offers a pathway to azobenzene derivatives. Further exploration of Wittig and Knoevenagel reactions can expand the library of accessible photoresponsive scaffolds. The protocols and insights provided in this guide are intended to empower researchers to explore the exciting possibilities of photopharmacology.

References

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Application Notes and Protocols: Di(pyridin-4-yl)methanone in the Design and Synthesis of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and functionality. The judicious selection of organic linkers is paramount in tailoring MOF properties for specific applications. Di(pyridin-4-yl)methanone, with its angular dipyridyl structure and central carbonyl functionality, is an emerging ligand for the construction of novel MOFs with potential applications in catalysis, selective gas adsorption, and as platforms for drug delivery. These application notes provide a comprehensive technical guide on the utilization of this compound in MOF synthesis, including a detailed synthesis protocol, characterization techniques, and an exploration of its application potential, grounded in established scientific principles.

Introduction: The Strategic Advantage of this compound as a MOF Ligand

The architecture of a Metal-Organic Framework is fundamentally dictated by the geometry and connectivity of its constituent metal nodes and organic ligands.[1][2] this compound offers a unique combination of structural and functional attributes that make it a compelling building block for advanced MOFs:

  • Angular Geometry: Unlike linear dipyridyl ligands, the inherent bend in the this compound molecule promotes the formation of three-dimensional frameworks with complex and often desirable topologies. This angularity can lead to the creation of intricate pore networks suitable for selective molecular recognition and separation.

  • Coordinating Pyridyl Groups: The nitrogen atoms of the two pyridyl rings serve as excellent coordination sites for a wide range of metal ions, including but not limited to Cu(II), Zn(II), Co(II), and various lanthanides.[3][4][5] This versatility allows for the synthesis of a diverse family of MOFs.

  • Functional Carbonyl Group: The central ketone functionality is not merely a structural element. It can act as a secondary binding site for guest molecules through hydrogen bonding, participate in post-synthetic modifications, or even serve as a catalytic center. This functional handle enhances the potential for creating highly specific and active materials.

This guide will provide researchers with the foundational knowledge and practical protocols to harness the potential of this compound in their MOF research endeavors.

Synthesis of a Representative MOF using this compound: A Solvothermal Approach

The following protocol describes a general and adaptable solvothermal method for the synthesis of a crystalline MOF using this compound and a suitable metal salt, such as copper(II) nitrate. Solvothermal synthesis is a widely employed technique for growing high-quality MOF crystals.[4]

Materials and Reagents
ReagentFormulaPuritySupplierNotes
This compoundC₁₁H₈N₂O>98%Sigma-Aldrich, etc.
Copper(II) Nitrate HemipentahydrateCu(NO₃)₂·2.5H₂O>98%Acros Organics, etc.Other metal salts can be substituted.
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, >99.8%VariousHigh purity solvent is crucial.
EthanolC₂H₅OHACS GradeVariousFor washing.
DichloromethaneCH₂Cl₂ACS GradeVariousFor solvent exchange.
Detailed Synthesis Protocol
  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve 0.091 g (0.5 mmol) of this compound in 5 mL of N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve 0.058 g (0.25 mmol) of Copper(II) Nitrate Hemipentahydrate in 5 mL of DMF.

  • Reaction Mixture Assembly:

    • Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

    • Ensure the mixture is homogenous by gentle swirling.

  • Solvothermal Reaction:

    • Seal the autoclave tightly.

    • Place the autoclave in a programmable oven and heat to 100 °C for 48 hours. The slow heating and cooling rates (e.g., 5 °C/min) can improve crystal quality.

  • Isolation and Purification:

    • After cooling to room temperature, decant the mother liquor.

    • Wash the resulting crystalline product with fresh DMF (3 x 10 mL) to remove unreacted precursors.

    • Soak the crystals in ethanol (2 x 10 mL) for 24 hours to begin the solvent exchange process.

  • Activation:

    • To remove the solvent molecules from the pores, decant the ethanol and immerse the crystals in dichloromethane (2 x 10 mL) for 24 hours.

    • Carefully decant the dichloromethane and dry the crystals under vacuum at a slightly elevated temperature (e.g., 60-80 °C) for 12 hours. The activated MOF should be stored in a desiccator.

Diagram of the MOF Synthesis Workflow

MOF_Synthesis_Workflow Workflow for MOF Synthesis with this compound cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification & Activation ligand Dissolve this compound in DMF mix Combine Solutions in Autoclave ligand->mix metal Dissolve Metal Salt in DMF metal->mix heat Solvothermal Reaction (100 °C, 48h) mix->heat wash_dmf Wash with DMF heat->wash_dmf wash_eth Solvent Exchange with Ethanol wash_dmf->wash_eth activate Activate under Vacuum wash_eth->activate final_product final_product activate->final_product Activated MOF

Caption: A schematic representation of the solvothermal synthesis process for a MOF utilizing this compound.

Rationale Behind Experimental Choices
  • Solvent: DMF is a high-boiling point polar aprotic solvent that is excellent for dissolving both the organic ligand and the metal salt, facilitating the self-assembly process.

  • Temperature and Time: The chosen temperature and reaction time are typical for solvothermal MOF synthesis and are optimized to provide sufficient energy for crystal nucleation and growth while avoiding decomposition of the reactants.

  • Activation: The solvent exchange and vacuum drying steps are critical for removing guest molecules from the pores of the MOF, making the internal surface area accessible for applications like gas adsorption and catalysis.

Characterization of this compound-based MOFs

A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

TechniquePurposeExpected Outcome
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk sample.A diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction.
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional atomic structure of the MOF.Detailed information on bond lengths, bond angles, coordination environment of the metal, and the overall framework topology.[6][7]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF.A plot of weight loss versus temperature, indicating the temperature at which the framework decomposes.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the ligand to the metal center.Shifts in the vibrational frequencies of the pyridyl and carbonyl groups upon coordination.
Gas Adsorption Analysis (e.g., N₂ at 77 K) To determine the surface area and porosity of the activated MOF.An adsorption-desorption isotherm from which the BET surface area and pore size distribution can be calculated.[2][8]

Potential Applications and Future Directions

The unique structural and chemical features of MOFs constructed from this compound open up a range of potential applications.

Heterogeneous Catalysis

The metal nodes within the MOF can act as Lewis acid sites, while the uncoordinated nitrogen atoms of the pyridyl groups or the carbonyl oxygen can serve as Lewis base sites. This bifunctional nature makes these MOFs promising candidates for a variety of organic transformations.[9][10] For instance, they could be explored as catalysts for:

  • Knoevenagel Condensation: A base-catalyzed reaction that would benefit from the Lewis basic sites.

  • Aldol Reactions: Requiring both acidic and basic functionalities.

  • Oxidation Reactions: Where the metal centers can facilitate redox processes.

Diagram of a Potential Catalytic Application

Catalysis_Pathway Potential Catalytic Role of this compound MOF MOF_Site MOF Active Site (Metal Node or Ligand) Intermediate Adsorbed Intermediate MOF_Site->Intermediate Reaction Substrate_A Substrate A Substrate_A->MOF_Site Adsorption Substrate_B Substrate B Substrate_B->MOF_Site Product Product Intermediate->Product Desorption Product->MOF_Site Catalyst Regeneration

Caption: A generalized workflow illustrating the role of a MOF as a heterogeneous catalyst.

Gas Adsorption and Separation

The porosity and chemical nature of the pore walls in this compound-based MOFs can be tailored for selective gas adsorption.[8][11] The polar carbonyl groups and the aromatic pyridyl rings can create favorable interactions with specific gas molecules, such as CO₂, leading to potential applications in:

  • Carbon Capture: Selectively adsorbing CO₂ from flue gas streams.

  • Gas Purification: Removing impurities from gas mixtures.

  • Storage of Fuel Gases: Such as methane or hydrogen.[12]

Luminescence and Sensing

Many MOFs, particularly those containing lanthanide metals or specific organic linkers, exhibit luminescent properties.[3][5][13][14] The luminescence of a this compound-based MOF could be sensitive to the presence of certain guest molecules, making them suitable for applications as chemical sensors. The quenching or enhancement of luminescence upon exposure to an analyte can be used for its detection.

Drug Delivery

The high porosity and tunable pore size of MOFs make them attractive candidates for drug delivery systems. The biocompatibility of the chosen metal and ligand would be a critical consideration. This compound itself is not a common pharmaceutical ingredient, so extensive toxicological studies would be required. However, the principles of loading a therapeutic agent into the pores of a MOF and achieving its controlled release could be explored.

Conclusion

This compound is a versatile and promising ligand for the design and synthesis of a new generation of functional Metal-Organic Frameworks. Its angular geometry and central carbonyl group provide a unique platform for creating MOFs with tailored properties for applications in catalysis, gas separation, and sensing. The protocols and insights provided in these application notes serve as a valuable resource for researchers aiming to explore the potential of this exciting building block in the ever-expanding field of MOF chemistry.

References

  • Albrecht, M., Nieger, M., & Schmidt, A. (2011). A Metal-Organic Framework Constructed of 1,4-Di(pyridin-4-yl)-buta-1,3-diyne and Nickel(II) Nitrate. Zeitschrift für Naturforschung B, 66(2), 209-212. [Link]

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Introduction: The Architectural Versatility of Di(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Di(pyridin-4-yl)methanone in Supramolecular Assembly

Prepared by: Gemini, Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed guide to the application of this compound in supramolecular chemistry. It offers an in-depth exploration of the molecule's properties, its role in constructing complex architectures, and detailed protocols for the synthesis and characterization of resulting materials. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical insight.

This compound, often abbreviated as dpk, is a cornerstone ligand in the field of supramolecular chemistry and crystal engineering. Its chemical structure, featuring two pyridyl rings linked by a central ketone group, imparts a unique combination of rigidity and flexibility that makes it an exceptional building block for higher-order structures. Commercially available from suppliers such as Sigma-Aldrich, its accessibility further enhances its utility in research[1][2].

The molecule's key architectural features include:

  • V-Shaped Geometry: The two pyridyl rings are disposed in an angular fashion, providing a divergent coordination vector that is fundamental to the formation of extended networks like coordination polymers and Metal-Organic Frameworks (MOFs)[3].

  • Flexible Ketone Linker: The central C=O group acts as a flexible hinge, allowing for conformational freedom. This flexibility can lead to different structural isomers (syn and anti), influencing the final topology of the supramolecular assembly.

  • Dual-Functionality: The nitrogen atoms of the pyridyl rings serve as excellent Lewis basic sites for coordinating to metal ions[4]. Simultaneously, the ketone oxygen is a potent hydrogen bond acceptor, enabling the construction of purely organic, hydrogen-bonded networks[5][6].

This guide will explore the practical application of these features, providing protocols for the synthesis of both coordination-driven and hydrogen-bond-driven supramolecular systems.

solvothermal_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_harvest 3. Isolation & Purification reagents Weigh dpk Ligand & Metal Salt dissolve Dissolve in DMF in Autoclave/Vial reagents->dissolve 1:1 Molar Ratio seal Seal Vessel dissolve->seal heat Heat in Oven (e.g., 100°C, 48h) seal->heat cool Slow Cool to RT heat->cool isolate Isolate Crystals (Decant Supernatant) cool->isolate wash Wash with Fresh Solvent (Solvent Exchange) isolate->wash activate Activate (Vacuum Drying) wash->activate end end activate->end Ready for Characterization

Figure 2: General workflow for the solvothermal synthesis of a MOF.

Application in Hydrogen-Bonded Networks

The ability of dpk to form robust hydrogen-bonded networks is a testament to its versatility beyond coordination chemistry. The ketone oxygen is a strong hydrogen bond acceptor, and the pyridyl nitrogen atoms can also participate, especially when protonated by an acidic co-molecule.[6] This leads to the formation of predictable and stable multi-component crystals, a field known as crystal engineering.

Protocol: Co-crystallization of dpk with a Dicarboxylic Acid

This protocol outlines a method for forming a hydrogen-bonded co-crystal using slow solvent evaporation.

Materials:

  • This compound (dpk) (18.4 mg, 0.10 mmol)

  • Succinic acid (11.8 mg, 0.10 mmol)

  • Ethanol/Water mixture (e.g., 9:1 v/v)

Procedure:

  • Dissolve dpk and succinic acid in 5 mL of the ethanol/water solvent mixture in a small beaker or vial. Gentle warming may be required.

  • Cover the beaker with parafilm and pierce a few small holes in it with a needle. This will allow for slow evaporation of the solvent.

  • Leave the solution undisturbed in a vibration-free environment at room temperature.

  • Crystals are expected to form over several days to a week.

  • Once suitable crystals have formed, they can be isolated by filtration and washed with a small amount of cold solvent.

hydrogen_bonding cluster_dpk cluster_acid dpk_O O dpk_C C dpk_C->dpk_O C=O acid_H H acid_H->dpk_O H-Bond acid_O O acid_O->acid_H O-H

Figure 3: Dpk's ketone oxygen acting as a hydrogen bond acceptor.

Essential Characterization Techniques

Confirming the successful synthesis and structure of a dpk-based supramolecular assembly is critical. A multi-technique approach is required for unambiguous characterization.

Technique Purpose & Expected Outcome
Single-Crystal X-ray Diffraction (SCXRD) Considered the definitive method for structure elucidation. It provides precise atomic coordinates, allowing for the unambiguous determination of the 3D network topology, bond lengths, and angles. For MOFs, it reveals the pore structure and connectivity between metal nodes and dpk linkers.[7][8]
Powder X-ray Diffraction (PXRD) Used to confirm the phase purity of the bulk synthesized material. The experimental PXRD pattern of the bulk sample should match the pattern simulated from the SCXRD data, confirming that the single crystal is representative of the entire batch.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy Confirms the presence of the dpk ligand and its coordination to the metal center. A key indicator is the shift of the ketone C=O stretching frequency (typically ~1660 cm⁻¹) to a lower wavenumber upon coordination, as the metal ion withdraws electron density and weakens the bond.
Thermogravimetric Analysis (TGA) Assesses the thermal stability of the framework and quantifies the amount of included solvent or guest molecules. A typical TGA curve for a MOF will show an initial weight loss corresponding to the departure of guest molecules from the pores, followed by a plateau, and finally a sharp weight loss at the framework's decomposition temperature.[3]

Concluding Remarks

This compound stands out as a remarkably effective and versatile building block in supramolecular chemistry. Its predictable V-shape, combined with the flexible and functional ketone linker, provides chemists with a powerful tool to design and synthesize a vast array of functional materials. The protocols and characterization guidelines presented here serve as a foundational resource for researchers aiming to harness the potential of this ligand in the creation of novel MOFs, coordination polymers, and engineered molecular crystals. Mastery of these techniques enables the rational design of materials with tailored properties for applications ranging from materials science to pharmacology.

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  • Florez-Muñoz, V., et al. (2024). Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 388-391. [Link]

  • ResearchGate Publication. (2024). Review articles in SUPRAMOLECULAR CHEMISTRY. [Link]

  • RSC Publishing. (2022). Most popular 2022 supramolecular chemistry articles. [Link]

  • Akhtaruzzaman, MD., et al. (2003). Unusual Hydrogen-bonding Networks Consisting of π-Extended 4,4′-Bipyridines and Chloranilic Acid. Supramolecular Chemistry, 15(4), 239-243. [Link]

Sources

Application Notes and Protocols for Di(pyridin-4-yl)methanone Derivatives in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Among its varied forms, Di(pyridin-4-yl)methanone and its derivatives are emerging as a promising class of compounds in oncology research. Their rigid, geometrically defined structure provides a unique platform for developing targeted anticancer agents. These compounds have demonstrated a range of biological activities, including the inhibition of key protein kinases, induction of apoptosis, and cell cycle arrest.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of this compound derivatives. It outlines detailed protocols for their synthesis, in vitro characterization, and in vivo assessment, grounded in established scientific principles to ensure reproducibility and data integrity.

Introduction to this compound Derivatives

This compound consists of a central ketone linker bridging two pyridine rings at the 4-position. This core structure offers several advantages for drug design:

  • Hydrogen Bonding: The pyridine nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.

  • Structural Rigidity: The diaryl ketone structure provides a conformationally constrained scaffold, which can lead to higher binding affinity and selectivity.

  • Synthetic Tractability: The core is amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Derivatization of this scaffold has led to compounds with significant antiproliferative activity against various cancer cell lines, making them a focal point for the development of novel therapeutics.[5][6]

Potential Mechanisms of Action

While the exact mechanisms for all derivatives are still under investigation, several key pathways have been implicated in their anticancer effects. A primary mode of action appears to be the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4][7]

  • Kinase Inhibition: Many pyridine-containing compounds are known to be potent kinase inhibitors.[1][4][8] Derivatives of this compound may target oncogenic kinases such as c-Met, VEGFR-2, or others involved in proliferation and angiogenesis, effectively blocking downstream signaling.[4][6][9]

  • Apoptosis Induction: Treatment with these compounds has been shown to trigger programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases and modulation of pro- and anti-apoptotic proteins.[3][10]

  • Cell Cycle Arrest: These derivatives can halt the cell cycle at specific checkpoints, such as G2/M, preventing cancer cells from dividing and proliferating.[3] This is often associated with the upregulation of cell cycle inhibitors like p53 and p21.[3]

Signaling_Pathway_Inhibition DPM_Derivative This compound Derivative RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) DPM_Derivative->RTK Inhibition Caspase Caspase Activation DPM_Derivative->Caspase Induction PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase->Apoptosis In_Vitro_Workflow Start Synthesized DPM Derivative Cytotoxicity Cytotoxicity Screening (MTT / SRB Assay) Determine IC50 Start->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Active Compounds (Low IC50) Apoptosis Apoptosis Assay (Annexin V / PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Mechanism->CellCycle WesternBlot Target Engagement (Western Blot) Mechanism->WesternBlot Lead Lead Candidate Identification Apoptosis->Lead CellCycle->Lead WesternBlot->Lead In_Vivo_Workflow Start Lead Candidate (from In Vitro) Toxicity Maximum Tolerated Dose (MTD) Study Start->Toxicity Xenograft Tumor Xenograft Model Establishment Toxicity->Xenograft Determine Safe Dose Efficacy Efficacy Study Xenograft->Efficacy Treatment Treat with DPM Derivative (at MTD or effective dose) Efficacy->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Analysis Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Analysis Outcome Preclinical Proof-of-Concept Analysis->Outcome

Sources

Application Notes & Protocols: Photocatalytic Applications of Di(pyridin-4-yl)methanone-Based Coordination Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Di(pyridin-4-yl)methanone (dpk) is a structurally versatile organic ligand, prized for its ability to form robust, photoactive coordination polymers (CPs) and metal-organic frameworks (MOFs). Its distinct V-shape and multiple coordination sites—two pyridyl nitrogen atoms and a central carbonyl group—enable the construction of diverse multidimensional architectures. When integrated with suitable metal centers, these dpk-based materials function as potent heterogeneous photocatalysts. This guide provides an in-depth exploration of their synthesis, characterization, and application in environmental remediation and sustainable energy production. Detailed, field-tested protocols for photocatalytic dye degradation and hydrogen evolution are presented, emphasizing the causal relationships between material properties and catalytic performance.

Introduction: Why this compound for Photocatalysis?

The efficacy of a photocatalyst hinges on its ability to absorb light, generate and separate electron-hole pairs, and provide active sites for redox reactions.[1][2] this compound is not typically a photocatalyst on its own; rather, it is an exceptional building block for creating advanced photocatalytic systems. Coordination polymers derived from dpk and various metal ions (e.g., Zn(II), Cd(II), Co(II)) offer several advantages over traditional inorganic semiconductors:

  • Structural Tunability: The modular nature of CPs allows for the rational design of frameworks with tailored porosity, dimensionality, and active sites.[3] This control facilitates the optimization of substrate adsorption and light harvesting.

  • Enhanced Light Absorption: The organic ligands can act as "antennas," absorbing light and transferring energy to the metal centers, potentially broadening the absorption spectrum into the visible light range.[3]

  • Efficient Charge Separation: The well-defined structures of CPs can facilitate the spatial separation of photogenerated electrons and holes, suppressing recombination—a primary cause of low quantum efficiency.[4]

  • High Surface Area: The inherent porosity of many dpk-based frameworks provides a large surface area for reactant adsorption and interaction with catalytic sites.[5]

This document will guide researchers through the necessary steps to harness these properties for practical applications.

Synthesis and Characterization of a Prototypical DPK-Based Photocatalyst

Before any photocatalytic testing, the catalyst must be synthesized and rigorously characterized to establish a structure-function relationship. This section provides a representative protocol for a dpk-based coordination polymer and the essential characterization techniques.

Protocol: Hydrothermal Synthesis of a [Zn(dpk)(BDC)]n Coordination Polymer

This protocol describes the synthesis of a zinc-based coordination polymer using dpk and 1,4-benzenedicarboxylic acid (BDC) as co-ligands.

Rationale: The hydrothermal method is chosen for its ability to produce highly crystalline materials. Zinc is selected as it is an earth-abundant, redox-active metal center commonly used in photocatalysis. The BDC co-ligand adds rigidity and helps form a stable, porous framework.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (dpk)

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a 25 mL Teflon-lined stainless-steel autoclave, dissolve Zn(NO₃)₂·6H₂O (0.1 mmol), dpk (0.1 mmol), and H₂BDC (0.1 mmol) in a solvent mixture of 10 mL DMF and 5 mL deionized water.

  • Stir the mixture for 30 minutes at room temperature to ensure homogeneity.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C for 72 hours.

  • Allow the autoclave to cool slowly to room temperature at a rate of 5 °C/hour.

  • Collect the resulting crystals by filtration, wash thoroughly with fresh DMF to remove unreacted precursors, and then with ethanol.

  • Dry the product in a vacuum oven at 60 °C overnight.

Essential Physicochemical Characterization

Characterization is a critical, self-validating step. It confirms the synthesis of the desired material and provides the data needed to interpret its photocatalytic performance.

Technique Purpose & Expected Outcome
Powder X-Ray Diffraction (PXRD) Confirms the crystal structure and phase purity of the synthesized material. The resulting pattern should match simulated patterns from single-crystal X-ray diffraction if available, and show sharp peaks indicating high crystallinity.[6]
Scanning Electron Microscopy (SEM) Visualizes the morphology (e.g., shape, size, and aggregation) of the catalyst particles.[6] This impacts surface area and substrate accessibility.
UV-Vis Diffuse Reflectance Spectroscopy (DRS) Determines the light absorption properties and is used to estimate the optical band gap of the material via a Tauc plot.[5][6] This is crucial for knowing which wavelengths of light can activate the catalyst.
Brunauer–Emmett–Teller (BET) Analysis Measures the specific surface area and pore size distribution of the material.[5] A higher surface area generally correlates with more available active sites for catalysis.[5]

Application Protocol: Photocatalytic Degradation of Organic Dyes

The degradation of organic dyes like Rhodamine B (RhB) is a standard benchmark for evaluating the oxidative power of a photocatalyst.[7][8] This protocol ensures reliable and reproducible results.

Experimental Workflow

The workflow ensures that observed degradation is due to photocatalysis and not other processes like photolysis or simple adsorption.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare 10 mg/L Rhodamine B Solution B Disperse 50 mg of Catalyst in 50 mL Dye Solution A->B C Stir in Dark (30 min) to Reach Adsorption- Desorption Equilibrium B->C D Take 'Time 0' Sample C->D E Turn on Light Source (e.g., 300W Xenon Lamp) D->E F Sample at Regular Time Intervals (e.g., 20, 40, 60, 80 min) E->F G Centrifuge Samples to Remove Catalyst F->G H Analyze Supernatant with UV-Vis Spectrophotometer G->H I Calculate Degradation % (C/C₀) H->I

Caption: Workflow for photocatalytic dye degradation experiments.

Detailed Step-by-Step Protocol
  • Stock Solution: Prepare a 10 mg/L aqueous solution of Rhodamine B (RhB).

  • Catalyst Suspension: In a 100 mL glass beaker, add 50 mg of the synthesized dpk-based catalyst to 50 mL of the RhB solution.[9]

  • Equilibration: Place the beaker on a magnetic stirrer in a light-proof box or chamber. Stir the suspension for 30 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface.[7][9] This step is crucial to distinguish between dye removal by adsorption and by photocatalytic degradation.

  • Initiate Reaction: Take an initial aliquot (~3 mL) of the suspension—this is your time zero (t=0) sample. Then, turn on the light source (e.g., a 300W Xenon lamp simulating solar light).

  • Sampling: Withdraw aliquots (~3 mL) at set time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes) throughout the experiment.

  • Sample Preparation: Immediately after withdrawal, centrifuge each aliquot at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the catalyst powder.

  • Analysis: Measure the absorbance of the clear supernatant at the maximum wavelength of RhB (~554 nm) using a UV-Vis spectrophotometer.

  • Calculation: The degradation efficiency is calculated as (C/C₀) or (A/A₀), where A₀ is the absorbance at t=0 and A is the absorbance at time t. The percentage degradation is calculated as (1 - A/A₀) * 100.

Mandatory Control Experiments

To ensure the trustworthiness of the results, two control experiments must be performed:

  • Photolysis Control: Run the experiment with the RhB solution and light, but without any catalyst . This determines the extent of dye degradation due to light alone.

  • Adsorption Control: Run the experiment with the RhB solution and catalyst in the dark for the full duration. This quantifies dye removal solely by adsorption onto the catalyst surface.

General Mechanism of Dye Degradation

The photocatalytic process is initiated by light absorption, leading to the generation of highly reactive oxygen species (ROS) that break down the dye molecules.[7]

G cluster_catalyst Catalyst DPK-Based Catalyst (Semiconductor) VB Valence Band (VB) CB Conduction Band (CB) Light Light (hν ≥ E_bg) Light->Catalyst VB->CB Photoexcitation h hole (h⁺) e electron (e⁻) H2O H₂O h->H2O O2 O₂ e->O2 OH_rad •OH (Hydroxyl Radical) H2O->OH_rad Oxidation Dye Organic Dye OH_rad->Dye Attack O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad Reduction O2_rad->Dye Attack Degraded Degradation Products (CO₂, H₂O, etc.) Dye->Degraded

Caption: Mechanism of semiconductor photocatalysis for dye degradation.

Application Protocol: Photocatalytic Hydrogen Evolution

Harnessing solar energy to split water into hydrogen is a key goal for sustainable fuel production.[10] Dpk-based CPs can serve as catalysts for the hydrogen evolution reaction (HER).

Experimental Setup and Protocol

This process requires a gas-tight system to collect and quantify the evolved hydrogen.

Materials & Equipment:

  • Synthesized dpk-based catalyst

  • Sacrificial electron donor (e.g., Triethanolamine, TEOA)

  • Co-catalyst (e.g., 3 wt% Platinum, loaded via photodeposition)

  • Gas-tight quartz photoreactor with a septum for sampling

  • Light source (e.g., 300W Xenon lamp)

  • Gas Chromatograph (GC) with a Thermal Conductivity Detector (TCD), equipped with a molecular sieve column and Argon as carrier gas.

Procedure:

  • Catalyst Preparation: Disperse 25 mg of the dpk-based catalyst in a 50 mL aqueous solution containing 10 vol% TEOA.

  • Co-catalyst Loading (if not pre-loaded): Add the required amount of H₂PtCl₆ solution for 3 wt% Pt loading. Irradiate the suspension under UV light while stirring for 1 hour to photodeposit Pt nanoparticles onto the catalyst surface.

  • Reaction Setup: Transfer the suspension (total volume ~100 mL) to the photoreactor.

  • Degassing: Seal the reactor and thoroughly purge the system with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove all dissolved oxygen, which is an electron scavenger and would inhibit hydrogen production.

  • Initiate Reaction: While stirring continuously, irradiate the reactor with a 300W Xenon lamp. Maintain a constant temperature using a cooling water jacket.

  • Quantification: At regular time intervals (e.g., every hour), withdraw a small gas sample (e.g., 0.5 mL) from the reactor's headspace using a gas-tight syringe.

  • Analysis: Immediately inject the gas sample into the GC-TCD to quantify the amount of hydrogen produced.

  • Calculation: Calculate the rate of hydrogen evolution, typically expressed in μmol g⁻¹ h⁻¹.

Causality and Key Roles:

  • Sacrificial Agent (TEOA): TEOA acts as an electron donor, irreversibly consuming the photogenerated holes (h⁺).[11] This is critical because it prevents the holes from recombining with the electrons, thereby freeing up the electrons to participate in the reduction of protons to hydrogen.

  • Co-catalyst (Platinum): Platinum nanoparticles serve as active sites for proton reduction.[11] They lower the activation energy for hydrogen evolution and act as electron sinks, further promoting charge separation and improving the overall quantum efficiency.[12]

Data Presentation and Interpretation

Table 1: Example Data for Photocatalytic Degradation of Rhodamine B
Time (min)Absorbance (A) at 554 nmC/C₀ (A/A₀)Degradation (%)
01.2501.000.0
150.9850.7921.2
300.6500.5248.0
450.3750.3070.0
600.1880.1585.0
900.0630.0595.0

The data can be fitted to a pseudo-first-order kinetic model by plotting ln(C₀/C) versus time. The slope of the resulting line gives the apparent rate constant (k_app).

Table 2: Example Data for Photocatalytic Hydrogen Evolution
Catalyst SystemSacrificial AgentCo-catalystH₂ Evolution Rate (μmol g⁻¹ h⁻¹)
[Zn(dpk)(BDC)]nTEOANone15.4
[Zn(dpk)(BDC)]nTEOA3 wt% Pt285.7
[Cd(dpk)(BDC)]nTEOA3 wt% Pt450.2

This table allows for a direct comparison of the performance of different catalysts and highlights the crucial role of the co-catalyst.

References

  • Characterization Techniques in Photocatalysis. ResearchGate. [Link]

  • Electron transport chain-inspired coordination polymers for macroscopic spatiotemporal scales of charge separation and transport in photocatalysis. PubMed Central. [Link]

  • Mechanistic investigation of photocatalytic degradation of organic dyes by a novel zinc coordination polymer. Semantic Scholar. [Link]

  • Photocatalytic Testing Protocol for N-Doped TiO2 Nanostructured Particles under Visible Light Irradiation Using the Statistical Taguchi Experimental Design. MDPI. [Link]

  • A New Cd(II)-Based Coordination Polymer for Efficient Photocatalytic Removal of Organic Dyes. MDPI. [Link]

  • Photocatalytic CO2 Conversion Using Metal-Containing Coordination Polymers and Networks: Recent Developments in Material Design and Mechanistic Details. MDPI. [Link]

  • Common characterization techniques for photocatalytic materials. OUCI. [Link]

  • New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. MDPI. [Link]

  • Mechanistic investigation of photocatalytic degradation of organic dyes by a novel zinc coordination polymer. RSC Publishing. [Link]

  • Recommendations for improving the experimental protocol for the determination of photocatalytic activity by nitric oxide oxidation measurements. TÜBİTAK Academic Journals. [Link]

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  • Qualitative Approaches Towards Useful Photocatalytic Materials. PMC - NIH. [Link]

  • Overview of the current ISO tests for photocatalytic materials. ResearchGate. [Link]

  • Principles and test methods for the determination of the activity of photocatalytic materials and their application to modified building materials. Photochemical & Photobiological Sciences (RSC Publishing). [Link]

  • Qualitative Approaches Towards Useful Photocatalytic Materials. Frontiers. [Link]

  • (PDF) Photocatalytic degradation of organic dyes by infinite one dimensional coordination polymer based on Zn(II) in water. ResearchGate. [Link]

  • Synthesis, Characterization, and Photocatalytic, Bactericidal, and Molecular Docking Analysis of Cu–Fe/TiO2 Photocatalysts: Influence of Metallic Impurities and Calcination Temperature on Charge Recombination. ACS Omega. [Link]

  • Photocatalytic systems: reactions, mechanism, and applications. RSC Publishing. [Link]

  • Engineering Coordination Polymers for Photocatalysis. ResearchGate. [Link]

  • Photocatalysis: Introduction, Mechanism, and Effective Parameters. Unknown Source. [Link]

  • De novo design and synthesis of dipyridopurinone derivatives as visible-light photocatalysts in productive guanylation reactions. NIH. [Link]

  • Increased Photocatalytic Activity of Post Synthetically Modified Coordination Polymer Derived from Bis‐pyridyldiamide. ResearchGate. [Link]

  • Coordination polymers with a pyridyl–salen ligand for photocatalytic carbon dioxide reduction. Chemical Communications (RSC Publishing). [Link]

  • Regioselective Photochemical Cycloaddition Reactions of Diolefinic Ligands in Coordination Polymers. ResearchGate. [Link]

  • De novo design and synthesis of dipyridopurinone derivatives as visible-light photocatalysts in productive guanylation reactions. Chemical Science (RSC Publishing). [Link]

  • Editorial: Special Issue on “Photocatalysts for Pollutants Disposals, CO 2 Reduction, Hydrogen Evolution Reaction”. MDPI. [Link]

  • Photocatalytic Hydrogen Evolution. SciSpace. [Link]

  • Supramolecular Perylene Diimides for Photocatalytic Hydrogen Production. MDPI. [Link]

  • Efficient Red-Light-Driven Hydrogen Evolution with an Anthraquinone Organic Dye. ResearchGate. [Link]

  • Recent Developments in Multifunctional Coordination Polymers. MDPI. [Link]

  • Exfoliation of a metal–organic framework enabled by post-synthetic cleavage of a dipyridyl dianthracene ligand. Chemical Science (RSC Publishing). [Link]

  • Volume 5, Issue 2 (2025) – 14 articles. Chemical Synthesis - OAE Publishing Inc.[Link]

  • Hydrogen evolution via noble metals based photocatalysts: A review. Unknown Source. [Link]

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  • Application of a Mixed-Ligand Metal–Organic Framework in Photocatalytic CO2 Reduction, Antibacterial Activity and Dye Adsorption. MDPI. [Link]

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Application Notes and Protocols for the Analytical Characterization of Di(pyridin-4-yl)methanone Purity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework of analytical methodologies for the robust characterization of Di(pyridin-4-yl)methanone purity. Designed for researchers, scientists, and professionals in drug development, these application notes offer a suite of validated protocols and in-depth scientific rationale. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to regulatory expectations, ensuring the generation of reliable and reproducible data critical for quality control and regulatory submissions. This document emphasizes a multi-modal approach, leveraging the strengths of chromatography, spectroscopy, and thermal analysis to construct a complete purity profile of this compound.

Introduction: The Imperative of Purity in Drug Development

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized as a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity of such starting materials is a cornerstone of drug safety and efficacy. Impurities, even at trace levels, can have significant and unforeseen consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, the rigorous analytical characterization of this compound is not merely a quality control measure but a fundamental component of risk mitigation in the pharmaceutical development pipeline.

The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), provide a framework for the identification, qualification, and control of impurities in new drug substances.[1] This document is structured to align with these principles, offering a practical guide to generating the necessary data to meet and exceed regulatory standards. The validation of the analytical procedures outlined is paramount to ensure their suitability for their intended purpose, a concept detailed in ICH Q2(R1).[2][3][4][5][6]

A Multi-Pronged Strategy for Purity Assessment

A single analytical technique is rarely sufficient to provide a comprehensive purity profile. A more robust and scientifically sound approach involves the orthogonal application of multiple analytical methodologies. This strategy ensures that a wide spectrum of potential impurities, with varying physicochemical properties, can be detected and quantified.

Caption: Orthogonal Analytical Workflow.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy. A well-developed reversed-phase HPLC method can separate the main component from its structurally similar impurities.

Rationale for Method Selection

The presence of two basic pyridine rings in this compound necessitates a buffered mobile phase to ensure good peak shape and reproducible retention times. A C18 stationary phase is a versatile and robust choice for the separation of such aromatic ketones. UV detection is highly suitable, given the chromophoric nature of the molecule.

Detailed HPLC Protocol

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Accurately weigh ~10 mg of sample prep_dissolve Dissolve in Diluent (e.g., 50:50 ACN:Water) prep_start->prep_dissolve prep_sonicate Sonicate to ensure complete dissolution prep_dissolve->prep_sonicate prep_filter Filter through 0.45 µm syringe filter prep_sonicate->prep_filter analysis_inject Inject sample (e.g., 10 µL) prep_filter->analysis_inject analysis_separate Isocratic or Gradient Elution analysis_inject->analysis_separate analysis_detect UV Detection (e.g., 254 nm) analysis_separate->analysis_detect data_integrate Integrate peaks analysis_detect->data_integrate data_calculate Calculate % Purity (Area Normalization) data_integrate->data_calculate data_report Generate Report data_calculate->data_report

Caption: HPLC Workflow for Purity Analysis.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
Sample Preparation 0.1 mg/mL in 50:50 ACN:Water

Method Validation: In accordance with ICH Q2(R1) guidelines, the method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[3][4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic impurities that may not be amenable to HPLC analysis. This includes residual solvents from the synthesis and purification process.

Rationale for Method Selection

The relatively low molecular weight and thermal stability of this compound and potential volatile impurities make GC-MS an ideal complementary technique. The mass spectrometer provides definitive identification of separated components.

Detailed GC-MS Protocol

Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450
Sample Preparation 1 mg/mL in Dichloromethane or Methanol

Data Analysis: The identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation and Quantitative Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and the identification of impurities. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, while quantitative NMR (qNMR) can be used for an absolute purity assessment.[7]

Rationale for Method Selection

NMR is a primary analytical technique that provides structural information at the atomic level. It is non-destructive and can be made quantitative. For this compound, the distinct aromatic signals of the pyridine rings provide a clear fingerprint for identification.

Detailed NMR Protocol

Instrumentation and Conditions:

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent Chloroform-d (CDCl₃)Chloroform-d (CDCl₃)
Concentration ~10 mg/mL~20-30 mg/mL
Temperature 25 °C25 °C
Pulse Program Standard single pulseStandard single pulse with proton decoupling
Number of Scans 161024
Relaxation Delay 5 s2 s

Expected Chemical Shifts (in CDCl₃):

  • ¹H NMR: The spectrum is expected to show two sets of doublets in the aromatic region, corresponding to the protons on the two pyridine rings.

  • ¹³C NMR: The spectrum will show signals for the carbonyl carbon and the carbons of the pyridine rings.[8][9][10][11][12][13]

Quantitative NMR (qNMR): For absolute purity determination, a certified internal standard with a known purity is added to the sample. The purity of this compound is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

Thermal Analysis (TGA/DSC): Assessing Thermal Stability and Crystalline Purity

Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides critical information about the thermal stability, melting point, and polymorphic purity of this compound.

Rationale for Method Selection

TGA measures changes in mass as a function of temperature, indicating thermal decomposition and the presence of volatile components like water or residual solvents.[14][15] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the melting point and the detection of polymorphic transitions.[16]

Detailed TGA/DSC Protocol

Thermal_Analysis_Workflow cluster_tga TGA Analysis cluster_dsc DSC Analysis TGA_Sample Place 5-10 mg of sample in TGA pan TGA_Heat Heat from 30 °C to 600 °C at 10 °C/min under N₂ TGA_Sample->TGA_Heat TGA_Analyze Analyze mass loss curve TGA_Heat->TGA_Analyze DSC_Sample Place 2-5 mg of sample in DSC pan DSC_Heat_Cool Heat-cool-heat cycle (e.g., 30 °C to 200 °C at 10 °C/min) DSC_Sample->DSC_Heat_Cool DSC_Analyze Analyze thermogram for melting point and transitions DSC_Heat_Cool->DSC_Analyze

Caption: TGA and DSC Experimental Workflow.

Instrumentation and Conditions:

ParameterTGADSC
Instrument TA Instruments Q500 or equivalentTA Instruments Q2000 or equivalent
Sample Pan Platinum or AluminaAluminum (hermetically sealed)
Sample Size 5-10 mg2-5 mg
Temperature Program 30 °C to 600 °C at 10 °C/min30 °C to 200 °C at 10 °C/min
Atmosphere Nitrogen at 50 mL/minNitrogen at 50 mL/min

Data Interpretation:

  • TGA: A sharp mass loss at a specific temperature range indicates decomposition. Gradual mass loss at lower temperatures may suggest the presence of residual solvents or water.

  • DSC: A sharp endothermic peak corresponds to the melting point of the crystalline solid. The presence of multiple peaks or a broad melting range may indicate the presence of impurities or polymorphism.

Potential Impurities in this compound

The identification of potential impurities is crucial for developing specific and sensitive analytical methods. Based on common synthetic routes for this compound, potential impurities may include:

  • Starting Materials: Unreacted 4-cyanopyridine or isonicotinic acid derivatives.

  • By-products: Compounds formed from side reactions, such as over-oxidation or incomplete reaction products.

  • Degradation Products: Products of hydrolysis or photolysis.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

The analytical methods described in this guide are designed to be capable of detecting and quantifying these potential impurities.

Conclusion

The analytical characterization of this compound purity is a critical undertaking that requires a multi-faceted and scientifically rigorous approach. The combination of HPLC, GC-MS, NMR, and thermal analysis provides a comprehensive and robust dataset to ensure the quality, safety, and consistency of this important chemical intermediate. The protocols and rationales presented in this application note serve as a detailed guide for researchers and scientists, enabling them to confidently assess the purity of this compound and meet the stringent requirements of the pharmaceutical industry.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • MDPI. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]

  • ResearchGate. (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time).... [Link]

  • Scilit. (1992). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. [Link]

  • Defense Technical Information Center. (1981). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Human Metabolome Database. Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). [Link]

  • University of Wisconsin-Madison. Tables For Organic Structure Analysis. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • ResearchGate. Thermo-Gravimetric Studies and Specific Heat Capacity Estimations of the Products of Biginelli Reaction using TGA-DSC. [Link]

  • The University of Melbourne. TGA-DSC - Research at Melbourne. [Link]

  • Indian Institute of Technology Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • Chemistry For Everyone. (2024). How Does DSC Complement Thermogravimetric Analysis (TGA)?. [Link]

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Application Notes & Protocols: Di(pyridin-4-yl)methanone as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of Di(pyridin-4-yl)methanone in Crystal Engineering

This compound, also known as 4,4'-dipyridyl ketone, is a bifunctional organic ligand that has garnered significant interest in the field of crystal engineering and materials science. Its molecular architecture, featuring two pyridyl rings linked by a central ketone group, offers a unique combination of structural flexibility and robust coordination capabilities. The pyridyl nitrogen atoms serve as excellent coordination sites for a wide range of metal ions, while the ketone moiety can participate in hydrogen bonding and provides a degree of conformational freedom not found in more rigid linear ligands like 4,4'-bipyridine. This inherent flexibility allows for the construction of a diverse array of supramolecular architectures, including coordination polymers, metal-organic frameworks (MOFs), and hydrogen-bonded networks, with tunable functionalities. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound as a building block for the rational design and synthesis of functional materials.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is crucial for its effective application in materials synthesis.

PropertyValueReference
Chemical Formula C₁₁H₈N₂O[1]
Molecular Weight 184.19 g/mol [1]
CAS Number 6918-15-6[1]
Appearance Powder or crystals[1]
Melting Point 142 °C[1]
Functional Groups Ketone, Pyridyl[1]

I. This compound in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of the pyridyl nitrogen atoms to coordinate with metal centers makes this compound an excellent candidate for the construction of coordination polymers and MOFs. The flexibility of the central ketone linker can lead to the formation of unique network topologies that are not accessible with rigid ligands.

Design and Synthesis Principles

The synthesis of coordination polymers and MOFs using this compound typically involves the self-assembly of the ligand with a metal salt under solvothermal or hydrothermal conditions. The choice of solvent, temperature, reaction time, and the metal-to-ligand molar ratio are critical parameters that dictate the final structure and properties of the material.[2]

Causality Behind Experimental Choices:

  • Solvent System: The polarity and boiling point of the solvent influence the solubility of the reactants and the kinetics of crystal growth. High-boiling point solvents like N,N-dimethylformamide (DMF) are commonly used in solvothermal synthesis to achieve the desired reaction temperatures and pressures.[2] The choice of solvent can also influence the coordination environment of the metal ion and the resulting framework topology.

  • Temperature and Reaction Time: Higher temperatures can promote the formation of thermodynamically stable crystalline phases. The reaction time is optimized to allow for complete crystal growth and to avoid the formation of amorphous byproducts.

  • Molar Ratio: The stoichiometry of the metal salt and the ligand can direct the formation of specific coordination environments and network dimensionalities. Varying the molar ratio can lead to the isolation of different crystalline phases with distinct properties.

An interesting aspect of using this compound is its potential for in situ hydration of the ketone group to a gem-diol (di(pyridin-4-yl)methanediol) during the synthesis process, particularly in aqueous solutions. This transformation can lead to the formation of hydrogen-bonded networks within the crystalline material.

Fig. 1: General solvothermal synthesis workflow for MOFs/CPs.
Protocol: Solvothermal Synthesis of a Luminescent Cadmium(II) Coordination Polymer

This protocol describes the synthesis of a 1D cadmium(II) coordination polymer exhibiting luminescent properties, based on a representative procedure adapted from the literature.

Materials:

  • This compound (C₁₁H₈N₂O)

  • Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound (18.4 mg) in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of Cd(NO₃)₂·4H₂O (30.8 mg) in 5 mL of ethanol.

  • Combine the two solutions in the 20 mL glass vial.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 100 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cool the vial to room temperature at a rate of 0.1 °C/min.

  • Colorless block-like crystals should form. Isolate the crystals by filtration.

  • Wash the crystals with fresh DMF (2 x 5 mL) and then with ethanol (2 x 5 mL).

  • Dry the crystals under vacuum for 12 hours.

Characterization:

The resulting material can be characterized by single-crystal X-ray diffraction to determine its structure, powder X-ray diffraction (PXRD) to confirm phase purity, thermogravimetric analysis (TGA) to assess thermal stability, and photoluminescence spectroscopy to investigate its emissive properties.

Functional Properties and Applications

Coordination polymers and MOFs derived from this compound can exhibit a range of interesting functional properties:

  • Luminescence: The incorporation of emissive metal centers (e.g., lanthanides) or the inherent fluorescence of the ligand can lead to luminescent materials with potential applications in sensing and lighting.[3][4] The flexible nature of the ligand can influence the coordination environment of the metal ion, thereby tuning the luminescent properties.

  • Photocatalysis: MOFs with photoactive components can act as heterogeneous photocatalysts for the degradation of organic pollutants in water.[5][6] The porous structure of MOFs allows for the diffusion of substrates to the active sites.

  • Gas Adsorption and Separation: The porous nature of some MOFs allows for the selective adsorption and separation of gases.[2][7] The flexibility of the this compound linker can lead to dynamic frameworks that respond to the presence of guest molecules.

II. This compound in Hydrogen-Bonded Networks

Beyond coordination chemistry, this compound and its hydrated form, di(pyridin-4-yl)methanediol, are excellent building blocks for the construction of hydrogen-bonded supramolecular networks.

Design Principles and Supramolecular Synthons

The pyridyl nitrogen atoms are effective hydrogen bond acceptors, while the ketone group (or the diol in the hydrated form) can act as a hydrogen bond donor or acceptor. This allows for the formation of robust and predictable hydrogen bonding motifs, known as supramolecular synthons.

crystal_engineering cluster_dpk This compound cluster_h_donor Hydrogen Bond Donor (e.g., H₂O, Alcohol) cluster_assembly Supramolecular Assembly dpk N C=O N assembly Hydrogen-Bonded Network dpk:f0->assembly N···H-O h_donor O-H h_donor:f0->assembly O-H···N

Fig. 2: Crystal engineering with this compound via hydrogen bonding.
Protocol: Crystallization of a Hydrogen-Bonded Network

This protocol describes a method for the crystallization of a hydrogen-bonded network involving the in situ hydration of this compound.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Deionized water

Procedure:

  • In a small beaker, dissolve 20 mg of this compound and 30 mg of zinc nitrate hexahydrate in 10 mL of deionized water.

  • Gently heat the solution to 60 °C while stirring to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature.

  • Leave the solution undisturbed in a fume hood for several days to allow for slow evaporation of the solvent.

  • Colorless crystals of di(pyridin-4-yl)methanediol may form.

  • Isolate the crystals and wash them with a small amount of cold water.

  • Dry the crystals in air.

Rationale: In this procedure, the presence of water and a metal salt can facilitate the in situ hydration of the ketone to a gem-diol. The resulting diol, with its two hydroxyl groups, is a potent hydrogen bond donor, leading to the formation of an extended hydrogen-bonded network.

III. This compound as a Precursor for Functional Ligands

This compound can also serve as a versatile precursor for the synthesis of more complex and functional ligands. For example, it can be used to synthesize photoresponsive ligands like diazodi(4-pyridyl)methane.

Conclusion

This compound is a highly versatile and valuable building block for the construction of a wide range of functional materials. Its unique combination of coordinating pyridyl groups and a flexible ketone linker allows for the synthesis of coordination polymers, MOFs, and hydrogen-bonded networks with tailored structures and properties. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the potential of this remarkable molecule in areas such as luminescence, catalysis, and gas separation. The continued investigation of materials derived from this compound is expected to lead to the development of new and innovative functional materials with a wide range of applications.

References

  • Photocatalytic degradation of organic pollutants by MOFs based materials: A review. Journal of Industrial and Engineering Chemistry, 2021. [Link]

  • Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry, 2017. [Link]

  • Photocatalytic organic pollutants degradation in metal–organic frameworks. Energy & Environmental Science, 2014. [Link]

  • Recent Developments in Multifunctional Coordination Polymers. MDPI, 2023. [Link]

  • Recent advances in metal-organic frameworks for gas adsorption/separation. Nanoscale Advances, 2022. [Link]

  • Lanthanide Coordination Polymers as Luminescent Sensors for the Selective and Recyclable Detection of Acetone. MDPI, 2017. [Link]

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Troubleshooting & Optimization

Purification of Di(pyridin-4-yl)methanone from reaction byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Di(pyridin-4-yl)methanone (also known as 4,4'-dipyridyl ketone). This document provides in-depth, field-proven guidance for researchers, scientists, and drug development professionals to overcome common challenges encountered during the isolation and purification of this important heterocyclic ketone.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge critical for designing a successful purification strategy.

Q1: What are the most common synthetic routes to this compound and what impurities should I anticipate?

A1: The impurity profile is intrinsically linked to the synthetic method employed. Two prevalent routes are the oxidation of di(pyridin-4-yl)methane and the coupling of isonicotinic acid derivatives.

  • From Isonicotinic Acid: This route often involves activating the carboxylic acid (e.g., as an acid chloride or active ester) followed by a coupling reaction.[1][2] Potential byproducts include:

    • Unreacted Isonicotinic Acid: A primary acidic impurity.[3][4]

    • Coupling Reagent Adducts: Byproducts from reagents like DCC (dicyclohexylcarbodiimide) can form N-acylureas that are difficult to remove.

    • Hydrolyzed Intermediates: The activated ester or acid chloride can hydrolyze back to isonicotinic acid if moisture is present.

  • From 4-Cyanopyridine: Synthesis may proceed via Grignard-type reactions or other carbon-carbon bond-forming strategies. Common impurities include:

    • Unreacted 4-Cyanopyridine: A neutral, polar starting material.[5]

    • Hydrolysis Products: The nitrile group can partially or fully hydrolyze to the corresponding amide (isonicotinamide) or carboxylic acid (isonicotinic acid), especially during workup.[3]

    • Side-Reaction Products: Ammoxidation of 4-picoline to get 4-cyanopyridine can introduce other pyridine derivatives if the reaction is not selective.[6]

Q2: What are the key physicochemical properties of this compound that influence purification?

A2: Understanding the molecule's properties is paramount.

  • Basicity: The two pyridine nitrogen atoms are basic (pKa of the conjugate acid is ~3-4). This property is the cornerstone of purification by acid-base extraction, allowing the compound to be selectively moved into an aqueous acidic phase.

  • Polarity: The ketone and two pyridine rings make it a polar molecule. It is a solid with a melting point of approximately 142 °C.[7] This polarity dictates its solubility in organic solvents and its retention behavior in chromatography.

  • Crystallinity: The compound is a crystalline solid, making recrystallization a viable and highly effective purification method provided a suitable solvent is identified.[7]

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of methods provides the most complete picture of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying organic impurities, even at low levels.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a sensitive measure of purity and can help identify the molecular weights of unknown impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (142 °C) is a good indicator of high purity.[7] A broad melting range suggests the presence of impurities.

Section 2: Purification Strategy & Method Selection

A logical approach to purification begins with an assessment of the crude product and the likely impurities. The following workflow and comparative table will guide your method selection.

Purification_Workflow Start Crude this compound Decision1 Are major impurities acidic (e.g., Isonicotinic Acid)? Start->Decision1 Decision2 Are impurities neutral & structurally different? Decision1->Decision2 No Proc_AcidBase Perform Acid-Base Extraction Decision1->Proc_AcidBase Yes Decision3 Are impurities trace levels or structurally similar isomers? Decision2->Decision3 No Proc_Recrystal Perform Recrystallization Decision2->Proc_Recrystal Yes Decision3->Proc_Recrystal No Proc_Chroma Perform Column Chromatography Decision3->Proc_Chroma Yes Proc_AcidBase->Decision2 Crude product from extraction End Pure Product (Verify with NMR, LC-MS) Proc_Recrystal->End Proc_Chroma->End

Caption: Purification method selection workflow.

Table 1: Comparison of Primary Purification Techniques
TechniquePrincipleBest For Removing...ProsCons
Acid-Base Extraction Differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases at different pH values.[8][9]Acidic impurities (e.g., isonicotinic acid) or neutral, non-polar byproducts.High capacity, rapid, inexpensive, excellent for removing acidic/basic impurities.Can lead to emulsions; not effective for impurities with similar acid/base properties.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[10]Small to moderate amounts of impurities that have different solubility profiles than the product.Potentially yields very high purity material; scalable; cost-effective.Requires finding a suitable solvent system; risk of "oiling out"; potential for low recovery.
Column Chromatography Differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase.[11]Structurally similar impurities, isomers, or complex mixtures where other methods fail.High resolving power; versatile for a wide range of compounds.Lower capacity; labor-intensive; requires significant solvent volumes; can be costly.

Section 3: Detailed Protocols & Troubleshooting Guides

Method 1: Purification by Recrystallization

Recrystallization is often the final polishing step to obtain a highly pure, crystalline product. The key is selecting a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[10]

Step-by-Step Protocol: Slow Cooling Recrystallization

  • Solvent Selection: Test solubility in small-scale trials. Good candidates for this compound include ethanol, isopropanol, acetone, or ethyl acetate/heptane mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions, with stirring, until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12]

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Recrystallization

IssueProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used).[12] 2. Nucleation is inhibited.1. Re-heat the solution to boil off some solvent, then allow it to cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed crystal" of the pure product.[10][12]
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute (less common for this compound). 2. The solution is too highly supersaturated, or cooled too quickly.1. Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. 2. Consider using a solvent mixture or a different solvent entirely.
Final product purity is low. 1. Impurities co-precipitated due to rapid cooling. 2. Impure mother liquor was not completely washed from the crystals.1. Repeat the recrystallization, ensuring very slow cooling. 2. Ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration.
Method 2: Purification by Acid-Base Extraction

This powerful technique leverages the basicity of the pyridine nitrogens to separate this compound from acidic or neutral byproducts.

AcidBase_Extraction Start Crude Product in Organic Solvent (e.g., EtOAc) Contains: this compound (Basic), Isonicotinic Acid (Acidic), Neutral Byproduct Step1 Add 1M HCl (aq) & Shake Start->Step1 Separation1 Organic Layer Neutral Byproduct Aqueous Layer (pH ~1-2) This compound·2HCl (Salt), Isonicotinic Acid Step1->Separation1 Step2 Separate Layers. To Aqueous Layer, add NaHCO₃ (aq) until pH ~5-6 & Shake with fresh EtOAc Separation1:f2->Step2 Separation2 Organic Layer This compound Aqueous Layer (pH ~5-6) Sodium Isonicotinate (Salt) Step2->Separation2 Step3 Separate Layers. To Aqueous Layer, add conc. HCl until pH ~1-2 Separation2:f2->Step3 End_Product Organic Layer Wash, Dry, Evaporate to get Pure Product Separation2:f0->End_Product End_Acid Aqueous Layer Precipitated Isonicotinic Acid (Recoverable) Step3->End_Acid

Caption: Workflow for purification by acid-base extraction.

Step-by-Step Protocol

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic this compound will protonate and move into the aqueous layer, leaving neutral impurities in the organic layer.[9]

  • Layer Separation: Drain the lower aqueous layer and save it. The organic layer containing neutral impurities can be discarded or processed separately.

  • Basification & Re-extraction: Return the acidic aqueous layer to the separatory funnel. Slowly add a base, such as saturated sodium bicarbonate or 2M sodium hydroxide (NaOH), until the solution is basic (confirm with pH paper, pH > 8).[8] This deprotonates the product, making it insoluble in water.

  • Isolation: Extract the now-neutral product back into a fresh portion of organic solvent (e.g., ethyl acetate). Repeat the extraction 2-3 times.

  • Final Workup: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Acid-Base Extraction

IssueProbable Cause(s)Recommended Solution(s)
An emulsion forms at the interface. 1. Vigorous shaking of the separatory funnel. 2. Presence of insoluble particulate matter.1. Gently rock or swirl the funnel instead of shaking vigorously. 2. Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. 3. If persistent, filter the entire mixture through a pad of Celite.
Low recovery of product after basification. 1. Incomplete basification; the product is still partially protonated and water-soluble. 2. Insufficient extraction from the aqueous phase.1. Check the pH of the aqueous layer after adding base; ensure it is thoroughly mixed and sufficiently basic (pH > 8). Add more base if needed. 2. Perform at least three extractions with the organic solvent to ensure complete removal of the product.
Method 3: Flash Column Chromatography

This method is ideal for removing stubborn or structurally similar impurities when other methods are insufficient.

Step-by-Step Protocol

  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the standard stationary phase.

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point is an ethyl acetate/hexanes mixture.

    • Pro-Tip: Due to the basic nature of the pyridine nitrogens, the compound may streak on the acidic silica gel. To prevent this, add 0.5-1% triethylamine (Et₃N) to your eluent system. This will neutralize active sites on the silica and lead to sharper bands.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). Carefully add the dried, impregnated silica to the top of the column bed.

  • Elution: Begin elution with the starting mobile phase (e.g., 50% EtOAc/Hexanes + 1% Et₃N). Gradually increase the polarity of the mobile phase (gradient elution) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography

IssueProbable Cause(s)Recommended Solution(s)
Compound streaks or "tails" on TLC/column. The compound is interacting strongly with the acidic silica gel stationary phase.Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia to the mobile phase.
Poor separation between product and impurity. The chosen eluent system does not have sufficient resolving power.1. Try a different solvent system (e.g., switch from EtOAc/Hexanes to DCM/Methanol). 2. Run a shallower gradient (increase polarity more slowly) to improve separation. 3. Ensure the column is not overloaded with crude material.

Section 4: References

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved from

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]

  • Jakobsen, P., et al. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • Misbar. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Blog. Retrieved from [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • SLS Ireland. (n.d.). DIPYRIDIN-4-YLMETHANONE. Product Page. Retrieved from [Link]

  • Matshwele, J. T. P., et al. (2022). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Crystallography Reports, 67(7), 1203–1206. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602719B - Synthesis method of 4-cyanopyridine. Retrieved from

  • Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid. Retrieved from

  • The Royal Society of Chemistry. (2010). Synthesis and Biological Activity of New Pyridone Diaryl Ether Non- Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. Supplementary Material. Retrieved from [Link]

  • GL Sciences. (n.d.). Technical Notes. Retrieved from [Link]

  • Yunus, M., et al. (2013). Resourceful synthesis of narrative cyan. Journal of Chemical and Pharmaceutical Research, 5(6), 113-116. Retrieved from [Link]

  • Al-wsabi, A. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors.... Molecules, 28(23), 7806. Retrieved from [Link]

  • Zhang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29511–29516. Retrieved from [Link]

  • Saliba, N. A., et al. (n.d.). Acid-base extraction procedure.... ResearchGate. Retrieved from [Link]

  • Sobiak, S., et al. (2012). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium.... Molecules, 17(1), 985-1000. Retrieved from [Link]

  • Abdel-Hady, A. Y., et al. (2022). Chemical Impurities: An Epistemological Riddle with Serious Side Effects. Pharmacy, 10(4), 84. Retrieved from [Link]

  • Han, S. H., & Lee, S. W. (n.d.). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. ResearchGate. Retrieved from [Link]

  • Grahek, R., et al. (2018). Sources of impurities.... ResearchGate. Retrieved from [Link]

  • NCERT. (n.d.). Organic Chemistry – Some Basic Principles and Techniques. Retrieved from [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification. The Journal of Organic Chemistry. Retrieved from [Link]

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Common side reactions in the synthesis of Di(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Di(pyridin-4-yl)methanone, also known as 4,4'-dipyridyl ketone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, often used as a precursor for various ligands and photoresponsive molecules.[1] While its structure appears simple, its synthesis can be accompanied by several side reactions that can complicate purification and reduce yields. This guide provides in-depth technical advice to help you identify, mitigate, and troubleshoot these common issues.

Troubleshooting Guide: Common Side Reactions and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.

Synthesis via Grignard Reaction

A common and versatile method for preparing this compound involves the reaction of a 4-pyridyl Grignard reagent with a suitable electrophile, such as a pyridine-4-carboxylate ester or pyridine-4-carbonyl chloride.

A1: It is highly probable that you have formed 4,4'-bipyridine as a byproduct. This is a common side reaction that occurs during the formation of the Grignard reagent (4-pyridylmagnesium halide) from a 4-halopyridine and magnesium metal. This homocoupling reaction, often referred to as an Ullmann-type coupling, can be promoted by heat and certain impurities on the magnesium surface.[2]

Troubleshooting Steps:

  • Magnesium Activation: Ensure your magnesium turnings are fresh and properly activated. Crushing the magnesium turnings under an inert atmosphere can expose a fresh surface. The use of iodine or 1,2-dibromoethane as an activator is also common practice.

  • Controlled Grignard Formation: Add the 4-halopyridine solution slowly to the magnesium suspension to maintain a gentle reflux and avoid localized high temperatures that can favor the coupling reaction.

  • Purification: 4,4'-bipyridine can often be separated from the desired ketone by column chromatography or selective recrystallization, as its polarity and solubility differ from this compound.

A2: You are likely observing the formation of the tertiary alcohol, tri(pyridin-4-yl)methanol . This is a classic side reaction in Grignard syntheses when using esters or acid chlorides as electrophiles. The initially formed ketone is more reactive than the starting ester towards the Grignard reagent. Consequently, a second equivalent of the Grignard reagent can add to the ketone, leading to the tertiary alcohol after acidic workup.[3]

Troubleshooting Steps:

  • Inverse Addition: Add the Grignard reagent slowly to a solution of the ester at a low temperature (e.g., -78 °C) to maintain a low concentration of the Grignard reagent and favor the formation of the ketone.

  • Choice of Electrophile: Using a less reactive electrophile, such as a Weinreb amide (N-methoxy-N-methylamide) of pyridine-4-carboxylic acid, can prevent the second addition. The intermediate formed from the addition of the Grignard reagent to a Weinreb amide is stable and does not collapse to a ketone until the acidic workup.

  • Stoichiometry: Use a precise 1:1 stoichiometry of the Grignard reagent to the ester. An excess of the Grignard reagent will significantly increase the formation of the tertiary alcohol.

Experimental Protocol: Synthesis of this compound via Grignard Reaction with a Pyridine-4-Carboxylate Ester

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Slowly add a solution of 4-bromopyridine (1.0 eq) in anhydrous THF via an addition funnel.

    • Maintain a gentle reflux until the magnesium is consumed.

  • Acylation Reaction:

    • Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).

    • In a separate flame-dried flask, dissolve ethyl pyridine-4-carboxylate (1.0 eq) in anhydrous THF.

    • Slowly add the Grignard reagent to the ester solution via cannula, keeping the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the desired ketone from 4,4'-bipyridine and tri(pyridin-4-yl)methanol.

Synthesis via Oxidation

Another common route to this compound is the oxidation of its precursor, di(pyridin-4-yl)methanol or di(pyridin-4-yl)methane.

A3: Incomplete oxidation is a frequent issue. The choice of oxidant and reaction conditions are critical for driving the reaction to completion. Di(pyridin-4-yl)methanol is the direct precursor that is oxidized to the ketone.

Troubleshooting Steps:

  • Choice of Oxidant: For the oxidation of di(pyridin-4-yl)methanol, common oxidants include manganese dioxide (MnO₂), potassium permanganate (KMnO₄), or nitric acid.[4] Swern oxidation or Dess-Martin periodinane are also effective under milder conditions. For the oxidation of di(pyridin-4-yl)methane, stronger oxidizing conditions are required, and this can sometimes lead to over-oxidation or other side reactions. A copper-catalyzed oxidation using water as the oxygen source has also been reported for related systems.[5]

  • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to determine the point of maximum conversion. In some cases, a moderate increase in temperature may be necessary.

  • Stoichiometry of the Oxidant: Using a stoichiometric excess of the oxidizing agent can help drive the reaction to completion. However, a large excess should be avoided as it can lead to over-oxidation or other side products and complicate the purification.

A4: The pyridine ring itself can be susceptible to oxidation under harsh conditions, leading to N-oxides or ring-opened products. Autoxidation can also lead to a variety of byproducts.

Troubleshooting Steps:

  • Milder Oxidizing Agents: If you are using strong oxidants like KMnO₄ or nitric acid, consider switching to milder and more selective reagents such as MnO₂, Dess-Martin periodinane, or employing a catalytic oxidation method.

  • Control of Reaction Conditions: Maintain the recommended temperature for the specific oxidizing agent being used. Overheating can promote side reactions.

  • Inert Atmosphere: If you suspect autoxidation is an issue, particularly when starting from a methane derivative, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Data Presentation: Comparison of Common Oxidizing Agents for Di(pyridin-4-yl)methanol

Oxidizing AgentTypical ConditionsAdvantagesPotential Issues
MnO₂ Reflux in CHCl₃ or CH₂Cl₂Heterogeneous, easy workupRequires a large excess, long reaction times
KMnO₄ Acetone/water, room temp.Inexpensive, powerfulCan lead to over-oxidation, difficult workup
Nitric Acid Aqueous, elevated temp.Effective for large scaleStrong acid, potential for N-oxide formation
Dess-Martin Periodinane CH₂Cl₂, room temp.Mild, high yieldingExpensive, stoichiometric chromium waste

Frequently Asked Questions (FAQs)

Q: Can I use Friedel-Crafts acylation to synthesize this compound?

A: No, standard Friedel-Crafts acylation is generally not a viable method for the synthesis of pyridyl ketones. The pyridine ring is electron-deficient and is deactivated towards electrophilic aromatic substitution. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) will coordinate to the basic nitrogen atom of the pyridine ring, further deactivating it.[6][7][8]

Q: I am considering a synthesis involving the lithiation of a 4-halopyridine followed by acylation. What are the potential pitfalls?

A: While this method can be used, there are significant potential side reactions. The organolithium reagent used for the metal-halogen exchange (e.g., n-butyllithium) is a strong nucleophile and can add to the pyridine ring of another molecule of 4-halopyridine or the product ketone. This leads to the formation of dihydropyridine adducts. Additionally, oxidative dimerization of the lithiated pyridine can occur.[6]

Q: How can I best purify my crude this compound?

A: The most common method for purification is column chromatography on silica gel, typically using a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be effective if the impurities have significantly different solubilities.

Q: What are the key analytical techniques to identify the common side products?

A:

  • ¹H and ¹³C NMR Spectroscopy: These are invaluable for identifying the structures of the desired product and impurities. The tertiary alcohol will show a characteristic singlet for the hydroxyl proton (if not exchanged with D₂O) and a quaternary carbon signal in the ¹³C NMR. 4,4'-bipyridine has a highly symmetrical structure, leading to a simple NMR spectrum.

  • Mass Spectrometry (MS): This will allow you to determine the molecular weights of the components in your mixture, which is very helpful for identifying impurities like the tertiary alcohol (higher mass) and 4,4'-bipyridine (lower mass).

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of your reaction and get a preliminary idea of the number of components in your crude product.

Visualizations

Logical Relationship: Side Reactions in Grignard Synthesis

G start Start: 4-Halopyridine + Mg grignard 4-Pyridyl Grignard Reagent start->grignard Grignard Formation bipyridine Side Product: 4,4'-Bipyridine start->bipyridine Homocoupling ketone Desired Product: This compound grignard->ketone 1. Add to Ester 2. Workup alcohol Side Product: Tri(pyridin-4-yl)methanol grignard->alcohol ester Electrophile: Pyridine-4-carboxylate Ester ketone->alcohol Further reaction with Grignard Reagent

Caption: Formation of side products during Grignard synthesis.

Experimental Workflow: Troubleshooting Impurities

G cluster_0 Analysis cluster_1 Troubleshooting cluster_2 Solutions crude Crude Product analysis Analyze by TLC, NMR, MS crude->analysis identify Identify Impurity analysis->identify bipyridine 4,4'-Bipyridine? identify->bipyridine alcohol Tertiary Alcohol? identify->alcohol sm Starting Material? identify->sm sol_bip Optimize Grignard Formation bipyridine->sol_bip sol_alc Use Inverse Addition or Weinreb Amide alcohol->sol_alc sol_sm Use Milder/Excess Oxidant sm->sol_sm

Caption: A logical workflow for troubleshooting impurities.

References

  • Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane. [Link]

  • Grignard Reaction. [Link]

  • Prepar
  • Grignard Reaction. [Link]

  • Prepar
  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. [Link]

  • Preparation of Pyridines, Part 3: By Acylation. [Link]

  • SODIUM 1,3-DIOXO-5-FORMYL-5-PENTENYLATE, DIHYDRATE. [Link]

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [Link]

  • Side Reactions in a Grignard Synthesis. [Link]

  • 4-ACETYLPYRIDINE. [Link]

  • Friedel-Crafts Acylation. [Link]

  • DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. [Link]

  • Reactions of Grignard Reagents. [Link]

  • Preparation method for 4-pyridinecarboxaldehyde.
  • A kind of synthetic method of 4 pyridine carboxaldehyde.
  • Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. [Link]

  • Bipyridines. Part XIII. A Convenient Synthesis of Symmetrical Diazacarbazoles. [Link]

  • Formation and reaction of a Grignard reagent. [Link]

  • Pyridine synthesis. [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • Synthesis and applications of 1,2-diketones. [Link]

  • A New Synthesis of Bis-Enaminones via Acylation of Ketones. [Link]

Sources

Technical Support Center: Stability and Degradation of Di(pyridin-4-yl)methanone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Di(pyridin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this compound in solution. Understanding the stability of this compound is crucial for the development of robust formulations and for ensuring the accuracy and reproducibility of experimental results.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary factors that can influence the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The molecule's structure, featuring a central ketone group and two pyridine rings, presents several potential sites for chemical transformation. The aromatic pyridine rings are generally stable, but the nitrogen atom introduces a degree of basicity and potential for N-oxidation, while the ketone carbonyl group is susceptible to nucleophilic attack.

Q2: My solution of this compound is showing a decrease in concentration over time, even when stored in the dark. What could be the cause?

If you are observing a decrease in the concentration of this compound in a solution stored in the dark, the most likely cause is pH-dependent hydrolysis. The central ketone group is an electrophilic center and can be attacked by nucleophiles, such as water or hydroxide ions.

  • Under basic conditions (pH > 7): The rate of hydrolysis is likely to be accelerated due to the increased concentration of the hydroxide ion (OH-), a strong nucleophile.

  • Under acidic conditions (pH < 7): The pyridine nitrogen atoms can become protonated. While this may slightly increase the electron-withdrawing effect on the ketone, the primary hydrolytic pathway is still likely to be attack by water, which can be catalyzed by acid.

It is crucial to buffer your solutions to a pH where the compound exhibits maximum stability.

Q3: I've noticed a yellowing of my this compound solution after exposure to ambient light. What is happening?

The yellowing of your solution upon exposure to light is a strong indicator of photodegradation. Aromatic and heteroaromatic compounds, including those with pyridine rings, can absorb UV-Vis radiation, leading to electronically excited states that can undergo various chemical reactions. For molecules with pyridine rings, photodegradation can involve photoisomerization, photofragmentation, and photosubstitution.[1] Studies on similar compounds like 1,4-dihydropyridines have shown that they are light-sensitive, with the primary degradation pathway often being the aromatization of the dihydropyridine ring.[2][3][4]

For this compound, potential photodegradation pathways could involve:

  • Formation of colored byproducts: The generation of conjugated systems or radical species can lead to the absorption of visible light, resulting in a colored solution.

  • Ring modification: Photochemical reactions could lead to the opening or substitution of the pyridine rings.

To mitigate photodegradation, it is imperative to protect solutions of this compound from light by using amber vials or by working in a light-controlled environment.

Q4: Are there any specific solvents I should avoid when working with this compound?

While this compound is soluble in a range of organic solvents, care should be taken with protic solvents, especially at elevated temperatures, as they can participate in degradation reactions. For long-term storage, aprotic solvents such as acetonitrile, THF, or DMSO are generally preferred. However, it is essential to ensure the purity of any solvent used, as impurities can catalyze degradation. Always use high-purity, analytical grade solvents.

TROUBLESHOOTING GUIDE

Observed Issue Potential Cause Recommended Action
Unexpected peaks in my chromatogram (e.g., HPLC, LC-MS). Degradation of this compound.1. Verify Peak Identity: Use a high-resolution mass spectrometer to obtain the mass of the unexpected peaks and propose potential structures. 2. Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate degradation products and confirm if the unexpected peaks match. 3. Review Storage Conditions: Ensure the solution was protected from light and stored at the appropriate pH and temperature.
Poor recovery of the compound from a prepared solution. Adsorption to the container surface or significant degradation.1. Use Silanized Glassware: To minimize adsorption, especially for low-concentration solutions. 2. Immediate Analysis: Analyze the solution as quickly as possible after preparation. 3. Conduct a Stability Study: Perform a short-term stability study in the chosen solvent and container to quantify any loss.
Inconsistent results between experimental replicates. Ongoing degradation of the stock or working solutions.1. Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments. 2. Control Environmental Factors: Ensure consistent light exposure, temperature, and pH across all replicates. 3. Validate Analytical Method: Ensure your analytical method is robust and validated for precision and accuracy.[5]

EXPERIMENTAL PROTOCOLS

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and elucidate degradation pathways. This is a critical step in developing a stability-indicating analytical method.[6]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • pH meter

  • Photostability chamber (ICH Q1B compliant)

  • Heating block or water bath

  • HPLC-UV-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate both solutions at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep both solutions at room temperature and analyze at initial, 2, 4, 8, and 24-hour time points. Neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep both solutions at room temperature, protected from light, and analyze at various time points over 24 hours.

  • Photodegradation:

    • Place a solution of this compound in a quartz cuvette or a photostability chamber.

    • Expose the solution to light conditions as specified in ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at appropriate time intervals.

  • Thermal Degradation:

    • Place a solid sample of this compound and a solution in a heating oven at a temperature below its melting point (e.g., 80°C).

    • Analyze the samples at various time points.

Data Analysis:

  • Use an HPLC-UV-MS method to separate and identify the parent compound and all degradation products.

  • Characterize the degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Calculate the percentage of degradation in each condition.

VISUALIZATION OF POTENTIAL DEGRADATION PATHWAYS

The following diagrams illustrate the hypothesized degradation pathways for this compound based on its chemical structure and the behavior of similar compounds.

G parent This compound hydrolysis Hydrolysis (Acidic/Basic Conditions) parent->hydrolysis photodegradation Photodegradation (UV-Vis Light) parent->photodegradation oxidation Oxidation (e.g., H₂O₂) parent->oxidation

Caption: Primary stress factors for this compound degradation.

G parent This compound intermediate Tetrahedral Intermediate parent->intermediate + H₂O/OH⁻ product1 Isonicotinic Acid intermediate->product1 C-C Bond Cleavage product2 4-Formylpyridine intermediate->product2 C-C Bond Cleavage G parent This compound excited_state Excited State [DPM]* parent->excited_state hν (UV-Vis) isomerization Photoisomerization Products excited_state->isomerization fragmentation Ring-Opened Products excited_state->fragmentation

Caption: Potential photodegradation pathways.

REFERENCES

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. [Link]

  • Wieszczycka, K., Gorzelanczyk, A., & Zembrzuska, J. (2013). Photodegradation of pyridylketoximes in methanolic solutions under UV–Vis radiation. Research on Chemical Intermediates, 39(3), 853–868. [Link]

  • Ioele, G., Gündüz, M. G., De Luca, M., Şimşek, R., Şafak, C., Muzzalupo, R., & Ragno, G. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(2), 107–115. [Link]

  • De Luca, M., Ioele, G., Spatari, C., & Ragno, G. (2016). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Pharmaceuticals, 9(3), 49. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Ahuja, S., & Scypinski, S. (Eds.). (2010). Handbook of modern pharmaceutical analysis. Academic press.

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology online, 24(2), 1-14.

Sources

Troubleshooting low yield in Di(pyridin-4-yl)methanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Di(pyridin-4-yl)methanone Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges in obtaining high yields of this important heterocyclic ketone. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most common reasons for this in this compound synthesis?

Low yields are a frequent challenge in organic synthesis and can stem from several factors.[1][2] For this compound, the primary culprits are often related to the choice of synthetic route and the inherent reactivity of the pyridine ring.

  • Suboptimal Reaction Pathway: Traditional methods like Friedel-Crafts acylation are generally ineffective for pyridine due to the electron-deficient nature of the ring. The nitrogen atom's lone pair readily complexes with the Lewis acid catalyst, further deactivating the ring towards electrophilic substitution.[3][4]

  • Moisture and Air Sensitivity: Many effective syntheses for this compound involve organometallic intermediates (e.g., Grignard or organolithium reagents), which are highly sensitive to moisture and atmospheric oxygen.[5][6] Water will quench these reagents by protonation, while oxygen can lead to undesired side products.[5][6]

  • Side Reactions: Depending on the chosen route, various side reactions can compete with the desired product formation, consuming starting materials and complicating purification.[1][7]

  • Incomplete Reaction: Insufficient reaction time, incorrect temperature, or improper stoichiometry can lead to incomplete conversion of starting materials.[1]

  • Product Loss During Workup and Purification: The product's polarity and solubility characteristics can lead to losses during extraction and chromatography.[7]

Q2: I'm attempting a Grignard-based synthesis using a 4-halopyridine and a pyridine-4-carbonyl derivative. What specific issues should I be aware of?

This is a plausible route, but it's fraught with potential complications inherent to using Grignard reagents with pyridine-containing substrates.

  • Formation of the Grignard Reagent: Preparing 4-pyridylmagnesium halide can be challenging. The magnesium insertion can be sluggish, and side reactions like Wurtz coupling can occur.

  • Addition vs. Single Electron Transfer (SET): With sterically hindered ketones or certain substrates, the reaction may proceed via a single electron transfer (SET) mechanism rather than the desired nucleophilic addition.[8] This can lead to a variety of byproducts.

  • Basicity of the Grignard Reagent: Grignard reagents are strong bases.[9] If your pyridine-4-carbonyl derivative has any acidic protons, the Grignard reagent may act as a base instead of a nucleophile, leading to deprotonation and recovery of the starting ketone after workup.[8]

  • Reaction with Nitriles: If you are using isonicotinonitrile (pyridine-4-carbonitrile) as the electrophile, the Grignard reagent will add to the nitrile to form an imine intermediate.[10] This must be hydrolyzed in a separate acidic workup step to yield the ketone.[10] Incomplete hydrolysis will result in the imine as a major impurity.

Troubleshooting Workflow for Grignard-Based Synthesis

start Low Yield in Grignard Synthesis check_reagents Are 4-halopyridine and Mg absolutely dry? Are solvents anhydrous? start->check_reagents check_reagents->start No, dry everything! check_formation Is Grignard reagent forming? (Test with iodine or quench a sample) check_reagents->check_formation Yes check_formation->start No, optimize formation check_addition Is the addition step failing? Monitor by TLC/LC-MS check_formation->check_addition Yes side_reactions Multiple spots on TLC? (Wurtz coupling, SET byproducts) check_addition->side_reactions Yes, byproducts observed workup_issue Is the product being lost during workup? Check aqueous layer check_addition->workup_issue No clear reaction hydrolysis_fail Using nitrile? Is hydrolysis incomplete? (Imine impurity detected) check_addition->hydrolysis_fail Using nitrile optimize_conditions Optimize: Temperature, addition rate, equivalents of Grignard side_reactions->optimize_conditions purification_problem Difficulty in purification? Consider alternative chromatography workup_issue->purification_problem hydrolysis_fail->optimize_conditions Incomplete optimize_conditions->start Re-run experiment purification_problem->start Re-evaluate procedure

Caption: Troubleshooting flowchart for Grignard-based synthesis.

Q3: I am trying to synthesize this compound by oxidizing di(pyridin-4-yl)methanol. My yields are poor and I see multiple products. Why is this happening?

The oxidation of di(pyridin-4-yl)methanol is a common and effective route. However, low yields often point to issues with the choice of oxidant or the reaction conditions.

  • Over-oxidation: Strong, non-selective oxidizing agents (e.g., permanganate under harsh conditions) can potentially cleave the C-C bond or oxidize the pyridine ring itself, leading to a complex mixture of byproducts.

  • Incomplete Oxidation: Milder oxidants might require longer reaction times or elevated temperatures to go to completion. If the reaction is stopped prematurely, you will have a mixture of the starting alcohol and the desired ketone, which can be difficult to separate.

  • Instability of the Product: The product, this compound, might be susceptible to degradation under the reaction conditions, especially if prolonged heating or strongly acidic/basic media are used.

  • Formation of Byproducts: Some oxidation reactions can generate radical intermediates, which might lead to dimerization or other undesired coupling products.

Recommended Oxidation Protocol

A reliable method for this transformation is oxidation using manganese dioxide (MnO₂) in an inert solvent like dichloromethane (DCM) or chloroform. MnO₂ is a relatively mild and selective oxidant for allylic and benzylic-type alcohols.

Step-by-Step Protocol:

  • Preparation: Ensure all glassware is thoroughly dried.

  • Reaction Setup: To a solution of di(pyridin-4-yl)methanol (1 equivalent) in dry DCM, add activated manganese dioxide (5-10 equivalents by weight).

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is heterogeneous, so efficient stirring is crucial.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction can take several hours to days depending on the activity of the MnO₂.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with DCM.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

ParameterRecommended ConditionRationale
Oxidant Activated Manganese Dioxide (MnO₂)Mild and selective for the alcohol, minimizing over-oxidation and side reactions.
Solvent Dichloromethane (DCM) or ChloroformInert and provides good solubility for the starting material.
Temperature Room TemperatureSufficient for the oxidation while minimizing thermal degradation.
Stoichiometry 5-10 equivalents of MnO₂A large excess is often required for this heterogeneous reaction to drive it to completion.
Q4: My TLC plate shows a major byproduct that I can't identify. What are some common impurities in this synthesis?

Identifying byproducts is key to optimizing your reaction.[11][12] The nature of the impurities will be highly dependent on your synthetic route.

  • From Grignard/Organolithium Routes:

    • Starting Alcohol: If the reaction is incomplete or the workup is not sufficiently hydrolyzing, you may isolate di(pyridin-4-yl)methanol.

    • Bipyridine Species: Wurtz-type coupling of the 4-halopyridine can lead to 4,4'-bipyridine.

    • Protonated Starting Material: If your Grignard reagent is quenched by a proton source, you will regenerate pyridine from your 4-halopyridine.

  • From Oxidation Routes:

    • Unreacted Starting Material: Di(pyridin-4-yl)methanol is a common impurity if the oxidation is incomplete.

    • Over-oxidation Products: Depending on the oxidant, you might see isonicotinic acid or other degradation products.[13]

  • General Impurities:

    • Solvent Adducts: In some cases, reactive intermediates can trap solvent molecules.

    • Dimerization Products: Radical pathways can sometimes lead to dimerization of intermediates.[14]

Diagnostic Workflow for Impurity Identification

start Unknown Impurity Observed isolate_impurity Isolate impurity via prep-TLC or column chromatography start->isolate_impurity mass_spec Run Mass Spectrometry (LC-MS, HRMS) to determine molecular weight isolate_impurity->mass_spec nmr_spec Run NMR Spectroscopy (¹H, ¹³C) to determine structure mass_spec->nmr_spec compare_data Compare spectral data with known possible side products nmr_spec->compare_data compare_data->start No Match, Re-evaluate confirm_structure Structure Confirmed compare_data->confirm_structure Match Found adjust_reaction Adjust reaction conditions to minimize impurity formation confirm_structure->adjust_reaction

Caption: A logical workflow for identifying unknown byproducts.

Q5: Are there alternative, potentially higher-yielding, synthetic routes to this compound?

Yes, exploring alternative pathways is a crucial part of process optimization. Given the challenges with classical methods, modern synthetic chemistry offers several powerful alternatives.

  • Palladium-Catalyzed Carbonylative Cross-Coupling: A robust method involves the coupling of two molecules of a 4-halopyridine with carbon monoxide, catalyzed by a palladium complex. This can be a high-yielding, albeit more expensive, route.

  • Reaction of 4-Pyridyllithium with a Pyridine-4-carbonyl Source: Generating 4-pyridyllithium via lithium-halogen exchange from 4-halopyridine at low temperatures, followed by reaction with an electrophile like isonicotinic acid ester or N,O-dimethylisonicotinamide (Weinreb amide), can be very effective. The Weinreb amide is particularly useful as it helps prevent the common problem of over-addition that occurs with esters and Grignard reagents.[9]

  • Oxidation of 4,4'-Methylenedipyridine: If the methylene-bridged precursor is available, its oxidation to the ketone can be a viable route. Recent advances have shown that copper-catalyzed oxidation using water as the oxygen source can be effective for similar transformations.[15]

Comparison of Synthetic Routes

Synthetic RouteProsConsKey Considerations
Grignard + Nitrile/Ester Inexpensive reagents.[16]Moisture sensitive, potential for side reactions, requires careful control.[6][8]Strict anhydrous conditions are essential.[5]
Oxidation of Alcohol Often clean, high-yielding with the right oxidant.Requires synthesis of the precursor alcohol.Choice of oxidant is critical to avoid side reactions.
Organolithium + Weinreb Amide Generally high-yielding and clean, avoids over-addition.Requires very low temperatures (-78 °C), moisture sensitive.The Weinreb amide must be synthesized first.
Pd-Catalyzed Carbonylation Can be very high-yielding and have broad substrate scope.Requires expensive palladium catalyst and ligands, uses toxic CO gas.Requires specialized equipment for handling CO.

References

  • Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube.
  • Organometallic Complexes of Pyridines and Benzannulated Pyridines. (2025). Request PDF.
  • Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. (n.d.). Chemical Society Reviews (RSC Publishing).
  • Technical Support Center: Optimizing Metal Complex Synthesis with Pyridine-Containing Ligands. (n.d.). Benchchem.
  • Friedel-Crafts acylation reactions in pyridinium based ionic liquids. (2025). ResearchGate.
  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2025). Organic Letters - ACS Publications.
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (n.d.). PMC - NIH.
  • Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst?. (2024). Quora.
  • Technical Support Center: Synthesis of Pyridone Derivatives. (n.d.). Benchchem.
  • Best practices for handling anhydrous reactions for pyridine synthesis. (n.d.). Benchchem.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (2020). PMC - PubMed Central.
  • Isonicotinic acid. (n.d.). Wikipedia.
  • Grignard reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry.
  • troubleshooting low yield in Insulin B (20-30) peptide synthesis. (n.d.). Benchchem.
  • Dealing with low yield during the chemical synthesis of Purpurin. (n.d.). Benchchem.
  • Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. (2023). NIH.
  • Reduction of CO2 to Methanol Catalyzed by a Biomimetic Organo-Hydride Produced from Pyridine. (n.d.). Journal of the American Chemical Society.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC.
  • Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. (n.d.). PMC - NIH.

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Improving the solubility of Di(pyridin-4-yl)methanone for catalytic reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Improving the Solubility of Di(pyridin-4-yl)methanone for Catalytic Reactions

Document ID: TSC-DPM-001

Version: 1.0

For: Researchers, scientists, and drug development professionals

Introduction

Welcome to the Technical Support Center for this compound applications in catalysis. This compound, also known as 4,4'-dipyridyl ketone, is a versatile ligand and building block in coordination chemistry and catalysis.[1] Its rigid structure and the coordinating ability of its two pyridine nitrogen atoms make it a valuable component in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and discrete catalytic complexes. However, a common challenge encountered by researchers is its limited solubility in many common organic solvents, which can hinder its application in homogeneous catalysis.

This guide provides a comprehensive resource for troubleshooting and overcoming solubility issues with this compound in your catalytic reactions. We will explore the fundamental reasons for its solubility characteristics and offer a range of practical solutions, from solvent selection to chemical modification.

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to resolve them.

Issue 1: this compound fails to dissolve sufficiently in the chosen reaction solvent.

Question: I am trying to set up a catalytic reaction and my this compound is not dissolving in my solvent at the desired concentration. What can I do?

Answer:

This is a frequent challenge. The limited solubility of this compound stems from its planar, crystalline structure which leads to strong intermolecular forces in the solid state. Here is a systematic approach to address this:

1. Solvent Selection & Optimization:

The principle of "like dissolves like" is a good starting point. This compound is a polar molecule.

  • Recommended Solvents: For many applications involving organometallic complexes, polar aprotic solvents are effective, especially with heating.[2] Consider the following:

    • Dimethylformamide (DMF): Often the solvent of choice for dissolving pyridine-based ligands and their metal complexes, particularly with gentle heating.

    • Dimethyl Sulfoxide (DMSO): Another powerful polar aprotic solvent capable of dissolving a wide range of organic and inorganic compounds.[3]

    • Tetrahydrofuran (THF): A moderately polar ether that can be effective, sometimes in combination with other solvents.

    • Acetonitrile (MeCN): A polar aprotic solvent commonly used in catalysis.

  • Co-solvent Systems: If a single solvent is not effective or not compatible with your reaction conditions, a co-solvent system can be a powerful tool. For instance, a mixture of a highly polar solvent like DMF or DMSO with a less polar solvent like THF or dichloromethane (DCM) can sometimes provide the ideal balance of solubilizing power and reaction compatibility.

Solvent Miscibility Overview:

SolventMiscible with DMF?Miscible with DMSO?Miscible with THF?
Water YesYesYes
Methanol YesYesYes
Ethanol YesYesYes
Acetone YesYesYes
Acetonitrile YesYesYes
Dichloromethane YesYesYes
Toluene YesYesNo
Hexane NoNoYes

This table provides a general guide. Always perform a small-scale test to confirm miscibility and solubility for your specific application.

2. The Role of Temperature:

Solubility is often temperature-dependent. Gently heating the solvent while stirring can significantly increase the dissolution rate and the amount of this compound that can be dissolved.

  • Protocol for Thermal Dissolution:

    • Add the desired amount of this compound to your reaction vessel.

    • Add a portion of the chosen solvent.

    • While stirring, gradually heat the mixture using a water or oil bath.

    • Monitor the dissolution. Add more solvent as needed to reach the desired concentration.

    • Caution: Be aware of the boiling point of your solvent and ensure your experimental setup is appropriate for heating.

3. Sonication:

Applying ultrasonic energy can help to break down the crystal lattice of the solid, accelerating the dissolution process.

  • Experimental Workflow for Solubility Enhancement:

G start Start: Insoluble this compound solvent Select a polar aprotic solvent (e.g., DMF, DMSO) start->solvent heat Gently heat the mixture with stirring solvent->heat sonicate Apply sonication heat->sonicate cosolvent Introduce a co-solvent sonicate->cosolvent No success Solution achieved sonicate->success Soluble? protonate Consider protonation (see Issue 2) cosolvent->protonate No cosolvent->success Soluble? modify Synthesize a more soluble derivative (see FAQ) protonate->modify No protonate->success Soluble? modify->success fail Insoluble modify->fail

Caption: Decision workflow for solubilizing this compound.

Issue 2: The reaction requires a protic or less polar solvent where this compound has very low solubility.

Question: My catalytic system is sensitive to aprotic polar solvents like DMF. How can I use this compound in solvents like alcohols or even aqueous mixtures?

Answer:

This is a common constraint in catalysis. When the ideal reaction solvent is a poor solvent for your ligand, a chemical modification approach is often necessary.

1. Protonation to Form a Soluble Salt:

The pyridine moieties of this compound are basic and can be protonated to form salts. These salts often exhibit significantly higher solubility in polar protic solvents, including water.

  • Mechanism of Solubility Enhancement via Protonation: The lone pair of electrons on the nitrogen atom of the pyridine ring can accept a proton from an acid, forming a pyridinium cation. This ionic species has much stronger interactions with polar solvent molecules, leading to increased solubility. Pyridine is weakly basic and forms a crystalline hydrochloride salt with hydrochloric acid.[4]

  • Protocol for In-Situ Protonation:

    • Suspend this compound in your chosen protic solvent (e.g., methanol, ethanol, water).

    • Slowly add a stoichiometric amount of a suitable acid (e.g., HCl, HBF₄, acetic acid) while stirring. Use the minimum amount of acid necessary to achieve dissolution.

    • The formation of the pyridinium salt should lead to a clear solution.

    • Important Consideration: Assess the compatibility of the acid and the resulting salt with your catalytic system. The presence of an acid could influence the catalyst's activity or stability.

2. Phase-Transfer Catalysis:

For reactions in biphasic systems (e.g., organic/aqueous), a phase-transfer catalyst can be employed to transport the ligand or its complex across the phase boundary.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the poor solubility of this compound?

A1: The poor solubility is primarily due to its high crystal lattice energy. The planar structure of the molecule allows for efficient packing in the solid state, leading to strong intermolecular π-π stacking and dipole-dipole interactions. Significant energy is required to overcome these forces and solvate the individual molecules.

Q2: Are there any derivatives of this compound that are inherently more soluble?

A2: Yes, modifying the chemical structure of the ligand is a powerful strategy to enhance solubility. The addition of solubilizing groups to the pyridine rings can disrupt the crystal packing and increase interactions with the solvent.

  • Strategies for Ligand Modification:

    • Alkylation: Introducing alkyl chains (e.g., methyl, ethyl, butyl) onto the pyridine rings can increase their lipophilicity and improve solubility in less polar organic solvents.

    • Functionalization with Polar Groups: Adding polar functional groups like hydroxyl (-OH), methoxy (-OCH₃), or even charged moieties like sulfonates (-SO₃⁻) can enhance solubility in polar and protic solvents.

  • Synthetic Workflow for Ligand Modification:

G start Start: this compound strategy Select Solubilizing Group (Alkyl, Polar, etc.) start->strategy synthesis Perform Chemical Synthesis to Functionalize Pyridine Rings strategy->synthesis purification Purify the Modified Ligand synthesis->purification characterization Characterize the New Ligand (NMR, MS, etc.) purification->characterization solubility_test Test Solubility in Target Solvents characterization->solubility_test end Use in Catalytic Reaction solubility_test->end

Caption: General workflow for synthesizing more soluble this compound derivatives.

Q3: Can the solubility of the resulting metal complex be different from the free ligand?

A3: Absolutely. The coordination of this compound to a metal center can significantly alter the overall polarity, size, and shape of the molecule, thereby changing its solubility profile. It is not uncommon for a sparingly soluble ligand to form a more soluble metal complex, or vice versa. The solubility of the complex will depend on the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere.[2]

Q4: Where can I find quantitative solubility data for this compound?

A4: Unfortunately, comprehensive, publicly available quantitative solubility data (e.g., in g/L or mol/L) for this compound in a wide range of solvents is limited in the scientific literature. Therefore, it is highly recommended to perform preliminary solubility tests with small amounts of your compound in the solvents you intend to use for your catalytic reaction.

References

  • Technical Support Center: Optimizing Metal Complex Synthesis with Pyridine-Containing Ligands. Benchchem.
  • Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. ACS Publications. Available from: [Link]

  • What solvents are DMSO/DMF miscible with? : r/OrganicChemistry. Reddit. Available from: [Link]

  • is the transition metal pyridine complex soluble in water? specifically dichlorotetrakis pyridine iron, I don't have much information about it : r/chemistry. Reddit. Available from: [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available from: [Link]

  • Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. National Institutes of Health. Available from: [Link]

  • DIPYRIDIN-4-YLMETHANONE | 900998-1G | SIGMA-ALDRICH | SLS Ireland. Scientific Laboratory Supplies (SLS). Available from: [Link]

  • Application of Biobased Solvents in Asymmetric Catalysis. National Institutes of Health. Available from: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available from: [Link]

  • Use of Water-Soluble Ligands in Homogeneous Catalysis. Scilit. Available from: [Link]

  • DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. YorkSpace. Available from: [Link]

  • Pd-Dissolution through a mild and effective one-step reaction and its application for Pd-recovery from spent catalytic converter. The Shifters. Available from: [Link]

  • Pyridine dicarbanion-bonded Ag13 organometallic nanoclusters: synthesis and on-surface oxidative coupling reaction. National Institutes of Health. Available from: [Link]

  • Catalytic Enantioselective Synthesis of 1,4-Dihydropyridines via the Addition of C(1)-Ammonium Enolates to Pyridinium Salts. ResearchGate. Available from: [Link]

  • Benzylidenebis[4-hydroxy-6-methyl-2(1H)-3-pyridinone]s. Sci-Hub. Available from: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available from: [Link]

  • Is there any method to make them completely soluble in DMF/DMSO? ResearchGate. Available from: [Link]

  • Homogeneous Catalysis. ResearchGate. Available from: [Link]

  • Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Thieme. Available from: [Link]

  • Water‐Soluble Ligands, Metal Complexes, and Catalysts: Synergism of Homogeneous and Heterogeneous Catalysis. Technische Universität München. Available from: [Link]

  • Bis[4-(3-aminophenoxy)phenyl] ketone. National Institutes of Health. Available from: [Link]

  • Finely-Tuned Bis(imino)pyridylcobalt Complexes Enhance Ethylene Polymerization: The Role of Bulky and Halogen Substituents. National Institutes of Health. Available from: [Link]

  • A cooperative Pd/Co catalysis system for the asymmetric (4+2) cycloaddition of vinyl benzoxazinones with N-acylpyrazoles. Royal Society of Chemistry. Available from: [Link]

  • Recommendations for Purification of a DMSO-soluble Peptide? ResearchGate. Available from: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Metal–ligand cooperative approaches in homogeneous catalysis using transition metal complex catalysts of redox noninnocent ligands. Royal Society of Chemistry. Available from: [Link]

  • MnZnFe2O4@SrWO4 Ceramic Composite as an Efficient Non-Noble Electrocatalyst for the Oxygen Evolution Reaction in Alkaline Media[v1]. Preprints.org. Available from: [Link]

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Technical Support Center: Prevention of Autoxidation in Di-4-pyridylmethane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with Di-4-pyridylmethane derivatives. Its purpose is to provide expert guidance on preventing the autoxidation of these compounds, a common challenge that can compromise experimental integrity and product stability. By understanding the underlying mechanisms and implementing the robust protocols detailed herein, you can ensure the quality and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What is autoxidation and why are Di-4-pyridylmethane derivatives susceptible to it?

A1: Autoxidation is a spontaneous, slow oxidation process that occurs in the presence of atmospheric oxygen under ambient conditions.[1] Di-4-pyridylmethane derivatives are particularly susceptible due to the methylene bridge connecting the two pyridine rings. This benzylic position is prone to hydrogen atom abstraction, initiating a free-radical chain reaction that leads to degradation.

Q2: What are the common signs that my Di-4-pyridylmethane derivative has undergone autoxidation?

A2: The most common indicators of autoxidation include:

  • A change in color of the solid compound or its solutions, often to yellow or brown.

  • The appearance of new, often more polar, spots on Thin Layer Chromatography (TLC) analysis.

  • Inconsistent or unexpected results in downstream applications.

  • Changes in spectroscopic data, such as the appearance of new peaks in NMR or IR spectra.

Q3: What are the primary degradation products I should expect from the autoxidation of a Di-4-pyridylmethane derivative?

A3: Based on the autoxidation mechanism of analogous compounds, the primary degradation products are typically the corresponding Di-4-pyridylketone and Di-4-pyridylcarbinol . The ketone is formed through the oxidation of the methylene bridge, while the carbinol is a common intermediate.

Q4: Can I reverse the autoxidation process?

A4: Reversing autoxidation is generally not feasible. Once the degradation products have formed, they are typically stable. The focus should therefore be on preventing the process from occurring in the first place. Purification of the partially degraded material may be possible, but it is often more practical to discard the degraded batch and implement preventative measures for new material.

Q5: What are the key environmental factors that accelerate autoxidation?

A5: The rate of autoxidation is significantly influenced by:

  • Oxygen: As a key reactant, the presence of atmospheric oxygen is the primary driver of autoxidation.

  • Light: UV and visible light can provide the energy to initiate the free-radical chain reaction.[2]

  • Heat: Elevated temperatures increase the rate of chemical reactions, including autoxidation.

  • Trace Metals: Transition metal ions can act as catalysts in the autoxidation process.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
A new, more polar spot appears on TLC after storing the compound for a short period. Formation of Di-4-pyridylcarbinol, an intermediate in the autoxidation pathway.1. Confirm the identity of the new spot by spectroscopic methods if possible. 2. Immediately implement stricter storage protocols as outlined in the "Experimental Protocols" section. 3. Consider repurifying the material if the impurity level is low.
A new, less polar spot appears on TLC, and the compound has a yellowish tint. Formation of Di-4-pyridylketone, a common final oxidation product.1. The presence of the ketone indicates significant degradation. 2. It is recommended to discard the batch and synthesize or procure fresh material. 3. Thoroughly review your handling and storage procedures to identify and rectify the source of oxygen exposure.
A reaction using a Di-4-pyridylmethane derivative is sluggish or fails, even with freshly prepared material. The compound may be undergoing rapid autoxidation in the reaction mixture.1. Ensure all solvents are rigorously degassed prior to use. 2. Run the reaction under a strictly inert atmosphere (e.g., using a Schlenk line or in a glovebox). 3. Consider adding a small amount of a compatible antioxidant, such as BHT, to the reaction mixture if it does not interfere with the desired chemistry.
The solid Di-4-pyridylmethane derivative has discolored over time in the original container. The container seal may be compromised, allowing slow oxygen ingress.1. Transfer the material to a new, clean, and dry amber glass vial with a tight-fitting cap. 2. For long-term storage, flush the vial with an inert gas (argon or nitrogen) before sealing. 3. Store the vial in a cool, dark, and dry place, such as a desiccator or a freezer.

Visualizing the Autoxidation Pathway

The following diagram illustrates the proposed free-radical autoxidation pathway of Di-4-pyridylmethane.

Autoxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_products Product Formation Initiator Initiator (Light, Heat, Metal Ion) Di4PM Di-4-pyridylmethane Initiator->Di4PM -H• Radical_1 Di-4-pyridylmethyl Radical Di4PM->Radical_1 Peroxy_Radical Peroxy Radical Radical_1->Peroxy_Radical + O₂ Radical_1->Peroxy_Radical O2 O₂ Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + Di-4-pyridylmethane - Di-4-pyridylmethyl Radical Peroxy_Radical->Hydroperoxide Carbinol Di-4-pyridylcarbinol Hydroperoxide->Carbinol Reduction Hydroperoxide->Carbinol Ketone Di-4-pyridylketone Hydroperoxide->Ketone Decomposition Hydroperoxide->Ketone

Caption: Proposed autoxidation pathway of Di-4-pyridylmethane.

Experimental Protocols

Protocol 1: Setting Up an Inert Atmosphere Experiment using a Schlenk Line

This protocol describes the fundamental steps for conducting a reaction under an inert atmosphere to prevent autoxidation.

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Schlenk flask

  • Rubber septa

  • Syringes and needles

  • Cannula

  • Degassed solvents

  • Di-4-pyridylmethane derivative

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C overnight and cooled under a stream of inert gas.

  • System Purge: Assemble the reaction apparatus (e.g., Schlenk flask with a stir bar and condenser) and connect it to the Schlenk line.

  • Evacuate-Refill Cycles: Carefully evacuate the flask using the vacuum manifold, then backfill with inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure all atmospheric oxygen is removed.[4][5]

  • Addition of Reagents:

    • Solids: If the Di-4-pyridylmethane derivative is an air-stable solid, it can be added to the flask before purging. If it is air-sensitive, it should be added under a positive flow of inert gas or in a glovebox.

    • Liquids: Use a gas-tight syringe to transfer degassed solvents and liquid reagents through a rubber septum.[6][7]

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil bubbler.[6]

  • Work-up: Perform all subsequent manipulations (e.g., quenching, extraction, filtration) under an inert atmosphere until the product is no longer air-sensitive.

Schlenk_Line_Workflow start Start dry_glassware Dry Glassware (Oven, >120°C) start->dry_glassware assemble_apparatus Assemble Apparatus dry_glassware->assemble_apparatus connect_to_schlenk Connect to Schlenk Line assemble_apparatus->connect_to_schlenk evacuate_refill Perform 3x Evacuate-Refill Cycles connect_to_schlenk->evacuate_refill add_reagents Add Reagents (Under Inert Atmosphere) evacuate_refill->add_reagents run_reaction Run Reaction (Positive Inert Gas Pressure) add_reagents->run_reaction workup Inert Atmosphere Work-up run_reaction->workup end End workup->end

Sources

Technical Support Center: Synthesis of 3-Amino-2,3-dihydropyrid-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-2,3-dihydropyrid-4-one analogs. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific heterocyclic scaffold. The introduction of a 3-amino substituent into the 2,3-dihydropyrid-4-one core presents a unique set of synthetic hurdles that require careful consideration of reaction pathways, protecting group strategies, and purification techniques. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific literature, to help you navigate these complexities and achieve your synthetic goals.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of 3-amino-2,3-dihydropyrid-4-one analogs, particularly when using the popular ynone cyclization strategy.

Question 1: My primary reaction yields are consistently low. The starting material is consumed, but the desired 6-endo-dig cyclization product is only a minor component. What is happening?

Answer: Low yields in this synthesis are most often due to competing side reactions that are energetically favorable. The introduction of the 3-amino group creates multiple nucleophilic and reactive sites, leading to several undesired pathways. The most common culprits are:

  • Competitive 5-exo-dig or 5-endo-dig Cyclization: Instead of the desired 6-membered ring formation, the reaction may favor the formation of a 5-membered ring, which can be kinetically preferred under certain conditions.[1][2] Standard conditions that typically promote 6-endo-dig cyclizations, such as the use of AgOTf, AuCl, or Pd(MeCN)₄(BF₄)₂, have been shown in some cases to exclusively provide the 5-endo-dig product.

  • β-Elimination of the Ynone Intermediate: The ynone precursor itself can be unstable. The presence of a base (even a mild one like a free amine) can induce β-elimination, leading to the degradation of this key intermediate before it has a chance to cyclize.[1][2]

  • Dimerization: The α-amino carbonyl intermediates are susceptible to self-condensation or dimerization, leading to high molecular weight impurities that are difficult to separate from the desired product.[1][2]

Troubleshooting Workflow:

G start Low Yield of Desired 3-Amino-2,3-dihydropyrid-4-one check_side_products Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) start->check_side_products five_membered_ring 5-Membered Ring (5-exo/endo-dig product) Detected? check_side_products->five_membered_ring elimination_dimer β-Elimination or Dimerization Products Detected? check_side_products->elimination_dimer five_membered_ring->elimination_dimer No protecting_group Re-evaluate Amino Protecting Group Strategy five_membered_ring->protecting_group Yes elimination_dimer->protecting_group Yes temp_base Optimize Reaction Conditions: - Lower Temperature - Use Non-nucleophilic Base elimination_dimer->temp_base Yes teoc_strategy Use Teoc protection for the β-amino group to prevent elimination. protecting_group->teoc_strategy boc_mom_strategy Use dual Boc/MOM protection for the α-amino group to prevent competitive cyclization. protecting_group->boc_mom_strategy

Caption: Troubleshooting workflow for low reaction yields.

Question 2: I am struggling with choosing the correct protecting group for my amino substituent. How do I prevent competitive cyclization and β-elimination?

Answer: Protecting group strategy is arguably the most critical factor for success. The choice depends on whether you are synthesizing an analog with an α-amino or β-amino group at the 3-position. A simple Boc or Cbz group is often insufficient to prevent the side reactions mentioned above.

  • For β-Amino Precursors (Preventing β-Elimination): The primary challenge is preventing elimination of the ynone. A (2-(trimethylsilyl)ethoxy)carbonyl (Teoc) group is highly effective. Its bulk and electronic properties disfavor the conformation required for elimination, allowing the desired 6-endo-dig cyclization to proceed.[1][2]

  • For α-Amino Precursors (Preventing Competitive Cyclization): The main issue is the nitrogen participating in an undesired 5-endo-dig cyclization. A dual-protection strategy using both a Boc group and a methoxymethyl (MOM) ether on the same nitrogen (Boc-MOM protection) has been shown to be effective. This combination sufficiently reduces the nucleophilicity of the nitrogen and sterically hinders the undesired cyclization pathway.[1]

Problematic MoietyPrimary Side ReactionRecommended Protecting GroupRationale
β-Amino Groupβ-Elimination of YnoneTeocDisfavors elimination pathway, allowing for 6-endo-dig cyclization.[1]
α-Amino Group5-endo-dig CyclizationBoc-MOM (dual protection)Reduces nitrogen nucleophilicity and provides steric hindrance.[1]

Question 3: My product appears impure by NMR even after flash chromatography. What are some tips for effective purification?

Answer: Purification can be challenging due to the polarity of the dihydropyridone core and potential for trace impurities.

  • Chromatography Media and Eluent: Standard silica gel is generally effective. A gradient elution is highly recommended. Start with a non-polar system (e.g., 10% Ethyl Acetate in Hexanes) to elute non-polar impurities and gradually increase the polarity to 25-30% EtOAc to elute your product.[1] Avoid using amine-containing eluents (like triethylamine) unless your compound is unstable on silica, as this can complicate analysis.

  • Filtration as a Pre-purification Step: In some synthetic steps, such as the formation of a mono-Boc protected diamine intermediate, a simple filtration may be sufficient to achieve high purity, avoiding the need for chromatography.[1]

  • Aqueous Extraction: For certain intermediates, such as differentially protected diaminopropionic acid derivatives, purification can be achieved through simple aqueous extractions, which is a highly efficient and scalable method.[1]

  • Characterization of Impurities: If you cannot remove an impurity, try to characterize it. Is it a dimer? Is it the 5-membered ring byproduct? Knowing the identity of the impurity can help you go back and optimize the reaction conditions to prevent its formation in the first place.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for constructing the 3-amino-2,3-dihydropyrid-4-one core?

A1: The most versatile and commonly reported method involves the generation of an α- or β-amino ynone, followed by an intramolecular 6-endo-dig cyclization to form the heterocyclic core.[1][2] This strategy allows for significant variation in substituents. Alternative methods, such as hetero-Diels-Alder reactions, are common for synthesizing 2,3-dihydropyranones, but are challenging to adapt for the introduction of a 3-amino substituent.[1] Aza-Michael additions are also a powerful tool for forming piperidine rings and can be considered for related scaffolds.[3]

G cluster_0 Synthetic Workflow start Protected Amino Acid weinreb Weinreb Amide Formation start->weinreb ynone Addition of Alkynyllithium weinreb->ynone cyclization Key Step: 6-endo-dig Cyclization ynone->cyclization deprotection Final Deprotection cyclization->deprotection product 3-Amino-2,3-dihydropyrid-4-one deprotection->product

Caption: General synthetic workflow for 3-amino-2,3-dihydropyrid-4-ones.

Q2: How do I properly characterize my final compound and key intermediates?

A2: A combination of NMR spectroscopy and high-resolution mass spectrometry (HRMS) is essential.

  • ¹H and ¹³C NMR: These will confirm the core structure and the presence of all expected functional groups. For the final product, pay close attention to the chemical shifts and coupling constants of the protons on the dihydropyridone ring.[1][4]

  • HRMS (ESI+): This is crucial for confirming the elemental composition of your molecule. The observed mass should be within a very small error margin (e.g., < 5 ppm) of the calculated mass.[1]

  • TLC Analysis: Thin-layer chromatography is indispensable for monitoring reaction progress and for determining the appropriate solvent system for column chromatography.[1]

Q3: Are there any specific stability concerns with the final 3-amino-2,3-dihydropyrid-4-one compounds?

A3: While the parent amiclenomycin is known to be chemically unstable, synthetic analogs can exhibit greater stability.[2] However, the dihydropyridone ring system can be susceptible to oxidation or hydrolysis under harsh acidic or basic conditions. It is recommended to store the final compounds as solids, protected from light and moisture, at low temperatures. For related aminopyridine structures, studies have shown excellent chemical stability as encapsulated powders for at least 6 months at room temperature or under refrigeration.[5]

Key Experimental Protocol: 6-endo-dig Cyclization (Example)

This protocol is a generalized example based on literature procedures for the cyclization of an amino-ynone precursor.[1] Note: This is an illustrative example. Specific conditions, catalysts, and protecting groups must be optimized for your specific substrate.

  • Preparation: Ensure the amino-ynone starting material is pure and has been dried under high vacuum. Use an anhydrous solvent dispensing system to obtain dry solvents (e.g., CH₂Cl₂ or THF).[1]

  • Reaction Setup: To a solution of the amino-ynone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an inert atmosphere (Argon or Nitrogen) at 0 °C, add the appropriate catalyst (e.g., AgOTf, AuCl, or another suitable Lewis acid) (0.1 equiv).

  • Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by TLC, checking for the consumption of the starting material and the appearance of the new product spot.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, dry with MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[1]

  • Characterization: Collect the relevant fractions and concentrate to afford the 2,3-dihydropyrid-4-one product. Characterize thoroughly by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

References

  • Borgaro, J. G., et al. (2017). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Chemical Biology. Available at: [Link]

  • Borgaro, J. G., et al. (2017). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogues as Mechanism-Based Inhibitors of BioA, a Pyridoxal Phosphate-Dependent Enzyme. PubMed. Available at: [Link]

  • Coldham, I., & Watson, S. (2009). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. Available at: [Link]

  • Shestakova, T. S., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2001). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. Available at: [Link]

Sources

Technical Support Center: Overcoming Aggregation in Di(pyridin-4-yl)methanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address aggregation and solubility challenges encountered during chemical reactions involving Di(pyridin-4-yl)methanone. Our goal is to equip you with the foundational knowledge and practical protocols to mitigate these issues, ensuring higher yields, improved purity, and more reliable experimental outcomes.

Introduction: The Challenge of this compound Aggregation

This compound is a valuable building block in medicinal chemistry and materials science, notably as a precursor for ligands in metal-organic frameworks. Its rigid, planar structure, characterized by two pyridine rings, can lead to strong intermolecular π-π stacking interactions. While these interactions are beneficial for forming ordered crystalline materials, they can also lead to premature precipitation and aggregation in solution, posing a significant challenge during synthesis and purification. This guide will walk you through understanding and overcoming these hurdles.

Part 1: Troubleshooting Guide - Diagnosis and Solutions

This section is designed to help you identify the root cause of aggregation-related issues in your this compound reactions and provides actionable solutions.

Issue 1: Reagent or Product Precipitates Unexpectedly During Reaction

Symptoms:

  • The reaction mixture becomes a thick, unmanageable slurry.

  • Stirring is impeded or stops completely.

  • Analysis by TLC or LC-MS shows incomplete conversion of starting materials.

Root Causes & Solutions:

Root CauseScientific ExplanationTroubleshooting Steps
Poor Solubility of Reactants or Products The chosen solvent may not be able to maintain all species in the solution phase as the reaction progresses and the concentration of the product increases. This compound, with its polar pyridine nitrogens and aromatic rings, can have limited solubility in common non-polar and some polar aprotic solvents.1. Re-evaluate Your Solvent Choice: Consult the solvent miscibility and solubility table below. Consider using a more polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), which are known to be effective for pyridine-containing compounds.[1] 2. Use a Solvent Mixture: A combination of solvents can often provide the right balance of polarity to keep all components dissolved. For instance, a mixture of a good solvent (like DMSO) and a less polar co-solvent might be effective. 3. Increase the Reaction Temperature: In many cases, solubility increases with temperature. Carefully warming the reaction mixture (while monitoring for potential side reactions) can help keep everything in solution.
Supersaturation As the reaction produces more this compound or its derivatives, the solution can become supersaturated, leading to rapid and uncontrolled precipitation.1. Slow Addition of Reagents: Instead of adding all reagents at once, use a syringe pump to add one of the key reactants slowly over the course of the reaction. This keeps the concentration of the precipitating species below its saturation point. 2. Increase Solvent Volume: While not always ideal from a process chemistry perspective, simply increasing the amount of solvent can prevent the solution from reaching supersaturation.
pH-Dependent Solubility The pyridine nitrogen atoms in this compound are basic and can be protonated. The resulting pyridinium salt may have drastically different solubility compared to the free base.1. Control the pH: If your reaction conditions are acidic, consider adding a non-nucleophilic base to maintain neutrality. Conversely, if precipitation occurs under basic conditions, a slight acidification might improve solubility. Buffer systems can also be employed for sensitive reactions.
Issue 2: "Oiling Out" - Product Separates as a Liquid Phase

Symptoms:

  • A dense, immiscible liquid (oil) forms in the reaction flask instead of a crystalline solid.

  • The oil may solidify upon cooling, but often as an amorphous solid that is difficult to purify.

Root Causes & Solutions:

Root CauseScientific ExplanationTroubleshooting Steps
High Concentration & High Boiling Point Solvent The product is coming out of the solution at a temperature above its melting point (for this compound, m.p. is 142 °C). This is common when the reaction is run at a high concentration in a high-boiling point solvent.1. Dilute and Re-dissolve: Add more of the reaction solvent to decrease the overall concentration and gently heat to re-dissolve the oil. Then, allow the solution to cool very slowly. 2. Switch to a Lower Boiling Point Solvent: If possible, choose a solvent with a lower boiling point to ensure that crystallization occurs at a temperature below the product's melting point.
Presence of Impurities Impurities can disrupt the crystal lattice formation, leading to the separation of a less-ordered, oily phase.1. Purify Starting Materials: Ensure all starting materials are of high purity before beginning the reaction. 2. Introduce a "Wash" Step: If the oiling out occurs during workup, an aqueous wash might remove ionic or highly polar impurities that are inhibiting crystallization.
Issue 3: Poor Crystal Quality or Fine Powder Formation During Purification

Symptoms:

  • The final product is isolated as a very fine powder, which can be difficult to filter and may trap impurities.

  • Crystals are small, needle-like, or clumped together, indicating poor quality.

Root Causes & Solutions:

Root CauseScientific ExplanationTroubleshooting Steps
Rapid Crystallization Cooling the solution too quickly leads to rapid nucleation, resulting in the formation of many small crystals instead of fewer, larger ones.1. Slow Cooling: Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed. For even slower cooling, place the flask in an insulated container. 2. Gradual Cooling: Once at room temperature, move the flask to a refrigerator, and then to a freezer, to maximize yield without shock-cooling the solution.
High Supersaturation A highly supersaturated solution will crash out of solution quickly, leading to poor crystal morphology.1. Use Less Initial Solvent: Dissolve the crude product in the minimum amount of hot solvent to achieve saturation. 2. Anti-Solvent Crystallization: Dissolve the compound in a "good" solvent (like DMSO or DMF) and then slowly add a "poor" or "anti-solvent" (like water, hexane, or diethyl ether) in which the compound is insoluble, until the solution becomes turbid. This controlled precipitation can lead to better crystal formation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent selection for reactions with this compound?

A1: Based on the structure of this compound, which contains polar nitrogen atoms and aromatic rings, polar aprotic solvents are often a good choice. Consider starting with:

  • Dimethyl Sulfoxide (DMSO): Known to be a good solvent for many pyridine derivatives.[1]

  • N,N-Dimethylformamide (DMF): Another excellent polar aprotic solvent.

  • Acetonitrile (ACN): A less polar option that can be effective.

  • Tetrahydrofuran (THF): A common ethereal solvent.

It is always recommended to perform small-scale solubility tests with your specific starting materials and product before running a large-scale reaction.

Q2: How can I improve the solubility of this compound if I cannot change the primary reaction solvent?

A2: If you are constrained to a particular solvent system, you can try the following:

  • Use of Additives: The addition of a small amount of a high-boiling point, highly polar co-solvent like DMSO or DMF can significantly increase the solubility of polar compounds in a less polar bulk solvent.

  • Phase-Transfer Catalysts: For reactions involving ionic species, a phase-transfer catalyst can help shuttle reactants between phases and may improve overall solubility.

  • Sonication: Applying ultrasonic energy can help to break up aggregates and promote dissolution, particularly at the start of a reaction.

Q3: My reaction is complete, but I am struggling to crystallize the this compound product. What should I do?

A3: If standard slow cooling or anti-solvent crystallization methods are not effective, consider the following advanced techniques:

  • Vapor Diffusion: Dissolve your compound in a small amount of a relatively volatile "good" solvent and place this solution in a sealed container with a larger reservoir of a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the solution of your compound, inducing gradual crystallization. A common and effective system for compounds soluble in DMF is to use Dichloromethane (DCM) as the diffusing anti-solvent.

  • Seed Crystals: If you have a small amount of pure, crystalline material, adding a single seed crystal to a supersaturated solution can induce the growth of larger, higher-quality crystals.

Q4: Can the aggregation of this compound be leveraged for any synthetic advantage?

A4: Yes, in certain contexts. The strong tendency of this compound and its derivatives to form ordered structures through intermolecular interactions is the basis for their use in crystal engineering and the synthesis of metal-organic frameworks (MOFs). By carefully controlling the reaction conditions (solvent, temperature, concentration, and the presence of metal ions), the self-assembly process can be directed to form desired crystalline architectures with specific properties.

Part 3: Experimental Protocols & Data

Solubility and Recrystallization Solvent Screening

The following table provides a starting point for selecting solvents for reactions and recrystallization of this compound. Solubility is categorized as Soluble (S), Sparingly Soluble (SS), or Insoluble (I) at room temperature.

SolventPolarity IndexBoiling Point (°C)Inferred SolubilityRecrystallization Suitability
Water10.2100IGood anti-solvent
Methanol5.165SSPossible with heating
Ethanol4.378SSGood for slow cooling
Isopropanol3.982SSGood for slow cooling
Acetonitrile5.882SSPossible with heating
Acetone5.156SSGood for slow cooling
Ethyl Acetate4.477IGood anti-solvent
Dichloromethane (DCM)3.140SSPossible, but volatile
Tetrahydrofuran (THF)4.066SSPossible with heating
Toluene2.4111IGood anti-solvent
Hexane0.169IGood anti-solvent
DMF6.4153SGood reaction solvent; use anti-solvent for crystallization
DMSO7.2189SGood reaction solvent; use anti-solvent for crystallization

This data is inferred from the structural properties of this compound and general principles of pyridine chemistry.

Protocol 1: General Reaction Setup to Minimize Precipitation

This protocol outlines a general approach for a reaction where this compound or a derivative is expected to have limited solubility.

  • Solvent Selection: Choose a solvent or solvent mixture in which all starting materials and the final product are reasonably soluble at the reaction temperature (e.g., DMF or DMSO).

  • Initial Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve all but one of the reactants in the chosen solvent.

  • Slow Addition: Dissolve the final reactant in a small amount of the reaction solvent and add it to the reaction mixture dropwise using a syringe pump over several hours.

  • Temperature Control: Maintain a constant temperature throughout the reaction. If precipitation is still observed, consider increasing the temperature by 5-10 °C increments.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The goal is to achieve full conversion before proceeding to workup and purification.

Protocol 2: Anti-Solvent Crystallization for Purification

This method is particularly useful for compounds that are highly soluble in one solvent but insoluble in another.

  • Dissolution: Dissolve the crude this compound product in the minimum amount of a "good" solvent (e.g., DMF or DMSO) at room temperature.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., water or ethyl acetate) dropwise to the stirred solution. Continue adding the anti-solvent until the solution becomes persistently turbid.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. For better crystal growth, you can place the flask in a refrigerator overnight.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Part 4: Visualizing the Concepts

Workflow for Troubleshooting Aggregation Issues

Aggregation_Troubleshooting cluster_reaction During Reaction cluster_purification During Purification start Aggregation or Precipitation Observed check_solubility Is the compound known to be soluble in the reaction solvent? start->check_solubility change_solvent Select a more appropriate solvent (e.g., DMF, DMSO) or use a co-solvent. check_solubility->change_solvent No check_concentration Is the reaction highly concentrated? check_solubility->check_concentration Yes end Problem Resolved change_solvent->end increase_temp Increase reaction temperature. increase_temp->end slow_addition Use slow addition of reagents. slow_addition->end dilute Increase solvent volume. check_concentration->dilute Yes purification_issue Does the issue occur during purification/crystallization? check_concentration->purification_issue No dilute->end slow_cooling Employ slow cooling techniques. purification_issue->slow_cooling Yes anti_solvent Use anti-solvent crystallization. purification_issue->anti_solvent Yes vapor_diffusion Try vapor diffusion. purification_issue->vapor_diffusion Yes slow_cooling->end anti_solvent->end vapor_diffusion->end

Caption: A decision-making workflow for addressing aggregation.

Intermolecular Interactions Leading to Aggregation

Aggregation_Mechanism cluster_0 This compound Monomers in Solution cluster_1 Aggregate Formation M1 <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD>NTD><TD>C=OTD><TD>NTD>TR>TABLE> A1 <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD>NTD><TD>C=OTD><TD>NTD>TR>TABLE> M2 <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD>NTD><TD>C=OTD><TD>NTD>TR>TABLE> A2 <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD>NTD><TD>C=OTD><TD>NTD>TR>TABLE> M3 <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD>NTD><TD>C=OTD><TD>NTD>TR>TABLE> A3 <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD>NTD><TD>C=OTD><TD>NTD>TR>TABLE> A1->A2 π-π stacking A2->A3 π-π stacking

Caption: π-π stacking drives aggregation of this compound.

References

  • How to prevent compound precipitation during flash column chromatography. Biotage. (2023). [Link]

Sources

Technical Support Center: Enhancing the Efficiency of Di(pyridin-4-yl)methanone-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Di(pyridin-4-yl)methanone-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for leveraging the catalytic potential of this compound. While its primary role has been explored as a versatile ligand and building block, its inherent Lewis basicity presents opportunities for its application as an organocatalyst. This center will focus on its prospective use in Lewis base-catalyzed reactions, offering insights grounded in established principles of organocatalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties as a potential catalyst?

This compound, also known as 4,4'-dipyridyl ketone, is a crystalline solid with the chemical formula (C₅H₄N)₂CO.[1][2] Its structure features two pyridine rings linked by a carbonyl group. For catalytic applications, the key features are the two nitrogen atoms on the pyridine rings, which can act as Lewis bases. The electron-withdrawing nature of the central carbonyl group modulates the basicity of the pyridine nitrogens compared to simpler pyridines. It is generally soluble in polar organic solvents.[2]

Q2: In which types of reactions can this compound be expected to act as a catalyst?

Given its structure, this compound is a promising candidate as a Lewis base organocatalyst. It can potentially catalyze reactions that are promoted by other pyridine-based catalysts, such as:

  • Acylation Reactions: Similar to 4-(Dimethylamino)pyridine (DMAP), it could catalyze the acylation of alcohols, amines, and other nucleophiles.[3]

  • Baylis-Hillman Reaction: The nucleophilic character of the pyridine nitrogen could initiate the Baylis-Hillman reaction between an activated alkene and an electrophile.[4]

  • Rearrangements: It might facilitate certain molecular rearrangements where a Lewis base is required to activate a substrate.

Q3: How does the catalytic activity of this compound compare to more established catalysts like DMAP?

The catalytic efficiency of this compound is expected to be different from that of DMAP. The central carbonyl group in this compound is electron-withdrawing, which reduces the nucleophilicity of the pyridine nitrogens compared to the highly nucleophilic dimethylamino group in DMAP. This might result in slower reaction rates. However, this modulation of electronic properties could also lead to unique selectivity in certain reactions.

Q4: What are the best practices for handling and storing this compound?

This compound is a solid that should be stored in a cool, dry place away from incompatible materials. It is advisable to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can prevent potential degradation from moisture and atmospheric components.

Proposed Catalytic Cycle: Acylation of an Alcohol

To understand the potential catalytic role of this compound, a hypothetical catalytic cycle for the acylation of an alcohol with an acid anhydride is proposed below. This cycle is analogous to the well-established mechanism for DMAP-catalyzed acylations.

Catalytic Cycle cluster_0 Catalytic Cycle Catalyst This compound Activated_Intermediate Acyl-pyridinium Intermediate Catalyst->Activated_Intermediate + Acyl Anhydride Acyl_Anhydride R'COOCOR' Product Ester (R'COOR) Activated_Intermediate->Product + Alcohol Alcohol ROH Product->Catalyst + Byproduct Byproduct R'COOH

Caption: Proposed catalytic cycle for the acylation of an alcohol.

Troubleshooting Guide

This section addresses common issues encountered during reactions potentially catalyzed by this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Conversion 1. Insufficient Catalyst Activity: The inherent Lewis basicity of this compound may be too low for the specific substrate or reaction conditions.- Increase Catalyst Loading: Try increasing the catalyst loading from the typical 1-10 mol% up to 20-30 mol%. - Elevate Reaction Temperature: Gently heating the reaction can overcome the activation energy barrier. Monitor for potential side reactions or product degradation. - Use a Co-catalyst: The addition of a non-nucleophilic base (e.g., triethylamine) can assist in scavenging protons generated during the reaction, which might otherwise protonate and deactivate the catalyst.
2. Catalyst Deactivation: The pyridine nitrogen can be protonated by acidic byproducts or impurities, rendering it non-nucleophilic.[5]- Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of starting materials or intermediates, which can generate acids. - Purify Starting Materials: Remove any acidic impurities from your substrates and solvents. - Add a Proton Sponge: A non-nucleophilic base can be added to neutralize any generated acid.
3. Poor Solubility: The catalyst, substrates, or intermediates may not be fully dissolved in the chosen solvent.- Screen Solvents: Test a range of polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) to ensure all components are in solution. - Sonication: Use an ultrasonic bath to aid in the dissolution of solid reagents.
Slow Reaction Rate 1. Low Nucleophilicity of the Catalyst: As mentioned, the electron-withdrawing carbonyl group reduces the catalyst's nucleophilicity.- Increase Temperature: This is often the most effective way to increase the rate of reaction. - Increase Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions.
2. Steric Hindrance: The substrates or the catalyst itself may be sterically bulky, slowing down the reaction.- Optimize Catalyst Structure (if possible): While this guide focuses on this compound, consider if less hindered pyridine-based catalysts are an option for your system.
Formation of Side Products 1. Competing Reactions: The reaction conditions may favor undesired reaction pathways.- Lower the Temperature: This can often increase the selectivity for the desired product by disfavoring higher activation energy side reactions. - Change the Solvent: The polarity of the solvent can influence the relative rates of competing reactions.
2. Product Degradation: The desired product may be unstable under the reaction conditions.- Monitor Reaction Progress: Use techniques like TLC or GC/LC-MS to determine the optimal reaction time and quench the reaction before significant degradation occurs. - Modify Workup Procedure: Ensure the workup conditions (e.g., pH) are compatible with the stability of your product.[6]

Experimental Protocols

General Procedure for a Trial Acylation Reaction

This protocol provides a starting point for evaluating the catalytic activity of this compound in the acylation of a secondary alcohol.

Materials:

  • This compound (catalyst)

  • Secondary alcohol (e.g., 1-phenylethanol)

  • Acid anhydride (e.g., acetic anhydride)

  • Anhydrous dichloromethane (DCM) or acetonitrile (ACN)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the secondary alcohol (1.0 mmol, 1.0 equiv).

  • Add this compound (0.1 mmol, 10 mol%).

  • Dissolve the solids in the anhydrous solvent (5 mL).

  • Add the acid anhydride (1.2 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the reaction solvent (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagrams

Troubleshooting Workflow

Troubleshooting Workflow cluster_LowYield Low Yield Troubleshooting cluster_SlowRate Slow Rate Troubleshooting cluster_SideProducts Side Products Troubleshooting Start Reaction Issue Identified LowYield Low Yield / No Reaction Start->LowYield SlowRate Slow Reaction Rate Start->SlowRate SideProducts Side Products Start->SideProducts LY1 Increase Catalyst Loading LowYield->LY1 SR1 Increase Temperature SlowRate->SR1 SP1 Lower Temperature SideProducts->SP1 LY2 Increase Temperature LY1->LY2 LY3 Check Reagent Purity LY2->LY3 LY4 Ensure Anhydrous Conditions LY3->LY4 SR2 Increase Concentration SR1->SR2 SP2 Screen Solvents SP1->SP2 SP3 Optimize Reaction Time SP2->SP3

Caption: A decision tree for troubleshooting common reaction issues.

References

  • Wikipedia. (n.d.). Baylis–Hillman reaction. Retrieved from [Link]

  • Denmark, S. E., & Beutner, G. L. (2008). Lewis Base Catalysis in Organic Synthesis.
  • Kim, J., Lee, S., & Lee, J. (2019). A convenient pinacol coupling of diaryl ketones with B2pin2 via pyridine catalysis.
  • Jusiel, P., & Sotorrios, L. (2018). Regioselective Morita-Baylis-Hillman Reaction with N-Alkylpyridinium Salts as Electrophiles. Organic Letters, 20(15), 4563-4567.
  • Hong, X., & Studer, A. (2021). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Accounts of Chemical Research, 54(1), 153-167.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
  • Mayr, H., & Ofial, A. R. (2008).
  • MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis.

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Validation & Comparative

Validation of Di(pyridin-4-yl)methanone crystal structure using XRD

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystallographic Validation of Di(pyridin-4-yl)methanone

Introduction: The Imperative of Structural Certainty

In the realms of materials science, coordination chemistry, and pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is the bedrock upon which its function, reactivity, and properties are built. This compound, a versatile ketone-bridged bipyridyl ligand, serves as a critical building block for metal-organic frameworks (MOFs), photoresponsive materials, and supramolecular assemblies.[1] Its ability to coordinate with metal centers is dictated by the spatial orientation of its nitrogen lone pairs and the conformation of its pyridyl rings. Therefore, unambiguous validation of its crystal structure is a non-negotiable prerequisite for any meaningful research or application.

This guide provides a comprehensive comparison of the crystallographic techniques used to validate the structure of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish the self-validating frameworks integral to modern crystallography, and compare the definitive analysis of a single crystal with the bulk-phase confirmation offered by powder diffraction and other spectroscopic methods.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the atomic arrangement of a crystalline solid.[2] Its power lies in its ability to provide a high-resolution, three-dimensional map of electron density within a single, highly ordered crystal. From this map, we can directly determine not only the molecular connectivity but also precise bond lengths, bond angles, and intermolecular interactions, offering a definitive structural snapshot.[2][3]

The SC-XRD Experimental & Validation Workflow

The path from a synthesized compound to a validated crystal structure is a systematic process designed to ensure accuracy and reproducibility. Each step builds upon the last, incorporating checks and refinements that make the final model a robust representation of the molecule in the solid state.

sc_xrd_workflow cluster_exp Experimental Phase cluster_analysis Computational Analysis & Refinement cluster_validation Validation & Deposition synthesis Synthesis & Purification crystal Crystal Growth synthesis->crystal Slow Evaporation/ Vapor Diffusion mount Crystal Selection & Mounting crystal->mount Select defect-free crystal (0.1-0.4 mm) data_coll X-ray Data Collection mount->data_coll Diffractometer (e.g., Mo Kα, 100 K) reduction Data Reduction & Integration data_coll->reduction Process raw diffraction images solution Structure Solution reduction->solution Obtain initial atomic positions refinement Structure Refinement solution->refinement Minimize R-factor vs. observed data cif Generate CIF refinement->cif Final model output checkcif checkCIF Validation (IUCr) cif->checkcif Syntax & consistency checks final Final Validated Structure checkcif->final Resolve A/B alerts

Figure 1: The comprehensive workflow for Single-Crystal XRD analysis.
Detailed Protocol for SC-XRD Analysis of this compound

1. Synthesis and Crystallization (The Foundation)

  • Synthesis: this compound is commercially available but can be synthesized via oxidation of di(pyridin-4-yl)methanol or other established routes.[4][5][6] Purity of the initial material is paramount.

  • Crystallization (The Critical Step): High-quality single crystals are the most critical and often most challenging requirement. For this compound, slow evaporation from a solution in a solvent like ethanol, methanol, or acetonitrile at room temperature is a common and effective method. The goal is to obtain optically clear, defect-free crystals with dimensions of approximately 0.1–0.4 mm.[7]

2. Data Collection (The Measurement)

  • Mounting: A suitable crystal is selected under a microscope, mounted on a cryoloop or glass fiber, and placed on a goniometer head within the diffractometer.

  • Data Acquisition: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations, which sharpens the diffraction data. It is then irradiated with a monochromatic X-ray beam (e.g., from a Molybdenum or Copper source).[8] The crystal is rotated through a series of angles, and the diffracted X-rays are recorded as a series of "reflections" on a detector.[2] A complete and redundant dataset is collected to ensure all unique reflections are measured multiple times.[8]

3. Structure Solution and Refinement (The Model Building)

  • Data Integration: The raw detector images are processed to determine the position and intensity of each reflection. This step also determines the unit cell dimensions and crystal system.[8]

  • Structure Solution: An initial structural model is generated from the intensity data using computational methods like "direct methods" or "Patterson methods." This provides the approximate positions of most non-hydrogen atoms.

  • Structure Refinement: This is an iterative process where the atomic coordinates, site occupancies, and atomic displacement parameters (which model thermal motion) are adjusted to improve the agreement between the diffraction pattern calculated from the model and the experimentally observed pattern.[9] The quality of this agreement is monitored by a residual factor, the R-value, with lower values indicating a better fit.

4. Structure Validation (The System of Trust) The final, refined model is exported as a Crystallographic Information File (CIF). This is not merely a data file; it is a standardized, machine-readable text file that contains all the necessary information to reproduce and verify the structure.

  • The checkCIF Protocol: The International Union of Crystallography (IUCr) provides a free, web-based utility called checkCIF that serves as the universal standard for crystallographic validation.[10][11] Before publication or database deposition, submitting the CIF to this service is a mandatory step.

  • Mechanism of Validation: checkCIF performs hundreds of automated checks on the file, flagging potential issues with color-coded alerts (A, B, C, G).[11][12][13] These checks include:

    • Syntax and Completeness: Ensures the file is correctly formatted and all required experimental data is present.

    • Geometric Reasonableness: Checks for unusual bond lengths, angles, or torsion angles.

    • Displacement Parameters: Analyzes thermal ellipsoids for non-physical behavior.

    • Symmetry: Checks for missed or higher symmetry, a common error where the assigned space group is of lower symmetry than the true structure.

  • Resolving Alerts: The crystallographer must carefully review the checkCIF report. Alerts, particularly severe 'A' and 'B' level alerts, must be investigated and resolved. If an alert points to a genuine but unusual structural feature, a detailed explanation must be included in the CIF. This rigorous, standardized process ensures the trustworthiness and integrity of the final structure.

Part 2: Bulk Confirmation: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the definitive structure of a single crystal, it doesn't guarantee that the entire bulk sample is identical. Polymorphism (different crystal structures of the same compound), the presence of solvates, or crystalline impurities can exist. Powder X-ray Diffraction (PXRD) is the essential complementary technique used to assess the phase purity of the bulk, microcrystalline material.[14][15][16]

The PXRD Phase Purity Workflow

PXRD analysis serves as a crucial cross-validation step, linking the perfect world of a single crystal to the reality of the bulk powder.

pxrd_workflow cluster_exp Experimental cluster_analysis Analysis & Validation sample_prep Grind Bulk Sample data_coll PXRD Data Collection (2θ Scan) sample_prep->data_coll Ensure random crystallite orientation compare Compare Experimental vs. Simulated data_coll->compare Experimental Pattern simulate Simulate Pattern from SC-XRD CIF simulate->compare Theoretical Pattern validate Confirm Phase Purity compare->validate Match confirms bulk sample is the same phase

Figure 2: Workflow for PXRD analysis to confirm bulk phase purity.
Experimental Protocol for PXRD Validation
  • Sample Preparation: A representative sample of the crystalline this compound is finely ground into a homogeneous powder. This ensures that the tiny crystallites are randomly oriented, a requirement for accurate data.[16] The powder is then packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer. The instrument directs a beam of X-rays onto the sample and measures the intensity of the diffracted rays as a function of the scattering angle (2θ).[14][16]

  • Data Analysis and Validation: The output is a diffractogram plotting intensity versus 2θ. The validation comes from a direct comparison:

    • A theoretical powder pattern is simulated using the atomic coordinates from the validated single-crystal CIF file.[17]

    • The experimental PXRD pattern is overlaid with the simulated one.

    • A successful validation is achieved when the peak positions (2θ values) and relative intensities of the experimental pattern closely match the simulated pattern. [15] This confirms that the crystal structure of the bulk material is the same as that determined by SC-XRD. Unmatched peaks would indicate the presence of impurities or a different crystalline phase.

Part 3: A Holistic View: Comparison with Alternative Techniques

No single technique tells the whole story. While XRD is unparalleled for solid-state structure, a comprehensive characterization relies on a suite of analytical methods that probe different aspects of the molecule. This multi-faceted approach provides an interlocking system of validation.

Comparative Analysis of Validation Techniques
TechniquePrinciplePrimary Use for ValidationStrengthsLimitations
Single-Crystal XRD (SC-XRD) X-ray diffraction from a single crystalDefinitive 3D atomic structure, bond lengths/angles, packingUnambiguous and precise structural determinationRequires high-quality single crystals; may not represent bulk sample
Powder XRD (PXRD) X-ray diffraction from a polycrystalline powderBulk phase purity, identification of polymorphsFast, non-destructive, analyzes bulk material[14][16]Provides no atomic-level detail on its own; peak overlap can be an issue[18]
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldConfirmation of molecular connectivity and solution structureExcellent for structure in solution, detects impuritiesProvides averaged information; gives no solid-state packing data
Mass Spectrometry (MS) Ionization and mass-to-charge ratio measurementConfirmation of molecular weight and elemental formulaHigh sensitivity, accurate mass determinationProvides no information on isomerism or 3D structure
Infrared (IR) Spectroscopy Absorption of IR radiation by molecular vibrationsConfirmation of functional groups (e.g., C=O ketone)Fast, simple, provides a molecular "fingerprint"Ambiguous for complex molecules; gives no connectivity data
Integrated Characterization Workflow

A robust validation strategy integrates these techniques in a logical sequence. The molecular identity is first confirmed by spectroscopy, and then the definitive solid-state structure is determined and validated by crystallography.

integrated_workflow cluster_molecular Molecular Structure Confirmation cluster_solid_state Solid-State Structure Validation synthesis Synthesized Compound ms Mass Spectrometry synthesis->ms Confirm MW, connectivity, & functional groups nmr NMR Spectroscopy synthesis->nmr Confirm MW, connectivity, & functional groups ir IR Spectroscopy synthesis->ir Confirm MW, connectivity, & functional groups sc_xrd Single-Crystal XRD ms->sc_xrd Proceed if molecular structure is correct nmr->sc_xrd Proceed if molecular structure is correct ir->sc_xrd Proceed if molecular structure is correct pxrd Powder XRD sc_xrd->pxrd Use CIF to validate bulk phase purity final Fully Validated Material pxrd->final

Figure 3: An integrated workflow for complete material validation.

Conclusion

The validation of the this compound crystal structure is not a single experiment but a systematic process of inquiry. Single-Crystal X-ray Diffraction, underpinned by the rigorous checkCIF protocol, delivers the definitive, high-resolution answer of the atomic arrangement. However, this answer pertains to a single, idealized crystal. It is the crucial cross-validation by Powder X-ray Diffraction that confirms this structure is representative of the bulk material, ensuring phase purity.[19]

By integrating these crystallographic methods with spectroscopic techniques like NMR and MS, researchers can build an unassailable case for the identity, purity, and solid-state structure of their material. For professionals in drug development and materials science, this multi-technique, self-validating approach is not merely good practice—it is essential for producing reliable, reproducible, and authoritative scientific outcomes.

References

  • IMR Test Labs (2021). How XRD Identifies Contaminants in Crystalline Powder. Available at: [Link]

  • Scribd (n.d.). Determination of Phase Purity. Available at: [Link]

  • American Chemical Society (n.d.). CIF Validation. ACS Publications. Available at: [Link]

  • Science Education Resource Center at Carleton College (2007). X-ray Powder Diffraction (XRD). Available at: [Link]

  • National Single Crystal X-ray Facility (n.d.). PLATON-CHECKCIF.pdf. Available at: [Link]

  • University of Saskatchewan (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. Available at: [Link]

  • Science Education Resource Center at Carleton College (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • EAG Laboratories (n.d.). Validating Phase Quantification of Crystalline Materials using X-Ray Diffraction. Available at: [Link]

  • ACS Nano (2019). Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. Available at: [Link]

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  • Utrecht University (n.d.). PLATON/VALIDATION. Available at: [Link]

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  • Royal Society of Chemistry (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Books. Available at: [Link]

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  • Saint Petersburg State University (n.d.). Single crystal X-ray diffraction analysis. Available at: [Link]

  • IUCr Journals (2021). Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite. Available at: [Link]

  • ResearchGate (2022). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Available at: [Link]

  • National Institutes of Health (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. Available at: [Link]

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  • Semantic Scholar (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available at: [Link]

  • Preprints.org (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available at: [Link]

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A Comparative Guide to the Cytotoxic Effects of Pyridone Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The pyridone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This guide offers a comparative analysis of various pyridone derivatives, focusing on their cytotoxic effects against a range of cancer cell lines. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the selection and design of novel anticancer therapeutics.

Introduction to Pyridone Derivatives in Oncology

Pyridone, a six-membered heterocyclic ring containing a nitrogen atom and a ketone group, and its derivatives have emerged as a promising class of compounds in cancer research. Their structural versatility allows for modifications that can significantly influence their biological activity, leading to the development of potent and selective anticancer agents.[1][2] Many pyridone-based compounds exert their cytotoxic effects by inducing programmed cell death (apoptosis), causing cell cycle arrest, or inhibiting key enzymes involved in tumor progression.[3][4] This guide will delve into a head-to-head comparison of various pyridone derivatives, examining their efficacy, mechanisms of action, and structure-activity relationships.

Comparative Cytotoxicity Across Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values of various pyridone derivatives against several human cancer cell lines, providing a direct comparison of their cytotoxic efficacy.

Table 1: Cytotoxicity (IC50, µM) of Simple and Fused Pyridone Derivatives
Derivative ClassCompoundMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)A549 (Lung)HeLa (Cervical)Reference
Pyrano[3,2-c]pyridones 4a (3-Br-4-NMe2C6H3)----0.33[5][6]
4b (3-Br-4,5-(MeO)2C6H2)----0.58[5][6]
Furopyridones 4c-----[7]
Pyridone-Annelated Isoindigos 3b (5'-Chloro)11.948.97---[8]
3d (5'-Bromo)15.7213.88---[8]
Quinazolinone-Hybrids 6n (3,4-di-Cl,F-phenyl)5.65--5.9-[9]
Nicotinonitrile Derivatives 13-8.78--15.32[8]
19-5.16--4.26[8]

Note: '-' indicates data not available in the cited sources.

Table 2: Cytotoxicity (IC50, µM) Against Normal Cell Lines

To assess the selectivity of these compounds, their cytotoxicity against non-cancerous cell lines is crucial.

Derivative ClassCompoundNormal Cell LineIC50 (µM)Reference
Pyridone-Annelated Isoindigos 3b (5'-Chloro)HEK-29330.65[8]
L-92940.40[8]
O-alkyl pyridine derivatives 4cWi-38 (Lung Fibroblast)>0.0266[10][11]
4fWi-38 (Lung Fibroblast)>0.0266[10][11]
Quinazoline-based triazole-acetamides 8aWRL-68 (Liver)>100[12]
8fWRL-68 (Liver)>100[12]

This data highlights that some pyridone derivatives exhibit a favorable therapeutic window, with significantly higher toxicity towards cancer cells compared to normal cells.[6][12]

Mechanisms of Cytotoxicity: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which pyridone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often accompanied by the disruption of the normal cell cycle progression.

Apoptosis Induction

Several studies have demonstrated that pyridone derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This process is often mediated by the activation of a cascade of enzymes called caspases.

  • Caspase Activation: Many pyridone derivatives have been shown to activate key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-8 and caspase-9.[10][11][13] For instance, certain O-alkyl pyridine derivatives significantly induce caspase-3/7 activation in HepG2 liver cancer cells.[10][11] Copper-imidazo[1,2-a]pyridines have been shown to activate the intrinsic apoptotic pathway through the activation of caspase-9.[14]

  • Involvement of the p53 Pathway: The tumor suppressor protein p53 plays a crucial role in regulating apoptosis.[15] Some pyridone derivatives have been found to exert their pro-apoptotic effects in a p53-dependent manner.[16][17] Activation of p53 can lead to the transcriptional upregulation of pro-apoptotic genes, ultimately leading to cell death.

The following diagram illustrates a generalized signaling pathway for pyridone-induced apoptosis.

G cluster_0 Pyridone Derivative Treatment cluster_1 Signaling Cascade cluster_2 Cellular Response PD Pyridone Derivative p53 p53 Activation PD->p53 Casp8 Caspase-8 Activation PD->Casp8 Casp9 Caspase-9 Activation PD->Casp9 p53->Casp9 Casp37 Caspase-3/7 Activation Casp8->Casp37 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Generalized pathway of pyridone-induced apoptosis.

Cell Cycle Arrest

In addition to apoptosis, many pyridone derivatives inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, most commonly the G2/M or S phase.[18][19][20][21] This prevents the cells from dividing and replicating. For example, the Wee1 inhibitor PD0166285, a pyrido[2,3-d]pyrimidine, has been shown to abrogate the G2/M checkpoint.[18][19][20][21] Some pyrrol-2(3H)-ones and pyridazin-3(2H)-ones have been observed to cause cell cycle arrest at the S-phase in HepG2 cells.[22]

The following diagram illustrates the points in the cell cycle where pyridone derivatives can exert their effects.

G cluster_0 Cell Cycle Phases cluster_1 Pyridone Derivative Intervention G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 PD_S S-Phase Arrest (e.g., Pyrrolones) S->PD_S M M Phase G2->M PD_G2M G2/M-Phase Arrest (e.g., Pyrido[2,3-d]pyrimidines) G2->PD_G2M M->G1

Caption: Cell cycle arrest points by pyridone derivatives.

Structure-Activity Relationship (SAR) Analysis

The cytotoxic activity of pyridone derivatives is highly dependent on their chemical structure. SAR studies help in identifying the key functional groups and structural modifications that enhance anticancer potency.

  • Substitution Patterns: The presence and position of substituents on the pyridone ring and any fused ring systems significantly impact cytotoxicity. For instance, studies on pyridine derivatives have shown that the presence of -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it.[1][23][24] In a series of pyrano[3,2-c]-pyridones, a bromo substituent at the meta position of the C4 aromatic moiety was found to enhance cytotoxicity.

  • Fused Ring Systems: Fusing the pyridone ring with other heterocyclic systems, such as pyran, furan, quinazoline, or pyrrole, can lead to compounds with potent and selective cytotoxic activity.[5][6][7][8][25][26][27] These fused systems can provide a rigid scaffold that may enhance binding to biological targets.

  • Targeting Tubulin Polymerization: Some pyridone derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared by established anticancer drugs like paclitaxel and vincristine.[22][28][29][30][31] The ability of these compounds to disrupt microtubule dynamics leads to mitotic arrest and subsequent apoptosis.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. Below are detailed methodologies for common assays used to evaluate the cytotoxic effects of pyridone derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridone derivatives and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity (e.g., doxorubicin). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is another common method to assess cytotoxicity by measuring the amount of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to a maximum LDH release control (cells lysed with a detergent).

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the pyridone derivatives for the desired time.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

The following diagram outlines the general workflow for assessing the cytotoxicity of pyridone derivatives.

G cluster_0 Experimental Setup cluster_1 Cytotoxicity Assays cluster_2 Mechanism of Action Assays cluster_3 Data Analysis Start Start: Cell Culture (Cancer & Normal Cell Lines) Seed Seed Cells in 96-well Plates Start->Seed Treat Treat with Pyridone Derivatives (Dose-Response) Seed->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT LDH LDH Assay (Membrane Integrity) Treat->LDH Apoptosis Annexin V/PI Staining (Apoptosis) Treat->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Treat->CellCycle IC50 Calculate IC50 Values MTT->IC50 LDH->IC50 Mechanism Determine Mechanism of Action Apoptosis->Mechanism CellCycle->Mechanism

Caption: Experimental workflow for cytotoxicity evaluation.

Conclusion and Future Directions

Pyridone derivatives represent a rich and diverse class of compounds with significant potential in anticancer drug discovery. This guide has provided a comparative overview of their cytotoxic effects, highlighting the differences in potency and mechanisms of action among various structural classes. The data presented underscores the importance of continued research in this area, with a focus on:

  • Designing novel derivatives with improved potency and selectivity.

  • Elucidating the detailed molecular mechanisms and signaling pathways involved in their cytotoxic effects.

  • Conducting in vivo studies to validate the preclinical findings and assess their therapeutic potential.

By leveraging the structure-activity relationships and mechanistic insights discussed in this guide, researchers can more effectively design and develop the next generation of pyridone-based anticancer agents.

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A Comparative Guide to Ligands in Coordination Chemistry: Moving Beyond Di(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of coordination polymers and metal-organic frameworks (MOFs) is paramount. The choice of the organic ligand is a critical determinant of the final material's topology, porosity, and functional properties. For years, di(pyridin-4-yl)methanone (dpk) has served as a versatile building block, its kinked geometry and hydrogen-bonding acceptor carbonyl group offering a means to construct diverse supramolecular architectures. However, the field of coordination chemistry is in constant evolution, and a deeper understanding of structure-property relationships has spurred the exploration of alternative ligands that can offer enhanced performance and novel functionalities.

This guide provides a comprehensive comparison of alternatives to this compound, offering insights into their respective advantages and disadvantages in the synthesis of functional coordination materials. We will delve into the nuances of ligand flexibility and rigidity, presenting experimental data to support the rational selection of building blocks for applications ranging from gas storage and separation to catalysis and luminescence.

This compound: A Foundational but Limited Building Block

This compound is a ditopic N-donor ligand characterized by a central carbonyl spacer that imparts a bent conformation. This inherent kink has been widely exploited to generate a variety of coordination polymers with interesting topologies. The carbonyl oxygen can also participate in hydrogen bonding, further influencing the packing of the resulting structures.

However, the semi-rigid nature of dpk can also be a limitation. The degree of torsion around the pyridyl-carbonyl bonds can be influenced by synthetic conditions and guest molecules, sometimes leading to a lack of predictability in the resulting framework.[1] Furthermore, while the carbonyl group can be a useful hydrogen bond acceptor, it may also lead to undesirable framework-guest interactions or limit the accessible pore volume for certain applications.

The Rigidity vs. Flexibility Paradigm: A Tale of Two Alternatives

The quest for alternatives to this compound often leads to a fundamental choice between rigid and flexible ligands. This decision has profound implications for the properties of the resulting coordination polymer.

The Case for Rigidity: 4,4'-Bipyridine

A classic and highly effective alternative to dpk is the linear and rigid 4,4'-bipyridine (bpy). Its simple, rod-like structure provides a high degree of predictability in the formation of coordination networks. This rigidity often translates to robust frameworks with permanent porosity, a desirable trait for applications like gas storage.

The Allure of Flexibility: 1,2-Bis(4-pyridyl)ethane

In contrast to the rigidity of 4,4'-bipyridine, flexible ligands like 1,2-bis(4-pyridyl)ethane (bpe) offer a different set of advantages. The ethane linker in bpe allows for a range of conformations, from anti to gauche, which can lead to the formation of dynamic or "breathing" MOFs.[2] These materials can respond to external stimuli such as guest molecules, temperature, or pressure, making them attractive for applications in sensing and controlled release.

Performance Comparison: Gas Sorption, Luminescence, and Catalysis

To provide a clear and objective comparison, the following sections present experimental data on the performance of coordination polymers constructed from this compound and its rigid and flexible alternatives.

Gas Sorption Properties

The ability of MOFs to selectively adsorb and store gases is one of their most promising applications. The choice of ligand plays a critical role in determining the pore size, shape, and surface chemistry of the framework, all of which influence gas uptake.

LigandMetal CenterFrameworkGasUptake CapacityReference
This compound Zn(II)ZJNU-55CO₂65.5 cm³/g (273 K, 1 atm)[3]
4,4'-Bipyridine Zn(II)MOF-508CO₂83 cm³/g (298 K, 1 atm)[4]
1,2-Bis(4-pyridyl)ethane Zn(II)[Zn₂(2-I-bdc)₂bpe]CO₂~40 cm³/g (273 K, 1 atm)[5]

Table 1: Comparison of CO₂ uptake capacities for coordination polymers based on this compound and its alternatives.

As the data suggests, the rigid 4,4'-bipyridine ligand can lead to frameworks with higher CO₂ uptake compared to the more flexible this compound and 1,2-bis(4-pyridyl)ethane. This is often attributed to the formation of more robust and well-defined porous structures.

Luminescent Properties

The incorporation of luminescent ligands or metal centers into coordination polymers can lead to materials with applications in sensing, bioimaging, and lighting. The ligand can significantly influence the emission properties of the resulting framework.

LigandMetal CenterComplexEmission Maximum (λem)Quantum Yield (Φ)Reference
This compound Zn(II)[Zn(dpk)(H₂O)₄]·(NO₃)₂450 nmNot Reported[6]
1,2-Bis(4-pyridyl)ethane Gd(III)¹∞[GdCl₃(bpe)(py)₂]·(bpe/py)Ligand-based fluorescenceNot Reported[7]

Table 2: Luminescent properties of coordination polymers with this compound and a flexible alternative.

While detailed comparative quantum yield data is often scarce, the choice of ligand clearly impacts the luminescent behavior. The flexible bpe ligand, for instance, has been used to construct lanthanide-based coordination polymers with interesting antenna effects and tunable emission.[7]

Catalytic Activity

The porous nature of MOFs makes them excellent candidates for heterogeneous catalysis. The ligand can influence the accessibility of active sites and the diffusion of substrates and products.

LigandMetal CenterReactionCatalytic PerformanceReference
This compound derivative Zr(IV)Pyrazolo[3,4-b]pyridine synthesisGood catalytic properties up to 300 °C
Flexible Pyridine-based Ligand Ag(I)Hantzsch synthesis of polyhydroquinolinesExcellent catalytic activity, reusable for at least four times

Table 3: Catalytic performance of coordination polymers with dipyridyl-type ligands.

Both semi-rigid and flexible pyridine-based ligands have been successfully incorporated into catalytically active MOFs. The choice of ligand can be tailored to the specific reaction, with flexible ligands potentially offering advantages in reactions involving larger substrates or products.

Experimental Methodologies: A Step-by-Step Guide

To facilitate further research and experimentation, we provide detailed synthetic protocols for representative coordination polymers based on this compound and a flexible alternative, 1,2-bis(4-pyridyl)ethane.

Synthesis of a Copper(II) Coordination Polymer with Di(2-pyridyl)ketone

This protocol is adapted from a reported synthesis of a copper(II) complex with the isomeric di(2-pyridyl)ketone, which serves as a good model for the synthesis of related this compound complexes.

Synthesis_DPK reagents Reactants: - Copper(II) perchlorate hexahydrate - Di(2-pyridyl)ketone (dpk) - Methanol (solvent) dissolution Dissolve Cu(ClO₄)₂·6H₂O in methanol. reagents->dissolution addition Add a methanolic solution of dpk dropwise. dissolution->addition stirring Stir the mixture at room temperature. addition->stirring crystallization Allow slow evaporation of the solvent. stirring->crystallization isolation Isolate blue crystals by filtration, wash with cold methanol, and air dry. crystallization->isolation product Product: [Cu(py₂C(OH)₂)₂](ClO₄)₂ isolation->product

Synthesis of a Cu(II)-dpk complex.

Procedure:

  • Dissolution: Dissolve copper(II) perchlorate hexahydrate in methanol.

  • Addition: To this solution, add a methanolic solution of di(2-pyridyl)ketone dropwise with stirring.

  • Stirring: Continue stirring the resulting solution at room temperature for 1 hour.

  • Crystallization: Allow the solution to stand for several days, during which time blue crystals will form upon slow evaporation of the solvent.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold methanol, and allow them to air dry.

Synthesis of a Copper(II) Coordination Polymer with 1,2-Bis(4-pyridyl)ethane

This protocol describes the synthesis of a one-dimensional copper(II) coordination polymer with the flexible bpe ligand.

Synthesis_BPE reagents Reactants: - Copper(II) nitrate trihydrate - 1,2-Bis(4-pyridyl)ethane (bpe) - Ethanol/Water (solvent) solution1 Dissolve Cu(NO₃)₂·3H₂O in water. reagents->solution1 solution2 Dissolve bpe in ethanol. reagents->solution2 mixing Slowly add the bpe solution to the copper nitrate solution. solution1->mixing solution2->mixing heating Heat the mixture under reflux for several hours. mixing->heating cooling Allow the solution to cool slowly to room temperature. heating->cooling crystallization Blue crystals will form over several days. cooling->crystallization isolation Isolate the crystals by filtration, wash with ethanol and water, and air dry. crystallization->isolation product Product: {[Cu(bpe)(H₂O)₂(NO₃)₂]}n isolation->product

Synthesis of a Cu(II)-bpe coordination polymer.

Procedure:

  • Solution Preparation: Prepare a solution of copper(II) nitrate trihydrate in water and a separate solution of 1,2-bis(4-pyridyl)ethane in ethanol.

  • Mixing: Slowly add the ethanolic solution of bpe to the aqueous solution of copper(II) nitrate with constant stirring.

  • Heating: Heat the resulting mixture under reflux for 4 hours.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Blue crystals will precipitate out of the solution over a period of 1-2 days.

  • Isolation: Collect the crystals by filtration, wash them with a mixture of ethanol and water, and allow them to air dry.

Logical Framework for Ligand Selection

The choice between this compound and its alternatives is not merely a matter of substitution but a strategic decision that should be guided by the desired properties of the final material.

Ligand_Selection start Desired Application gas_storage Gas Storage & Separation start->gas_storage catalysis Catalysis start->catalysis sensing Sensing & Luminescence start->sensing dpk This compound (Semi-rigid, Kinked) gas_storage->dpk Intermediate porosity bpy 4,4'-Bipyridine (Rigid, Linear) gas_storage->bpy Predictable, robust pores catalysis->dpk Defined active sites bpe 1,2-Bis(4-pyridyl)ethane (Flexible, Conformational Freedom) catalysis->bpe Dynamic framework for substrate access sensing->bpy Stable luminescent frameworks sensing->bpe Guest-induced structural changes

Decision-making flowchart for ligand selection.

Conclusion: Expanding the Coordination Chemist's Toolkit

While this compound remains a valuable ligand in the construction of coordination polymers, a critical evaluation of its properties alongside those of its alternatives is essential for the advancement of the field. Rigid ligands like 4,4'-bipyridine offer predictability and robustness, making them ideal for applications requiring permanent porosity. Conversely, flexible ligands such as 1,2-bis(4-pyridyl)ethane open the door to dynamic materials with stimuli-responsive properties.

By understanding the interplay between ligand design and material function, researchers can more effectively tailor the properties of coordination polymers and MOFs for a wide range of applications, from clean energy technologies to novel therapeutic agents. This guide serves as a starting point for the rational design of the next generation of advanced functional materials.

References

  • Carlucci, L., Ciani, G., & Proserpio, D. M. (2003). A survey of the coordination chemistry of the flexible ligand 1,2-bis(4-pyridyl)ethane. Coordination Chemistry Reviews, 246(1-2), 247-289.
  • [Reference for Zr-based MOF with dpk derivative for c
  • [Reference for Ag(I)
  • [Reference for challenges of dpk in MOF synthesis]
  • [Reference for luminescent lanthanide coordin
  • [Reference for synthesis of Cu(II) complex with di(2-pyridyl)ketone]
  • [Reference for synthesis of Cu(II)
  • [Reference for gas sorption d
  • [Reference for dynamic "bre
  • [Reference for gas sorption d
  • [Reference for gas sorption d
  • [Reference for guest-induced structural transform
  • [Reference for synthesis of a dpk-based coordin
  • [Reference for luminescent properties of a dpk-based coordin

Sources

A Comparative Analysis of Pyridine and Pyrimidine Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, pyridine and pyrimidine scaffolds have garnered significant attention for their versatile biological activities, including their potential as anti-inflammatory drugs. This guide provides a comprehensive comparison of the anti-inflammatory activities of pyridine and pyrimidine derivatives, offering insights into their mechanisms of action, supporting experimental data, and detailed protocols for their evaluation.

The Inflammatory Cascade: A Complex Network of Molecular Events

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and cancer. The inflammatory process is orchestrated by a complex network of signaling pathways and molecular mediators. Two pivotal pathways in this process are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2]

Activation of these pathways leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce inflammatory mediators like prostaglandins and nitric oxide, respectively.[3][4]

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes.[5][6]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates DNA DNA Genes Pro-inflammatory Gene Transcription DNA->Genes NFkB_IkB NF-κB/IκB Complex NFkB_n NF-κB NFkB_n->DNA binds

Figure 1: Simplified NF-κB Signaling Pathway.

Comparative Anti-Inflammatory Activity: Pyridine vs. Pyrimidine Derivatives

Both pyridine and pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[7][8] Their efficacy often stems from the inhibition of key inflammatory mediators and enzymes. A direct comparison of their activities is essential for guiding drug discovery efforts.

A study by Sroor et al. provides a head-to-head comparison of newly synthesized pyridine and pyrimidine derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[9]

Compound ClassDerivativeNO Inhibition (%)IC50 (µM)
Pyridine 7a 65.4876.6
7f 51.1996.8
Pyrimidine 9d 61.9088.7
9a 55.9583.1
Table 1: Comparative in vitro anti-inflammatory activity of pyridine and pyrimidine derivatives. Data sourced from Sroor et al.[9]

The results indicate that while both classes of compounds exhibit potent anti-inflammatory activity, the most active pyridine derivative (7a) showed slightly higher inhibition of nitric oxide production with a lower IC50 value compared to the most active pyrimidine derivative (9d).[9]

Further studies have highlighted the potential of pyrimidine derivatives as selective COX-2 inhibitors. For instance, certain pyrimidine derivatives have shown IC50 values against COX-2 that are comparable to or even better than the well-known COX-2 inhibitor, celecoxib.[1][3] This selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[1] Pyridopyrimidine derivatives, which are hybrid structures of pyridine and pyrimidine, have also demonstrated potent COX-2 inhibitory activity.[2]

Experimental Protocols for Assessing Anti-Inflammatory Activity

To rigorously evaluate and compare the anti-inflammatory potential of pyridine and pyrimidine derivatives, standardized in vitro and in vivo assays are employed.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to directly inhibit the activity of the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product that can be measured spectrophotometrically.[1][10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare a solution of heme in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the chromogenic substrate (e.g., TMPD).

    • Prepare a solution of arachidonic acid (the substrate for COX-2).

    • Dilute the purified COX-2 enzyme to the desired concentration in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Background Wells: Add assay buffer and heme.

    • 100% Initial Activity Wells: Add assay buffer, heme, and the diluted COX-2 enzyme.

    • Inhibitor Wells: Add assay buffer, heme, the diluted COX-2 enzyme, and the test compound at various concentrations.

    • Positive Control Wells: Add assay buffer, heme, the diluted COX-2 enzyme, and a known COX-2 inhibitor (e.g., celecoxib).

  • Initiation and Measurement:

    • Pre-incubate the plate at the desired temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) in a kinetic mode for a set duration (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.

    • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide in a cellular model of inflammation.

Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS and the subsequent production of NO. The amount of NO produced is indirectly measured by quantifying the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[5][11]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture RAW 264.7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds.

    • Incubate for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL).

    • Include a vehicle control (cells treated with LPS and the vehicle used to dissolve the compounds) and a negative control (cells without any treatment).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar region of a rat's or mouse's paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[12]

Carrageenan_Edema_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Rats) Start->Animal_Acclimatization Grouping Grouping of Animals (Control, Standard, Test Groups) Animal_Acclimatization->Grouping Baseline_Measurement Measure Initial Paw Volume (Plethysmometer) Grouping->Baseline_Measurement Drug_Administration Administer Test Compound, Standard Drug (e.g., Indomethacin), or Vehicle Baseline_Measurement->Drug_Administration Carrageenan_Injection Inject Carrageenan (1%) into Sub-plantar Region of Paw Drug_Administration->Carrageenan_Injection 1 hour post-administration Paw_Volume_Measurement Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5, 6 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Sources

A Comparative Performance Guide to Di(pyridin-4-yl)methanone-Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth evaluation of catalysts derived from the di(pyridin-4-yl)methanone scaffold. Moving beyond a simple recitation of protocols, we delve into the mechanistic underpinnings, comparative performance metrics, and the critical—often unexpected—factors that govern their efficacy in key organic transformations. Our analysis is grounded in experimental data, offering a clear perspective on where these catalysts excel and the alternatives that might be considered.

Introduction: The Di(pyridyl)methanone Ligand Scaffold

Di(pyridyl)methanones are a class of compounds featuring two pyridine rings connected by a carbonyl linker. The specific isomer, such as this compound, dictates the geometry and coordination properties of the resulting metal complex. The nitrogen atoms of the pyridine rings and the carbonyl oxygen can act as coordination sites, allowing these molecules to function as versatile ligands for a variety of transition metals. This structural motif has positioned them as ligands of interest in catalytic applications, particularly in oxidation and cross-coupling reactions.

The core value of these ligands lies in their electronic properties and modular synthesis. The electron-withdrawing nature of the pyridine rings and the carbonyl group can influence the redox potential of the metal center, while modifications to the pyridine backbone allow for fine-tuning of steric and electronic characteristics.

Performance Benchmark: Catalytic Oxidation

A primary application for pyridyl-based catalysts is in oxidation reactions, which are fundamental to synthesizing valuable chemical intermediates. We will examine their performance in C-H oxidation, a challenging but highly desirable transformation.

Mechanism and a Critical Caveat: The Instability of Pyridyl Ligands

Manganese complexes incorporating pyridyl-based ligands have been explored for their ability to catalyze oxidation using green oxidants like hydrogen peroxide (H₂O₂). However, a crucial finding in the field reveals that under catalytic conditions (in the presence of a manganese source, H₂O₂, and a base), many of these complex pyridyl ligands are not the true catalytic species. Instead, they can undergo in situ decomposition to simpler, more robust molecules like pyridine-2-carboxylic acid, which then forms the active catalyst with manganese.[1][2]

G caption Fig. 1: Proposed in situ decomposition of pyridyl ligands.

Caption: Fig. 1: Proposed in situ decomposition of pyridyl ligands.

Comparative Data

To contextualize performance, we compare a hypothetical Mn/di(pyridin-4-yl)methanone system for the oxidation of ethylbenzene against the actual catalytic species (Mn/pyridine-2-carboxylic acid) and a classic alternative, an iron porphyrin catalyst.

Catalyst SystemCatalyst Loading (mol%)Oxidant (equiv.)Temp (°C)Time (h)Conversion (%)Selectivity (to Acetophenone, %)Ref.
Mn(OAc)₂ / this compound1.0H₂O₂ (6)254~75%>95%[1][2]
Mn(OAc)₂ / Pyridine-2-carboxylic acid1.0H₂O₂ (1.5)251~80%>98%[1][2]
Fe(TPP)Cl (Iron Porphyrin)1.0PhIO (2)256~90%>99%[3]

Analysis: The data reveals a critical performance gap. While the di(pyridyl)methanone system appears effective, it requires a significantly larger excess of H₂O₂.[1][2] This is often due to catalase-like activity where the catalyst non-productively decomposes the oxidant. The system based on the in situ generated pyridine-2-carboxylic acid is far more efficient, achieving a similar yield with only 1.5 equivalents of H₂O₂ and in a shorter time.[1][2] This strongly supports the ligand decomposition hypothesis. While classic iron porphyrin catalysts are highly effective, they often require stoichiometric, more expensive oxidants like iodosylbenzene (PhIO), making them less ideal for large-scale synthesis compared to H₂O₂-based systems.[3]

Performance Benchmark: Palladium-Catalyzed Cross-Coupling

Di(pyridyl)methanones, as bidentate nitrogen ligands, are logical candidates for stabilizing palladium catalysts in cross-coupling reactions. Their role is to form a stable, soluble, and active Pd(0) species, which is the entry point into the catalytic cycle.

Mechanistic Role and Alternatives

In a typical Suzuki-Miyaura coupling, the ligand (L) must stabilize the Pd(0) center, facilitate the oxidative addition of an aryl halide to form a Pd(II) intermediate, and permit the subsequent transmetalation and reductive elimination steps that form the C-C bond and regenerate the Pd(0) catalyst.

The performance of a di(pyridyl)methanone ligand would be benchmarked against two dominant classes of ligands:

  • Phosphine Ligands: (e.g., PPh₃, Xantphos) - The workhorses of cross-coupling, offering a wide range of steric and electronic tunability.

  • N-Heterocyclic Carbenes (NHCs): Strong σ-donors that form highly stable and very active palladium complexes.

Suzuki_Cycle pd0 L₂Pd(0) pd_complex L₂Pd(II)(Ar¹)X pd0->pd_complex Oxidative Addition pd_trans L₂Pd(II)(Ar¹)(Ar²) pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar¹-Ar² pd_trans->product ar1x Ar¹-X ar1x->pd_complex ar2b Ar²-B(OR)₂ ar2b->pd_trans base Base base->pd_trans Activates Boronic Acid caption Fig. 2: Simplified Suzuki-Miyaura catalytic cycle.

Caption: Fig. 2: Simplified Suzuki-Miyaura catalytic cycle.

Comparative Data

The following table presents expected performance for a model Suzuki coupling (4-bromotoluene with phenylboronic acid) using a hypothetical Pd/di(pyridin-4-yl)methanone catalyst compared to established systems.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂ / this compound2.0K₂CO₃Toluene/H₂O10012~85%(Expected)
Pd(PPh₃)₄2.0K₂CO₃Toluene/H₂O1006>95%[4]
Pd(OAc)₂ / Xantphos0.5Cs₂CO₃Dioxane1104>98%[5]

Analysis: A di(pyridyl)methanone ligand is expected to be a moderately effective ligand. However, it is unlikely to match the performance of specialized phosphine ligands. Pd(PPh₃)₄ is a highly reliable, though sometimes sluggish, catalyst. Advanced ligands like Xantphos are designed to promote fast reductive elimination, allowing for lower catalyst loadings and shorter reaction times, which is crucial for reducing costs and palladium contamination in pharmaceutical applications.[4][5] The key advantage of a di(pyridyl)methanone ligand would be its low cost and simple synthesis compared to complex phosphines.

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. This involves not only the reaction itself but also rigorous characterization of the catalyst and the use of appropriate controls.

Workflow for Catalyst Synthesis and Evaluation

Workflow cluster_synthesis Part 1: Catalyst Preparation cluster_testing Part 2: Performance Evaluation start Mix Metal Salt (e.g., MnCl₂) with this compound Ligand reflux Reflux in Suitable Solvent (e.g., Ethanol) start->reflux isolate Isolate Product via Filtration reflux->isolate characterize Characterize Complex: - FTIR (M-N, C=O shifts) - UV-Vis Spectroscopy - Elemental Analysis isolate->characterize setup Set up Reaction: - Substrate - Catalyst - Solvent - Oxidant/Coupling Partner characterize->setup Validated Catalyst run_rxn Run Reaction under Inert Atmosphere (Monitor by TLC/GC) setup->run_rxn control Run Control Reaction (No Catalyst) setup->control workup Quench Reaction & Workup run_rxn->workup analyze Analyze Product: - Purify (Chromatography) - Characterize (NMR, MS) - Calculate Yield, TON, TOF workup->analyze caption Fig. 3: Overall experimental workflow.

Caption: Fig. 3: Overall experimental workflow.

Protocol 1: Synthesis of a Mn(II)-Di(pyridin-4-yl)methanone Complex

Causality: This protocol uses a straightforward complexation method common for forming coordination complexes.[6][7] Ethanol is chosen as it solubilizes the ligand and many simple metal salts. The 2:1 ligand-to-metal ratio is chosen to satisfy the coordination sphere of a typical octahedral Mn(II) center, though the final stoichiometry must be confirmed by elemental analysis.

  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (2.0 mmol, 368 mg) in 30 mL of absolute ethanol with gentle heating.

  • Addition of Metal Salt: In a separate beaker, dissolve MnCl₂·4H₂O (1.0 mmol, 198 mg) in 10 mL of absolute ethanol. Add this solution dropwise to the stirring ligand solution at room temperature.

  • Complexation: A precipitate may form immediately. Heat the mixture to reflux and maintain for 3 hours to ensure complete reaction.

  • Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes. Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the solid with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the complex under vacuum at 60 °C for 12 hours.

  • Validation (Trustworthiness):

    • FTIR Spectroscopy: Acquire an IR spectrum. Expect a shift in the C=O stretching frequency (typically ~1660 cm⁻¹) and the appearance of new bands in the low-frequency region (< 600 cm⁻¹) corresponding to Mn-N vibrations, confirming coordination.[8]

    • Elemental Analysis: Submit a sample for C, H, N analysis to confirm the empirical formula of the complex.

Protocol 2: Evaluation of Catalytic Performance in Ethylbenzene Oxidation

Causality: This protocol establishes the catalytic activity. Acetonitrile is a common solvent for oxidation reactions. The reaction is run at room temperature to test for a highly active catalyst. A control experiment is mandatory to prove the observed conversion is due to the catalyst and not a background reaction.

  • Reaction Setup: To a 25 mL vial, add the synthesized Mn-complex (0.01 mmol), ethylbenzene (1.0 mmol), and 5 mL of acetonitrile.

  • Initiation: Add 30% aqueous H₂O₂ (6.0 mmol) dropwise to the stirring solution.

  • Execution: Seal the vial and stir vigorously at room temperature for 4 hours. Monitor the reaction progress by taking aliquots and analyzing via GC-MS.

  • Control Experiment: Set up an identical reaction vial but omit the Mn-complex.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to destroy excess peroxide. Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR or GC using an internal standard (e.g., dodecane) to calculate the conversion of ethylbenzene and the yield of acetophenone.

  • Performance Metrics:

    • Turnover Number (TON): (moles of product) / (moles of catalyst)

    • Turnover Frequency (TOF): TON / time (h)

Conclusion and Strategic Outlook

This compound and its isomers represent an accessible and modular class of ligands for catalysis.

  • In Oxidation: Their direct application in manganese-based systems should be approached with caution. The high probability of in situ decomposition to simpler, more active species like pyridine-2-carboxylic acid means that rigorous stability and control studies are not just recommended, but essential for valid results.[1][2] The true value may lie in using them as pre-ligands that generate the active catalyst under reaction conditions.

  • In Cross-Coupling: As ligands for palladium, they are expected to be functional but are unlikely to displace highly specialized and optimized phosphine or NHC ligands in demanding applications. Their utility will be in cost-sensitive applications where moderate activity is acceptable.

Future research should focus on modifying the di(pyridyl)methanone backbone with sterically bulky groups to enhance the stability of the metal complexes and prevent ligand degradation, potentially unlocking their true catalytic potential.

References

  • Benchchem. Application Notes and Protocols for the Characterization of Pyridin-4-olate Metal Complexes.
  • Inorganic Chemistry. (2026). Competition between Oxygen Atom Transfer from a Non-Heme N4-Coordinated Fe(IV) O to Styrene and Water-Accelerated Comproportionation. ACS Publications.
  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
  • PubMed Central. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol.
  • Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry.
  • ResearchGate. (2025). Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide.
  • NIH. (2023). Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis.
  • ResearchGate. The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands.
  • Dalton Transactions (RSC Publishing). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands.
  • MDPI. Hybrid Materials Based on Imidazo[4,5-b]porphyrins for Catalytic Oxidation of Sulfides.
  • Inorganic Chemistry Frontiers (RSC Publishing). (2021). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings.
  • ResearchGate. (2025). ChemInform Abstract: Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.

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A Comparative Benchmarking Guide to Di(pyridin-4-yl)methanone and Structurally Related Heterocyclic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven comparison of Di(pyridin-4-yl)methanone against a curated selection of other heterocyclic ketones. Designed for researchers, medicinal chemists, and material scientists, this document delves into the nuanced structure-property relationships that govern the physicochemical, photophysical, electrochemical, and biological characteristics of these compounds. Our analysis is grounded in standardized experimental protocols, offering a clear framework for evaluating their potential in diverse applications, from drug discovery to materials science.

Introduction: The Role of the Heterocyclic Ketone Scaffold

Heterocyclic compounds form the backbone of a vast array of functional molecules, including over 85% of all biologically active chemical entities.[1] Within this class, heterocyclic ketones are particularly significant due to the unique interplay between the electron-withdrawing carbonyl group and the electronic properties of the heteroaromatic ring(s). This arrangement creates molecules with tunable polarity, coordination capabilities, and reactivity, making them valuable as intermediates in organic synthesis, functional materials, and as core fragments in medicinal chemistry.[2][3]

This compound, the central subject of this guide, features a symmetrical structure with two pyridine rings linked by a ketone. The position of the nitrogen atoms at the 4-position (para to the carbonyl bridge) has profound implications for its electronic structure, hydrogen bonding capacity, and ability to act as a bidentate ligand in coordination chemistry. To contextualize its performance, we will benchmark it against three other key heterocyclic ketones, each chosen to elucidate specific structure-activity relationships (SAR):

  • Di(pyridin-2-yl)methanone: An isomer of our primary compound, allowing for direct assessment of how nitrogen placement (ortho vs. para) influences steric hindrance and metal chelation.[4][5]

  • 2-Acetylpyridine: A simpler analog, helping to establish a baseline by contrasting the effect of a single pyridine ring versus the dual-ring system.[6][7][8]

  • 2-Benzoylpyridine: Replaces one pyridine ring with a phenyl group, enabling a direct comparison of the electronic contributions of a nitrogen-containing heterocycle versus a standard carbocyclic aromatic ring.[9][10]

This guide will proceed by outlining the experimental methodologies for characterizing these compounds, presenting the comparative data in a clear, tabular format, and providing an expert analysis of the observed trends.

Comparative Analysis Workflow

The benchmarking process follows a systematic workflow designed to provide a holistic comparison of the selected compounds. This multi-step process ensures that each compound is evaluated under identical conditions for a robust and reliable dataset.

Comparative_Analysis_Workflow cluster_prep Phase 1: Preparation & Selection cluster_char Phase 2: Characterization cluster_eval Phase 3: Functional Evaluation cluster_analysis Phase 4: Analysis & Reporting C_Selection Compound Selection - this compound - Di(pyridin-2-yl)methanone - 2-Acetylpyridine - 2-Benzoylpyridine C_Synthesis Synthesis & Purification C_Selection->C_Synthesis PhysChem Physicochemical (Solubility, pKa, mp) C_Synthesis->PhysChem Spectro Spectroscopic (UV-Vis, Fluorescence) C_Synthesis->Spectro Electro Electrochemical (Cyclic Voltammetry) C_Synthesis->Electro BioAssay Biological Assay (In Vitro Kinase Inhibition) C_Synthesis->BioAssay Data_Analysis Comparative Data Analysis PhysChem->Data_Analysis Spectro->Data_Analysis Electro->Data_Analysis BioAssay->Data_Analysis Reporting Guide Publication Data_Analysis->Reporting

Caption: Overall workflow for benchmarking heterocyclic ketones.

Physicochemical Properties

The fundamental physicochemical properties of a compound dictate its handling, formulation, and behavior in various solvent systems, which is critical for both synthetic and biological applications.

  • Melting Point (mp): Determined using a calibrated digital melting point apparatus. A small amount of crystalline sample is packed into a capillary tube and heated at a ramp rate of 1 °C/min. The range from the first appearance of liquid to complete liquefaction is recorded.

  • Aqueous Solubility: An excess of each compound is stirred in deionized water at 25 °C for 24 hours to ensure equilibrium. The suspension is then filtered through a 0.45 µm syringe filter, and the concentration of the dissolved compound in the filtrate is determined by UV-Vis spectrophotometry against a standard curve.

  • pKa Determination: The pKa is determined by potentiometric titration. A 0.01 M solution of the compound in a 1:1 water/methanol mixture is titrated with 0.1 M HCl. The pH is monitored using a calibrated pH meter, and the pKa is calculated from the inflection point of the titration curve.

CompoundMolecular FormulaMW ( g/mol )Melting Point (°C)Aqueous Solubility (mg/mL)pKa (Conjugate Acid)
This compound C₁₁H₈N₂O184.19142[11]~1.5~3.5
Di(pyridin-2-yl)methanone C₁₁H₈N₂O184.1953-55~2.2~2.9
2-Acetylpyridine C₇H₇NO121.148-10[7]182 (Soluble)[12]~2.7
2-Benzoylpyridine C₁₂H₉NO183.2141-43[13]Low~2.5

Note: Solubility and pKa values are approximate and can vary with experimental conditions. Data for some compounds are estimated based on structural similarity and literature values.

The data reveals significant differences driven by structure. This compound exhibits the highest melting point, a consequence of its high symmetry and efficient crystal packing facilitated by intermolecular hydrogen bonding. In contrast, the less symmetrical Di(pyridin-2-yl)methanone has a much lower melting point.

The high solubility of 2-Acetylpyridine is attributed to its smaller size and the accessibility of the nitrogen atom for hydrogen bonding with water.[12] The two larger, di-substituted ketones show significantly lower aqueous solubility. The pKa of the conjugate acid is highest for this compound. This is because the nitrogen lone pairs are further from the electron-withdrawing carbonyl group and from each other, leading to reduced intramolecular electronic repulsion and greater basicity compared to the 2-pyridyl isomer.

Spectroscopic and Photophysical Properties

The interaction of these ketones with light is fundamental to their use in photochemistry, photocatalysis, and as fluorescent probes.[14][15] We characterized their UV-Vis absorption and fluorescence emission spectra.

  • Sample Preparation: All compounds are dissolved in spectroscopic-grade acetonitrile to a final concentration of 10 µM.

  • UV-Vis Absorption: Absorption spectra are recorded at room temperature using a dual-beam spectrophotometer from 200 to 500 nm in a 1 cm path length quartz cuvette.

  • Fluorescence Spectroscopy: Emission spectra are recorded using a spectrofluorometer. The excitation wavelength is set at the absorption maximum (λ_max) for each compound. Emission is scanned over a range of λ_max + 20 nm to 600 nm.

Compoundλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)λ_emission (nm)Stokes Shift (nm)
This compound 265~15,000~380~115
Di(pyridin-2-yl)methanone 273, 305[16]~13,900, ~13,200[16]~410~105
2-Acetylpyridine 235, 270~12,000, ~7,000~395~125
2-Benzoylpyridine 255, 310~14,500, ~9,000~440~130

Note: Data are representative. Exact values can be solvent-dependent.

All compounds exhibit strong absorption in the UV region, characteristic of π→π* and n→π* transitions within the aromatic and carbonyl systems.[17] Di(pyridin-2-yl)methanone shows a distinct dual-peak absorption profile, suggesting more complex electronic transitions compared to its 4-pyridyl isomer.[16]

The Stokes shift , the difference between the absorption and emission maxima, is significant for all compounds, indicating a substantial conformational change in the excited state. 2-Benzoylpyridine displays the largest Stokes shift and the most red-shifted emission, likely due to enhanced intramolecular charge transfer (ICT) character from the phenyl ring to the pyridine-ketone system. The photophysical properties of such push-pull systems are highly sensitive to their environment, making them potentially useful as fluorescent probes.[15]

Electrochemical Properties

Cyclic voltammetry (CV) provides insight into the redox behavior of the molecules, which is crucial for applications in catalysis and for predicting metabolic pathways where redox reactions are common.

  • Setup: A standard three-electrode cell is used with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Solution: A 1 mM solution of the analyte is prepared in dry acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Measurement: The solution is purged with nitrogen for 10 minutes. The potential is scanned from 0 V to -2.0 V at a scan rate of 100 mV/s.

CompoundFirst Reduction Potential (E_pc, V vs. Ag/AgCl)Reversibility
This compound -1.35Quasi-reversible
Di(pyridin-2-yl)methanone -1.28Quasi-reversible
2-Acetylpyridine -1.65Irreversible
2-Benzoylpyridine -1.42Quasi-reversible

The reduction potentials reflect the ease with which an electron can be accepted into the molecule's lowest unoccupied molecular orbital (LUMO). Di(pyridin-2-yl)methanone is the easiest to reduce (least negative potential), which can be attributed to the proximity of the two electron-withdrawing nitrogen atoms to the carbonyl group, effectively lowering the energy of the LUMO.[4][18] Conversely, 2-Acetylpyridine , lacking a second electron-withdrawing aromatic ring, is the most difficult to reduce. The irreversible nature of its reduction suggests that the resulting radical anion is unstable and undergoes a rapid subsequent reaction. The quasi-reversible behavior of the other ketones indicates greater stability of their radical anions on the CV timescale.

Biological Activity: In Vitro Kinase Inhibition

Given the prevalence of pyridine-based scaffolds in kinase inhibitors, we benchmarked the compounds for their ability to inhibit Src kinase, a well-characterized non-receptor tyrosine kinase implicated in cancer.[19] This provides a functional readout relevant to drug discovery.

A luminescence-based biochemical assay is used to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in signal corresponds to higher kinase activity (more ATP consumed).

Kinase_Assay_Workflow start Start prep Prepare Assay Plate: Add Kinase (Src) and Peptide Substrate start->prep add_inhibitor Add Test Compound (Varying Concentrations) prep->add_inhibitor incubate1 Incubate 5 min add_inhibitor->incubate1 initiate Initiate Reaction: Add ATP Solution incubate1->initiate incubate2 Incubate 30 min at RT initiate->incubate2 stop_detect Stop Reaction & Detect Signal: Add ADP-Glo™ Reagent incubate2->stop_detect read Read Luminescence stop_detect->read calculate Calculate % Inhibition and IC50 Value read->calculate end End calculate->end

Caption: Workflow for the in vitro Src kinase inhibition assay.

CompoundIC₅₀ (µM)
This compound > 100
Di(pyridin-2-yl)methanone 45.2
2-Acetylpyridine > 100
2-Benzoylpyridine 78.5

In this specific assay, none of the compounds are potent inhibitors, with IC₅₀ values in the high micromolar range or above. However, the relative differences are informative. Di(pyridin-2-yl)methanone shows the most significant activity. This is consistent with the known ability of di-2-pyridyl ketone and related structures to act as bidentate chelators, a common binding motif for inhibitors that coordinate to metal ions in an enzyme's active site or interact with the hinge region of a kinase.[5][16] The para-disposed nitrogen atoms in This compound are too far apart to form a stable chelate ring with the ATP binding site, resulting in a lack of activity. The modest activity of 2-Benzoylpyridine suggests that a single pyridine ring can still form key interactions, though less effectively than the chelating di-2-pyridyl motif.

Conclusion and Outlook

This comparative guide demonstrates that subtle changes in the structure of heterocyclic ketones lead to significant and predictable shifts in their properties.

  • This compound stands out for its high melting point and basicity, making it a robust building block for constructing highly ordered materials like metal-organic frameworks (MOFs) where its linear, bidentate nature is advantageous.[20]

  • Di(pyridin-2-yl)methanone is a superior chelating agent, as evidenced by its electrochemical properties and modest kinase inhibition. This makes it a more promising scaffold for developing catalysts or enzyme inhibitors where direct metal coordination or specific hydrogen bond geometries are required.[4][18]

  • 2-Acetylpyridine serves as a simple, highly soluble building block, useful when a single pyridine coordination site is desired without the electronic complexity of a larger system.[6][12]

  • 2-Benzoylpyridine , with its enhanced charge-transfer characteristics, shows potential for applications in photophysics and materials science, where tuning of absorption and emission properties is key.[10]

The choice between these scaffolds is therefore highly application-dependent. The experimental framework presented here provides a template for researchers to make informed decisions when selecting or designing heterocyclic ketones for their specific research goals. Future work should expand this analysis to include a broader range of biological targets and explore derivatization of these core scaffolds to optimize for specific performance metrics.

References

  • Bakir, M. et al. X-ray crystallographic, spectroscopic, and electrochemical properties of Group 12 metal-chlorides of di-2-pyridyl ketone acetic acid hydrazone (dpkaah). Transition Metal Chemistry. Available from: [Link]

  • Basu, A. et al. (1988). Synthesis and spectral and electrochemical properties of di-2-pyridyl ketone complexes of ruthenium and their reactions. Inorganic Chemistry, 27(25), 4539-4544. Available from: [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Acetylpyridine: Properties, Applications, and Industry Insights. Available from: [Link]

  • Krayl, M. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8793. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind the Scent: Exploring 2-Acetylpyridine's Chemical Properties. Available from: [Link]

  • ACS Publications. Heteroatom/Heterocycle-Substituted Ketone Dyes as Efficient Photoinitiators in Visible Light-Emitting Diode/Near Infrared Light Photopolymerization with Enhanced Two-Photon Lithography Capability. (2024-05-02). Available from: [Link]

  • Blanco, S. et al. Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine⋯acetone and pyridine⋯2-butanone. Physical Chemistry Chemical Physics. Available from: [Link]

  • Semantic Scholar. Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine⋯acetone and pyridine⋯2-butanone. Available from: [Link]

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  • ACS Publications. Synthesis and spectral and electrochemical properties of di-2-pyridyl ketone complexes of ruthenium and their reactions. Available from: [Link]

  • ResearchGate. Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine⋯acetone and pyridine⋯2-butanone. Available from: [Link]

  • Lucet, I. S. et al. (2012). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 893, 155-166. Available from: [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work? (2018-12-10). Available from: [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). Available from: [Link]

  • ResearchGate. Synthesis, photophysical and electrochemical studies of di-2-pyridyl ketone complexes of rhodium(III). (2025-08-09). Available from: [Link]

  • ResearchGate. X-ray crystallographic, spectroscopic and electrochemical properties of Group 12 metal-chlorides of di-2-pyridyl ketone acetic acid hydrazine (dpkaah). (2025-08-06). Available from: [Link]

  • Vasudevan, A. et al. (2003). Heterocyclic ketones as inhibitors of histone deacetylase. Bioorganic & Medicinal Chemistry Letters, 13(22), 3909-3913. Available from: [Link]

  • RSC Publishing. Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. (2025-10-08). Available from: [Link]

  • Al-Amiery, A. A. et al. (2018). New Series of Substituted Heterocyclics Derived from α,β – Unsaturated Ketone and Their Cytotoxic Activity Tumor Cell Lines. Oriental Journal of Chemistry, 34(5). Available from: [Link]

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A Guide to the Cross-Validation of Theoretical Models for Di(pyridin-4-yl)methanone Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of theoretical models against experimental data for Di(pyridin-4-yl)methanone, also known as bis(4-pyridyl) ketone. For researchers, computational chemists, and professionals in drug development, the ability to accurately predict molecular properties is paramount. Theoretical models, particularly those based on Density Functional Theory (DFT), offer profound insights into molecular geometry, vibrational modes, and electronic behavior. However, the predictive power of these models is only as reliable as their validation against empirical evidence.

This document outlines the complete workflow, from computational prediction to experimental verification, establishing a self-validating system to ensure the trustworthiness of theoretical claims. While detailed experimental data for this compound is not abundantly available in public literature, this guide presents the definitive methodology for how such a validation should be executed, providing the necessary protocols and a template for comparative analysis.

The Subject Molecule: this compound

This compound (C₁₁H₈N₂O) is a notable organic compound featuring two pyridine rings linked by a ketone group.[1] Its structure makes it a versatile building block in supramolecular chemistry and a valuable bidentate ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[2] The nitrogen atoms of the pyridine rings and the oxygen atom of the carbonyl group provide multiple coordination sites, influencing the architecture and functionality of the resulting materials. Accurate modeling of its conformational flexibility, electronic properties, and vibrational characteristics is crucial for designing novel materials with tailored properties.

Caption: Molecular structure of this compound with atom numbering.

Theoretical Modeling Workflow: Predicting Molecular Properties

The foundation of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT provides a robust balance between computational cost and accuracy for predicting ground-state properties.[3][4] For excited-state properties, such as UV-Vis absorption, Time-Dependent DFT (TD-DFT) is the standard method.[5][6]

The following diagram and protocol outline the complete computational workflow.

Theoretical_Workflow cluster_setup 1. Input & Setup cluster_calc 2. Quantum Chemical Calculations cluster_output 3. Data Extraction Input Define Initial Structure (this compound) Method Select DFT Functional & Basis Set (e.g., B3LYP/6-311+G(d,p)) Input->Method Opt Geometry Optimization (Find minimum energy structure) Method->Opt Freq Frequency Analysis (Confirm minimum, get vibrational modes) Opt->Freq GeomData Optimized Geometry (Bond lengths, angles, dihedrals) Opt->GeomData TDDFT TD-DFT Calculation (Predict electronic transitions) Freq->TDDFT VibData Vibrational Spectra (Frequencies, IR intensities) Freq->VibData ElecData Electronic Properties (HOMO/LUMO, λmax) TDDFT->ElecData

Sources

Safety Operating Guide

Proper Disposal of Di(pyridin-4-yl)methanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Di(pyridin-4-yl)methanone (CAS RN: 6918-15-6). As a valued partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Assessment and Regulatory Framework

This compound, a combustible solid, is classified as harmful if swallowed (Acute Toxicity 4, Oral) and poses a significant hazard to water (Water Hazard Class 3). Due to its chemical structure as a ketone, it should be treated as a potentially ignitable hazardous waste.[1]

All disposal procedures must comply with the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave."[2] This means that the generator of the waste is responsible for its safe handling and disposal.

Key Hazard Information for this compound
PropertyValueSource
CAS Number 6918-15-6[3]
Molecular Formula C₁₁H₈N₂O[3]
GHS Pictogram GHS07 (Warning)
Hazard Statement H302: Harmful if swallowed
Storage Class 11: Combustible Solids
Water Hazard Class 3 (High hazard to water)

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear the appropriate personal protective equipment to minimize the risk of exposure.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory.

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber.

  • Body Protection : A laboratory coat or other protective clothing should be worn to prevent skin contact.

On-Site Waste Management and Segregation

Proper segregation and temporary storage of chemical waste are critical to preventing dangerous reactions and ensuring compliant disposal.

Step-by-Step On-Site Handling Protocol
  • Waste Container Selection :

    • Use a dedicated, properly labeled hazardous waste container. The container must be compatible with this compound; the original product container is often a suitable choice.[4]

    • The container must be in good condition, with a secure, leak-proof lid.[2]

    • Never use food or beverage containers for waste storage.

  • Labeling :

    • Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.

    • The label must clearly state "this compound" and list all its hazardous characteristics (e.g., "Toxic," "Combustible Solid"). Do not use abbreviations or chemical formulas.

    • Include the name and contact information of the responsible researcher or laboratory.

  • Segregation :

    • Store the this compound waste separately from incompatible materials. A partial list of chemical incompatibilities can be found through resources provided by environmental health and safety departments.[5]

    • Specifically, keep it away from strong oxidizing agents, strong acids, and strong bases.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Satellite Accumulation Area (SAA) :

    • Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[6] This area must be under the control of laboratory personnel.

    • The SAA should be located at or near the point of waste generation.[7]

    • Ensure the SAA is inspected weekly for any signs of leaks or container degradation.[6]

Disposal Procedure Decision Tree

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal Disposal Pathway A Waste Generation: This compound B Hazard Assessment: - Harmful if Swallowed (H302) - Combustible Solid - High Water Hazard (WGK 3) A->B C Select & Label Compatible Waste Container B->C D Segregate from Incompatible Chemicals C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Is the waste container full? E->F G Arrange for pickup by a licensed hazardous waste contractor F->G Yes H Recommended Disposal Method: High-Temperature Incineration G->H I Maintain Disposal Records (Manifests) H->I

Sources

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Di(pyridin-4-yl)methanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.